molecular formula C7H16Cl2N2O2S B596142 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride CAS No. 178312-02-2

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No.: B596142
CAS No.: 178312-02-2
M. Wt: 263.177
InChI Key: AXHOLMAQHXNIGR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2O2S and its molecular weight is 263.177. The purity is usually 95%.
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Properties

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOLMAQHXNIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

CAS Number: 178312-02-2

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a unique heterocyclic compound that merges two medicinally significant scaffolds: the strained four-membered azetidine ring and the polar thiomorpholine 1,1-dioxide moiety. While specific literature on this particular molecule is sparse, its constituent parts suggest its considerable potential as a building block in drug discovery and development.[1][2] This guide aims to provide a comprehensive technical overview, grounded in established chemical principles and insights into the utility of its structural components.

The azetidine ring, a nitrogen-containing heterocycle, has gained substantial attention in medicinal chemistry for its ability to impart desirable physicochemical properties.[3][4] Its rigid, three-dimensional structure can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[3][5] The thiomorpholine 1,1-dioxide group, a sulfone-containing heterocycle, is a highly polar, metabolically stable entity that can act as a hydrogen bond acceptor.[6][7] The combination of these two moieties in a single molecule creates a bifunctional scaffold with potential applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 178312-02-2Internal Data
Molecular Formula C₇H₁₆Cl₂N₂O₂SInternal Data
Molecular Weight 263.19 g/mol Internal Data
Appearance Solid (predicted)Internal Data
Solubility Soluble in water and polar organic solvents (predicted)Internal Data

Proposed Synthesis and Mechanistic Insights

Experimental Protocol: Proposed Synthesis
  • Step 1: Preparation of N-Boc-3-oxoazetidine. Commercially available N-Boc-3-azetidinone serves as a key starting material. The Boc (tert-butyloxycarbonyl) group is a crucial protecting group for the azetidine nitrogen, preventing unwanted side reactions.

  • Step 2: Reductive Amination. N-Boc-3-oxoazetidine undergoes reductive amination with thiomorpholine 1,1-dioxide in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (STAB). This mild reducing agent is selective for the iminium ion intermediate, minimizing over-reduction. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Step 3: Boc Deprotection. The Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid (HCl) in a solvent like dioxane or methanol will yield the desired 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide as its dihydrochloride salt.

  • Step 4: Purification. The final product can be purified by recrystallization or chromatography to achieve high purity.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Final Product N-Boc-3-oxoazetidine N-Boc-3-oxoazetidine Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride, DCM) N-Boc-3-oxoazetidine->Reductive_Amination Thiomorpholine_1_1_dioxide Thiomorpholine 1,1-dioxide Thiomorpholine_1_1_dioxide->Reductive_Amination Boc_Deprotection Boc Deprotection (HCl in Dioxane) Reductive_Amination->Boc_Deprotection Intermediate: N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide Final_Product 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride Boc_Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[15] The ¹H NMR spectrum is expected to show characteristic signals for the protons on the azetidine and thiomorpholine rings. 2D NMR techniques like COSY and HSQC would be employed to confirm the connectivity of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be used to separate the product from any impurities.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the azetidine and thiomorpholine 1,1-dioxide scaffolds suggests a broad range of potential pharmacological applications.

  • As a Scaffold for CNS-Active Agents: The polarity and three-dimensional nature of the molecule could be advantageous for targeting CNS receptors and transporters.[16] The azetidine moiety is known to be present in CNS modulators.[3]

  • In Oncology: The thiomorpholine scaffold has been incorporated into anticancer agents, and the azetidine ring can enhance the pharmacokinetic properties of these compounds.[6][17]

  • As a Building Block for Kinase Inhibitors: Both morpholine and thiomorpholine are common motifs in kinase inhibitors.[2] This compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

  • In the Development of Antibacterial Agents: Azetidine-containing compounds have shown promising antibacterial activity.[18]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its structural features suggest a wide range of potential applications in medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential as a versatile building block for the development of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

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  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
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  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
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  • Semantic Scholar. (n.d.). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. Semantic Scholar.
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  • ResearchGate. (2025, August 5). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF. ResearchGate.
  • PubMed. (2015, September). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
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  • PubMed Central. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health.
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Sources

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. By combining the structurally rigid and metabolically stable azetidine scaffold with the polar thiomorpholine 1,1-dioxide moiety, this molecule presents a unique profile for drug design and development. This document details the physicochemical properties, a proposed synthetic pathway based on established methodologies, and explores the potential therapeutic applications, with a particular focus on its prospective role as a dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.

Introduction: The Strategic Amalgamation of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. This compound is a prime example of this approach, integrating two "privileged" heterocyclic systems: the azetidine ring and the thiomorpholine 1,1-dioxide core.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1][2] Its inherent ring strain and three-dimensional geometry offer a compelling blend of structural rigidity and favorable physicochemical properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2]

Conversely, the thiomorpholine 1,1-dioxide scaffold is a versatile building block known to enhance aqueous solubility and introduce a hydrogen bond acceptor, properties that are highly desirable in drug candidates.[3] The sulfone group is metabolically robust and can participate in key interactions with biological targets.

The conjunction of these two scaffolds in 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide suggests its potential as a valuable intermediate or a core component in the design of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 178312-02-2
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
Molecular Weight 263.19 g/mol
Appearance Solid
SMILES String Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2
InChI Key AXHOLMAQHXNIGR-UHFFFAOYSA-N
Hazard Codes H302 (Harmful if swallowed)
GHS Pictograms GHS07 (Exclamation Mark)

Proposed Synthetic Pathway

Synthesis of the Azetidine Precursor

A common and effective method for the synthesis of 3-aminoazetidine precursors involves the use of a protected azetidin-3-one. A plausible route is outlined below:

Azetidine Precursor Synthesis start N-Boc-azetidin-3-one reagent1 Thiomorpholine 1,1-dioxide NaBH(OAc)₃ start->reagent1 Reductive Amination product N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide reagent1->product reagent2 HCl in Dioxane product->reagent2 Boc Deprotection final_product 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride reagent2->final_product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add thiomorpholine 1,1-dioxide (1.1 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation as it is less basic and more selective than other borohydrides, minimizing side reactions.[1][4]

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the 3-position. It is also readily cleaved under acidic conditions.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours. The dihydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Acidic Deprotection: The Boc protecting group is labile to strong acids, and HCl in dioxane is a standard and effective reagent for its removal, providing the free amine.

  • Salt Formation: The use of excess HCl ensures complete deprotection and the formation of the stable dihydrochloride salt, which often improves the crystallinity and handling of the final compound.

Potential Therapeutic Applications: A Focus on DPP-IV Inhibition

The structural features of this compound make it a compelling candidate for investigation as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control, making it an attractive target for the treatment of type 2 diabetes.[7][8]

Numerous azetidine-based compounds have been reported as potent and selective DPP-IV inhibitors.[5][6] The rigid azetidine scaffold can effectively mimic the dipeptide substrate of DPP-IV, while the substituent at the 3-position can be tailored to optimize binding affinity and selectivity.

DPP-IV Inhibition Pathway cluster_0 Physiological Response cluster_1 DPP-IV Action GLP1 Active GLP-1 Insulin Increased Insulin Secretion GLP1->Insulin DPPIV DPP-IV Enzyme GLP1->DPPIV Inactivation Glucose Lowered Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inhibitor 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (Proposed Inhibitor) Inhibitor->DPPIV Inhibition

Caption: Proposed mechanism of action as a DPP-IV inhibitor.

The thiomorpholine 1,1-dioxide moiety in the target compound could potentially occupy the S1 or S2 pockets of the DPP-IV active site, forming favorable interactions and contributing to the overall binding affinity. Further investigation through in vitro enzyme assays and in vivo studies would be necessary to validate this hypothesis and determine the inhibitory potency and selectivity of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that holds considerable promise as a building block for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the literature, can be confidently proposed based on established and reliable synthetic methodologies. The convergence of the favorable properties of the azetidine and thiomorpholine 1,1-dioxide scaffolds suggests that this compound warrants further investigation, particularly in the context of DPP-IV inhibition for the treatment of type 2 diabetes. Future research should focus on the practical synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to unlock its full therapeutic potential.

References

  • Ferraris, D. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(7), 659-673.
  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford.
  • Request PDF. (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV).
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  • Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 5 g).
  • Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg).
  • PubMed - NIH. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • Google Patents. (n.d.). WO1999019297A1 - Synthesis of azetidine derivatives.
  • Googleapis.com. (2014). (12) United States Patent.
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  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • PubChemLite. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
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  • Dove Medical Press. (2024). Activity of 8-purine derivative as DPP-4 inhibitor.
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  • Thieme. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl.
  • MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis.

Sources

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Key Building Block in Modern Drug Discovery

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This guide will further explore a plausible synthetic route, expected analytical characterization, its applications in medicinal chemistry, and essential safety and handling protocols. The content is structured to offer not just data, but also expert insights into the practical utility and scientific context of this compound.

Introduction: The Strategic Importance of Azetidine and Thiomorpholine Scaffolds

In the landscape of contemporary drug discovery, the strategic use of novel molecular scaffolds is paramount to accessing new chemical space and developing drug candidates with improved pharmacological profiles. This compound emerges as a valuable building block by incorporating two key heterocyclic motifs: azetidine and thiomorpholine 1,1-dioxide.

The azetidine ring , a four-membered nitrogen-containing heterocycle, has gained considerable attention for its unique structural and physicochemical properties.[1][2] Its inherent ring strain and sp³-rich character can confer enhanced aqueous solubility, improved metabolic stability, and conformational rigidity, which are highly desirable attributes in drug design.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1]

The thiomorpholine 1,1-dioxide group, on the other hand, is a sulfone-containing six-membered ring. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. Its incorporation can enhance polarity and solubility, and its rigid structure can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

The combination of these two scaffolds in a single molecule provides a versatile platform for the synthesis of novel compounds with potential applications across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3]

Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is the foundation of its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 263.19 g/mol [4]
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
CAS Number 178312-02-2[4]
Physical Form Solid
SMILES Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2
InChI 1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
InChIKey AXHOLMAQHXNIGR-UHFFFAOYSA-N

The molecular weight of 263.19 g/mol is for the dihydrochloride salt form, which is the common commercial presentation of this compound. The salt form generally enhances stability and solubility in aqueous media, facilitating its use in biological assays and further chemical reactions.

Synthesis and Characterization: A Proposed Pathway

While specific synthetic procedures for this exact compound are not widely published in peer-reviewed journals, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The following proposed workflow illustrates a potential method for its preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors: N-Boc-3-aminoazetidine and divinyl sulfone.

G cluster_0 Step 1: Synthesis of Boc-protected Intermediate cluster_1 Step 2: Deprotection A N-Boc-3-aminoazetidine C N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine A->C Aza-Michael addition B Divinyl sulfone B->C D N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine F 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride D->F Boc deprotection E HCl in Dioxane E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine

  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature, add divinyl sulfone (1.05 eq) dropwise.

    • Causality: The aza-Michael addition is a well-established reaction for the formation of C-N bonds. The electron-withdrawing nature of the sulfone group makes the vinyl groups highly susceptible to nucleophilic attack by the primary amine of the azetidine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M, 2.5 eq) dropwise at 0 °C.

    • Causality: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. The strong acidic conditions provided by HCl in an organic solvent efficiently cleave the Boc group, exposing the secondary amine of the azetidine ring. The use of excess HCl ensures the formation of the dihydrochloride salt.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The product, being a salt, will likely precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product.

Expected Analytical Characterization

For a self-validating protocol, the final compound must be rigorously characterized.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine and thiomorpholine rings. The protons adjacent to the sulfone group will appear downfield due to its electron-withdrawing effect.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the seven carbon atoms in the molecule. The carbons flanking the sulfone group will be shifted downfield.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated free base [M+H]⁺.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile building block for creating more complex molecules. The free secondary amine on the azetidine ring serves as a reactive handle for further functionalization.

G A 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride B Amide Coupling (R-COOH) A->B C Reductive Amination (R-CHO) A->C D Nucleophilic Substitution (R-X) A->D E Novel Drug Candidates with diverse functionalities (R) B->E C->E D->E

Caption: Application as a scaffold in parallel synthesis.

This building block can be readily incorporated into new chemical entities through various synthetic transformations:

  • Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Nucleophilic Substitution: Reaction with alkyl halides or other electrophiles.

The thiomorpholine 1,1-dioxide moiety acts as a "polar anchor," potentially improving the pharmacokinetic properties of the resulting molecules. Its rigid conformation can also be exploited to control the spatial arrangement of the appended functionalities, aiding in the structure-activity relationship (SAR) studies crucial for lead optimization. The azetidine ring, as previously mentioned, can enhance metabolic stability and solubility.[1][2]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance.

  • Hazard Identification: This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The hazard statement is H302: Harmful if swallowed. It is also likely to be an irritant to the eyes and skin, as is common with amine hydrochlorides.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5][6] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6]

  • Handling Procedures: Avoid creating dust.[5][7] In case of accidental contact, wash the affected skin area with plenty of soap and water.[5][7] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[6]

Conclusion

This compound is a strategically designed chemical building block that offers significant potential for accelerating drug discovery programs. Its defined molecular weight of 263.19 g/mol and unique combination of azetidine and thiomorpholine 1,1-dioxide motifs provide a robust platform for generating novel chemical entities with potentially favorable pharmacological properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its applications, equipping researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

  • 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide. Reagentia. [Link]
  • 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide. Reagentia. [Link]
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
  • 4-(Azetidin-3-yl)morpholine. PubChem. [Link]
  • 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide. PubChemLite. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the elucidation and validation of the mechanism of action for the novel chemical entity, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. As specific biological data for this compound is not publicly available, this document presents a structured, hypothesis-driven approach. We postulate that the compound is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous pathologies, including Alzheimer's disease, type 2 diabetes, and cancer.[1][2][3] This guide provides field-proven, detailed experimental protocols—from initial biochemical target engagement to cellular pathway modulation and functional phenotypic assays—designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for characterizing novel small molecules.

Part 1: Compound Profile and Rationale for Mechanistic Investigation

Physicochemical Properties of the Scaffold

The compound , this compound, is a small molecule featuring several key structural motifs.[4][5][6][7] The azetidine ring, a four-membered nitrogen heterocycle, provides a rigid, three-dimensional scaffold that can enhance metabolic stability and receptor selectivity.[8][9][10][11][12] The thiomorpholine 1,1-dioxide group introduces a sulfone moiety, a strong hydrogen bond acceptor, and adds polarity.[13][14] Such scaffolds are recognized as "privileged" in medicinal chemistry, capable of interacting with a variety of biological targets.[15][16]

PropertyValueSource
CAS Number 178312-02-2Sigma-Aldrich[4]
Molecular Formula C₇H₁₄N₂O₂S · 2HClPubChem[6]
Molecular Weight 261.18 g/mol Sigma-Aldrich[4]
Form SolidSigma-Aldrich[4]
Key Features Azetidine ring, Thiomorpholine 1,1-dioxideN/A
Hypothesis: A Selective Inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)

Given the absence of public data, we hypothesize a plausible mechanism of action: selective inhibition of GSK-3β . GSK-3β is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular pathways, including Wnt/β-catenin signaling.[17] Its dysregulation is linked to a wide range of diseases.[1][3] The rationale for this hypothesis is based on:

  • Structural Analogy: The heterocyclic nature of the compound, combined with hydrogen bonding capabilities of the sulfone, are features common to many kinase inhibitors that occupy the ATP-binding pocket.

  • Therapeutic Relevance: GSK-3β is a high-value, validated therapeutic target, making it a logical starting point for the investigation of a novel compound with privileged scaffolds.[1][2]

This guide will now detail the experimental cascade required to validate this hypothesis.

Part 2: Elucidating the Mechanism of Action: A Methodological Guide

This section provides a phased experimental plan to move from initial target binding confirmation to understanding the compound's effect on cellular signaling and function.

Phase 1: Biochemical Target Engagement and Potency

The primary objective of this phase is to confirm direct binding of the compound to GSK-3β and to quantify its inhibitory potency.

Key Experiment: In Vitro Kinase Inhibition Assay

The most direct method to measure inhibition is a biochemical kinase assay. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust, high-throughput method suitable for this purpose.[18][19][20][21][22]

Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site. A terbium-labeled antibody binds to the kinase, and when the Alexa Fluor™-labeled tracer is also bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET signal.[21][22] This allows for the precise determination of the compound's binding affinity (IC₅₀).

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for GSK-3β [21][22]

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound) by performing a serial dilution in kinase buffer. The concentration range should span from 100 µM to 10 pM to ensure a full dose-response curve.

    • Prepare a 3X solution of the GSK-3β enzyme and the Europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound dilutions to the appropriate wells. Include wells for a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells except the "no enzyme" control.

    • Add 5 µL of the 3X tracer to all wells.

    • The final reaction volume is 15 µL.

  • Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium-specific wavelength (e.g., 495 nm) and the FRET-specific acceptor wavelength (e.g., 520 nm).[18]

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 495 nm).

    • Plot the Emission Ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Visualization of Biochemical Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well) cluster_readout Readout & Analysis Compound 1. Prepare 3X Serial Dilution of Test Compound Add_Cmpd 4. Add 5 µL Test Compound Compound->Add_Cmpd Kinase 2. Prepare 3X Kinase/ Antibody Mixture Add_Kin 5. Add 5 µL Kinase/Antibody Mix Kinase->Add_Kin Tracer 3. Prepare 3X Fluorescent Tracer Add_Tra 6. Add 5 µL Tracer Tracer->Add_Tra Incubate 7. Incubate 60 min at Room Temp Add_Tra->Incubate Read 8. Read Plate (TR-FRET) Incubate->Read Analyze 9. Calculate Emission Ratio & Plot Dose-Response Read->Analyze IC50 10. Determine IC50 Value Analyze->IC50

Caption: Hypothesized inhibition of GSK-3β by the compound, leading to β-catenin stabilization.

Part 3: Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through biochemical, cellular, and functional assays, researchers can build a comprehensive and validated model of the compound's activity.

If the experimental data supports the hypothesis that the compound is a GSK-3β inhibitor, future directions would include:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of other kinases to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of diseases where GSK-3β is implicated.

  • Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

This structured approach ensures scientific integrity and provides a clear path from a novel chemical entity to a potential therapeutic candidate with a well-defined mechanism of action.

References

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol.
  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of β-Catenin with WAY-316606 Treatment.
  • Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.
  • BenchChem. (n.d.). Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery.
  • Zhao, C. (2014).
  • Karuna, E., et al. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. Harvard DASH.
  • Hardt, S. E., & Sadoshima, J. (n.d.). Glycogen Synthase Kinase-3β.
  • Watcharasit, P., et al. (n.d.).
  • Valenta, T., et al. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. PMC - NIH.
  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).
  • Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Polter, A. M., & Kauer, J. A. (n.d.). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. PubMed Central.
  • Abcam. (n.d.). GSK3 in cell signaling.
  • BPS Bioscience. (n.d.). GSK3β Assay Service.
  • Sigma-Aldrich. (n.d.). GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from Harvard Office of Technology Development website.
  • Biosynth. (n.d.). Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide.
  • BenchChem. (n.d.). Application Note: Development of a Cell-Based Assay for GSK-3 Inhibitor 7.
  • Welsh, G. I., et al. (n.d.). Assays for Glycogen Synthase Kinase-3(GSK-3).
  • Musso, L., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. MDPI.
  • Promega Corporation. (n.d.). GSK3β Kinase Assay.
  • Ryves, W. J., et al. (n.d.). A novel mass spectrometry-based assay for GSK-3β activity. PMC - PubMed Central.
  • ChemicalBook. (2025). Thiomorpholine-1,1-dioxide.
  • BenchChem. (n.d.). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.
  • Abcam. (n.d.). General western blot protocol.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Biocompare. (2018). Active ß-Catenin Antibody for Western Blotting.
  • Biocare Medical. (n.d.).
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  • BLDpharm. (n.d.). 178312-02-2|this compound.
  • PubChemLite. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
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A Technical Guide to Determining the Aqueous Solubility of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and the reliability of in-vitro screening data.[1][2] This guide focuses on 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS Number: 178312-02-2), a heterocyclic building block relevant to early-stage drug discovery.[3] Due to the absence of publicly available solubility data for this specific compound, this document serves as a comprehensive technical manual. It provides both the theoretical framework and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. We will explore the critical influence of pH on the solubility of this dihydrochloride salt and present a robust shake-flask methodology, recognized as the industry's gold standard for generating accurate and reliable equilibrium solubility data.[4]

Compound Overview and the Imperative of Solubility

This compound is a small molecule building block supplied for discovery research.[3] Its structure features two basic nitrogen centers (azetidine and thiomorpholine nitrogens), making it a candidate for salt formation to enhance physicochemical properties. The dihydrochloride salt form is a strategic choice aimed at improving the aqueous solubility of the parent molecule.

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 178312-02-2[3]

  • Molecular Formula: C₇H₁₄N₂O₂S · 2HCl[3]

  • Molecular Weight: 263.19 g/mol [3]

In drug development, poor aqueous solubility is a primary obstacle, leading to low or erratic oral bioavailability, formulation challenges, and costly development delays.[1][5] Therefore, an accurate determination of a compound's solubility profile is not merely a data point but a critical decision-making tool.

Theoretical Framework for Solubility Assessment

The experimental design for determining the solubility of this compound is predicated on its chemical nature as a dihydrochloride salt of a dibasic molecule.

Kinetic vs. Thermodynamic Solubility: The Rationale for Equilibrium

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput screening method where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][6] While fast, it often overestimates true solubility because the precipitate may be amorphous and the system is not at equilibrium.[7]

  • Thermodynamic Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[5][8] This is the "gold standard" measurement essential for lead optimization and formulation, as it reflects the true solubility limit of the crystalline material.[5][7]

Expert Rationale: For a technical guide intended to generate definitive data for drug development decisions, a thermodynamic solubility assay is the only appropriate choice. It provides the true equilibrium data required for building robust biopharmaceutical models and designing stable formulations.

The Critical Influence of pH

As a salt of a weak base, the solubility of this compound is expected to be highly dependent on pH.[1]

  • In Acidic Media (Low pH): The amine functional groups are protonated (R-NH₂⁺), forming the highly water-soluble hydrochloride salt.[9][10] Solubility is expected to be at its maximum in this pH range.

  • As pH Increases: As the pH of the solution rises, the protonated amines begin to deprotonate, converting the salt back into the less soluble free base.[9][11] This transition typically causes a sharp decrease in solubility. The pH at which the free base begins to precipitate is a critical parameter known as pHₘₐₓ.[12]

Understanding this pH-solubility profile is vital for predicting how the drug will behave in the gastrointestinal tract, where pH varies from highly acidic (stomach, pH ~1-3) to near-neutral (intestine, pH ~6-7.5).[8][13]

The Common Ion Effect

In solutions with a very high concentration of chloride ions (e.g., concentrated HCl), the solubility of a hydrochloride salt can be suppressed due to the common ion effect.[14] While generally less impactful in physiologically relevant buffers, this principle is an important consideration in experimental design.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[4] The protocol below is designed to be a self-validating system for generating a comprehensive pH-solubility profile.

Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature for a sufficient duration to achieve equilibrium. After separating the undissolved solid, the concentration of the compound in the clear supernatant is quantified using a validated analytical method, typically HPLC-UV.[5][15]

Materials and Reagents
  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate-Phosphate buffers at pH 2.5, 4.0, 5.5, and 6.8

  • Analytical grade water, Acetonitrile (ACN), and Formic Acid for HPLC

  • 1.5 mL microcentrifuge tubes or glass vials

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (optional, for post-centrifugation polishing)

  • Calibrated HPLC-UV system with a C18 column

Step-by-Step Methodology
  • Preparation of Compound Vials:

    • Weigh approximately 2-5 mg of the compound into at least two separate vials for each pH buffer to be tested (n=2).

    • Rationale: Using a significant excess of solid material is essential to ensure that a saturated solution is achieved and maintained throughout the equilibration period.[4] Running duplicates provides confidence in the reproducibility of the results.

  • Solvent Addition and Equilibration:

    • Add 1.0 mL of the desired pH buffer to each vial.

    • Securely cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and vigorous agitation (e.g., 850 rpm).

    • Incubate for 24 hours.

    • Rationale: A 24-hour incubation is standard for allowing the system to reach thermodynamic equilibrium between the solid and dissolved states.[6][15] Inadequate incubation time is a common source of error, leading to an overestimation of solubility.[7]

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Scientist's Note: It is critical that this step is performed at the same temperature as the incubation to prevent temperature-induced changes in solubility.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase/water mixture into an HPLC vial for analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC-UV:

    • Prepare a set of calibration standards of the compound in a known solvent (e.g., 50:50 ACN:Water) at concentrations spanning the expected solubility range.

    • Analyze the calibration standards and the diluted samples via a validated HPLC-UV method.

    • Rationale: HPLC-UV is preferred over simple UV spectroscopy because chromatographic separation ensures that the measured peak corresponds only to the parent compound, avoiding interference from potential impurities or degradants.[5][7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. Express the final result in both mg/mL and µM.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Final Result A Weigh excess solid compound (2-5 mg, n=2 per buffer) B Add 1 mL of specific pH buffer (e.g., 2.5, 4.0, 7.4) A->B C Agitate at constant temp (25°C or 37°C) for 24 hours B->C D Centrifuge at high speed (14,000 rpm, 15 min) to pellet solid C->D E Collect & dilute supernatant D->E F Analyze by validated HPLC-UV method E->F G Calculate concentration vs. standard curve F->G H Thermodynamic Solubility (mg/mL and µM) G->H

Sources

Stability Profile of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a unique heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a reactive azetidine ring, a stable thiomorpholine 1,1-dioxide core, and a dihydrochloride salt form, presents a distinct stability profile that requires thorough characterization. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing to patient administration.

This in-depth technical guide provides a comprehensive framework for evaluating the stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are grounded in international regulatory guidelines and best practices to ensure the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
Molecular Weight 263.19 g/mol
CAS Number 178312-02-2
Appearance Solid
Key Structural Features Azetidine ring, Thiomorpholine 1,1-dioxide, Dihydrochloride salt

The presence of the highly stable sulfone group suggests resistance to oxidation at the sulfur atom. Conversely, the azetidine ring, a strained four-membered ring, could be susceptible to nucleophilic attack and ring-opening, particularly under pH stress. The dihydrochloride salt form indicates good aqueous solubility but also raises a flag for potential hygroscopicity and issues at acidic pH due to the common-ion effect.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is the cornerstone of a stability program. It is designed to intentionally degrade the API under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.

Logical Flow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solid & Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose samples Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Expose samples Photo Photolytic (ICH Q1B) API->Photo Expose samples HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Base->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Oxidation->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Thermal->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Photo->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Characterization Characterize Degradants (MS, NMR) HPLC->Characterization If significant degradation

Caption: Workflow for forced degradation studies.

Experimental Protocols

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

A. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the API in 0.1 N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute to a suitable concentration for HPLC analysis.

    • Rationale: The azetidine ring may be susceptible to acid-catalyzed ring opening.

B. Base Hydrolysis

  • Prepare a 1 mg/mL solution of the API in 0.1 N NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute for HPLC analysis.

    • Rationale: Basic conditions can promote hydrolysis or other base-catalyzed degradations.

C. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the API in a 3% H₂O₂ solution.

  • Store at room temperature, protected from light.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Dilute for HPLC analysis.

    • Rationale: While the sulfone is stable, other parts of the molecule, such as the amine functionalities, could be susceptible to oxidation.

D. Thermal Degradation

  • Expose the solid API to dry heat at 80°C.

  • Prepare a 1 mg/mL solution of the API in water and expose it to 80°C.

  • Sample the solid and the solution at 24 and 48 hours.

  • Prepare the solid sample for HPLC analysis by dissolving it in a suitable solvent.

    • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

E. Photostability Refer to Section 4 for a detailed protocol.

Physicochemical Stability Assessment

Thermal Stability

Beyond forced degradation, a more quantitative assessment of thermal stability is crucial for determining handling and storage conditions.

Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • DSC measures the heat flow associated with thermal transitions as a function of temperature, identifying melting points, glass transitions, and decomposition events.

  • TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and moisture content.

Experimental Protocol (DSC/TGA)

  • Accurately weigh 2-5 mg of the API into an aluminum pan.

  • Place the pan in the DSC/TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

ParameterInformation GainedPotential Implications
Melting Point (DSC) Purity and identityA broad melting range may indicate impurities.
Decomposition Onset (TGA) Thermal stability limitDefines the maximum temperature for safe handling and processing.
Weight Loss at <150°C (TGA) Presence of volatiles/moistureCorrelates with hygroscopicity data.
Hygroscopicity

The dihydrochloride salt form makes hygroscopicity a critical parameter to evaluate. Moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

Technique: Dynamic Vapor Sorption (DVS) or gravimetric analysis in controlled humidity chambers.

Experimental Protocol (DVS)

  • Place a known mass of the API in the DVS instrument at a controlled temperature (e.g., 25°C).

  • Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 95% RH.

  • Allow the sample to equilibrate at each RH step and record the mass change.

  • Subsequently, decrease the RH in a stepwise manner to assess desorption.

Data Interpretation

% Weight Gain at 80% RHClassification
< 0.2%Non-hygroscopic
0.2% to < 2%Slightly hygroscopic
2% to < 15%Hygroscopic
> 15%Very hygroscopic

Classification based on the European Pharmacopoeia.

pH-Dependent Stability

The stability of the API in solution at different pH values is crucial for the development of liquid formulations and for understanding its behavior in physiological environments.

Experimental Protocol

  • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Dissolve the API in each buffer to a known concentration (e.g., 0.1 mg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 37°C), protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the API.

    • Rationale: The amine groups in the molecule have pKa values that will influence their ionization state and, consequently, their reactivity at different pH levels. The stability of ester and amide bonds, if present as degradants, is also highly pH-dependent.

Photostability

Photostability testing is a regulatory requirement to determine if a drug substance or product is sensitive to light.

ICH Q1B Guideline for Photostability Testing

Photostability_Workflow cluster_samples Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Solid_API Solid API Visible ≥ 1.2 million lux hours Solid_API->Visible Expose in photostability chamber UVA ≥ 200 watt hours/m² Solid_API->UVA Expose in photostability chamber Solution_API API in Solution (inert, transparent container) Solution_API->Visible Expose in photostability chamber Solution_API->UVA Expose in photostability chamber Dark_Control Dark Control (wrapped in foil) Dark_Control->Visible Expose in photostability chamber Dark_Control->UVA Expose in photostability chamber Analysis Compare exposed samples to dark controls via HPLC Visible->Analysis UVA->Analysis Assess Assess for: - Change in appearance - Assay - Degradation products Analysis->Assess

Caption: ICH Q1B photostability testing workflow.

Experimental Protocol

  • Place the solid API in a chemically inert, transparent container.

  • Prepare a solution of the API (e.g., in water) and place it in a chemically inert, transparent container.

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Expose the samples (excluding the dark control) to a light source that meets ICH Q1B requirements (e.g., a xenon arc lamp or a D65/ID65 fluorescent lamp).

  • Ensure the total illumination is at least 1.2 million lux hours and the near-ultraviolet energy is at least 200 watt hours/m².

  • Analyze the exposed samples and the dark control for changes in appearance, purity (by HPLC), and the formation of degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The thiomorpholine 1,1-dioxide moiety is generally stable. However, the azetidine ring and the secondary amine linkages present potential sites for degradation.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis could lead to the opening of the azetidine ring.

  • Oxidation: While the sulfone is inert to further oxidation, the nitrogen atoms could potentially be oxidized.

  • Ring Opening of Thiomorpholine: Under very harsh conditions, cleavage of the C-N bond in the thiomorpholine ring could occur, leading to intermediates like amino acids, which could be further deaminated and oxidized to diacids.

Conclusion

A thorough understanding of the stability profile of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, encompassing forced degradation, physicochemical stability, and photostability, will generate the necessary data to establish appropriate storage conditions, shelf-life, and compatible formulations. By proactively identifying potential degradation pathways, researchers can develop robust, stable, and safe drug products. This adherence to scientific principles and regulatory guidelines is essential for advancing promising molecules from the laboratory to the clinic.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1996. URL: [Link]
  • Atlas Material Testing Solutions. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. 2021. URL: [Link]
  • Pharma Stability. Photostability (ICH Q1B). URL: [Link]
  • ICH Quality Guidelines. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). 2025. URL: [Link]
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. URL: [Link]
  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. URL: [Link]
  • Chemistry For Everyone. How Does DSC Complement Thermogravimetric Analysis (TGA)? 2025. URL: [Link]
  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. 2024. URL: [Link]
  • Netzsch.
  • Mtoz Biolabs. Pharmaceutical Thermal Stability Analysis Service. URL: [Link]
  • 001CHEMICAL. CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride. URL: [Link]
  • National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. URL: [Link]
  • Pharmaceutical Technology. Salt Selection in Drug Development. URL: [Link]
  • MedCrave.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: [Link]
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2025. URL: [Link]
  • ResearchGate.
  • Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). URL: [Link]
  • National Center for Biotechnology Information. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Spectroscopic Characterization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and related molecular scaffolds.

Introduction

Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active molecules. The incorporation of a thiomorpholine 1,1-dioxide moiety introduces a sulfone group, which can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. The title compound, this compound, represents a potentially valuable building block in drug discovery programs.

Accurate spectroscopic characterization is paramount for the unambiguous identification and further development of such novel chemical entities. This whitepaper outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

The chemical structure and key properties of the compound are summarized below.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 178312-02-2
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
Molecular Weight 263.19 g/mol
Form Solid
SMILES String Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2
InChI Key AXHOLMAQHXNIGR-UHFFFAOYSA-N

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument setup Instrument Setup (Lock, Tune, Shim) instrument->setup acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectra (Residual Solvent Peak) baseline->calibrate

Figure 2: General workflow for NMR spectroscopic analysis.

A. Sample Preparation:

  • Sample Quantity: For ¹H NMR, 5-10 mg of the analyte is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Given the dihydrochloride salt form, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The choice of solvent will affect the chemical shifts of exchangeable protons (NH). The typical volume is 0.6-0.7 mL.

  • Internal Standard: The residual solvent peak can be used for calibration (e.g., D₂O at δ 4.79 ppm, DMSO-d₅ at δ 2.50 ppm for ¹H and DMSO-d₆ at δ 39.52 ppm for ¹³C).

B. Instrument Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiments: Standard 1D ¹H and ¹³C{¹H} spectra should be acquired. For unambiguous assignments, 2D experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

C. Data Processing:

  • Software: Standard NMR processing software should be used.

  • Steps: The acquired free induction decay (FID) is processed with Fourier transformation, followed by phase and baseline correction. The spectra are then calibrated to the residual solvent peak.

Mass Spectrometry (MS)

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve Sample in Suitable Solvent (e.g., Methanol, Water) dilute_ms Dilute to ~1 µg/mL dissolve_ms->dilute_ms instrument_ms Mass Spectrometer (e.g., ESI-QTOF) dilute_ms->instrument_ms infuse_ms Infuse Sample instrument_ms->infuse_ms acquire_ms Acquire Spectrum (Positive Ion Mode) infuse_ms->acquire_ms identify_ms Identify Molecular Ion Peak ([M+H]⁺) acquire_ms->identify_ms analyze_ms Analyze Isotopic Pattern and Fragmentation identify_ms->analyze_ms

Figure 3: General workflow for Mass Spectrometric analysis.

A. Sample Preparation:

  • Solvent: The sample should be dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol, water, or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Concentration: A dilute solution, typically in the range of 1-10 µg/mL, is prepared for infusion or injection.

B. Instrument Setup and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this compound, as the nitrogen atoms are readily protonated.

  • Analysis: A full scan mass spectrum is acquired to determine the mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to study the fragmentation pattern, which aids in structural confirmation.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and MS data for this compound. These predictions are based on the analysis of its constituent moieties and related compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the azetidine and thiomorpholine 1,1-dioxide rings. The chemical shifts will be influenced by the protonation of the nitrogen atoms and the electron-withdrawing sulfone group.

Figure 4: Proton assignments for ¹H NMR prediction.

Table 2: Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H (a) (CH₂-azetidine)3.8 - 4.2m-4H
H (b) (CH-azetidine)3.5 - 3.9m-1H
H (c) (CH₂-N-thiomorpholine)3.2 - 3.6t~5-74H
H (d) (CH₂-S-thiomorpholine)3.0 - 3.4t~5-74H
NH (azetidine & thiomorpholine)Broad, variablebr s-3H

Note: In a non-deuterated solvent like DMSO-d₆, the NH protons would appear as broad singlets at a lower field, and their chemical shifts would be dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
CH₂-azetidine 55 - 65
CH-azetidine 45 - 55
CH₂-N-thiomorpholine 50 - 60
CH₂-S-thiomorpholine 40 - 50
Predicted Mass Spectrometry Data

High-resolution mass spectrometry should confirm the molecular formula of the free base. The predicted m/z values for various adducts of the free base (C₇H₁₄N₂O₂S) are listed below.

Table 4: Predicted High-Resolution Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 191.0849
[M+Na]⁺ 213.0668
[M+K]⁺ 229.0408

Data sourced from PubChem predictions.

Interpretation of Predicted Spectra

¹H NMR Spectrum
  • The protons on the azetidine ring (H (a) and H (b) ) are expected to be in the range of 3.5-4.2 ppm. Their signals will likely be complex multiplets due to geminal and vicinal coupling.

  • The protons on the thiomorpholine 1,1-dioxide ring are expected to appear as two distinct triplets, assuming free rotation around the C-N bond. The protons adjacent to the nitrogen (H (c) ) will be slightly downfield compared to those adjacent to the sulfone group (H (d) ).

  • The NH protons of the azetidinium and thiomorpholinium ions will be exchangeable with D₂O and thus may not be observed. In a non-protic solvent, they would appear as broad signals.

¹³C NMR Spectrum
  • The four distinct carbon environments are expected to be resolved.

  • The carbons of the azetidine ring are predicted to be in the 45-65 ppm range.

  • The carbons of the thiomorpholine 1,1-dioxide ring are expected in the 40-60 ppm range, with the carbons adjacent to the nitrogen being at a slightly higher chemical shift.

Mass Spectrum
  • In ESI-MS, the most prominent ion is expected to be the protonated molecule ([M+H]⁺) of the free base at m/z 191.0849.

  • The high-resolution measurement of this ion will allow for the confirmation of the elemental composition (C₇H₁₅N₂O₂S).

  • Depending on the ESI conditions, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) may also be observed.

  • MS/MS fragmentation of the [M+H]⁺ ion would likely involve cleavage of the azetidine and thiomorpholine rings, providing further structural confirmation.

Conclusion

This technical guide provides a detailed prediction of the NMR and MS spectroscopic data for this compound. While experimental verification is essential, this document serves as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar molecules.

References

  • Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their analogues. Chemical Society Reviews, 43(10), 3464-3485.
  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. In Topics in Heterocyclic Chemistry (Vol. 3, pp. 1-46). Springer, Berlin, Heidelberg.
  • PubChem. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Pouleau, C., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

A Technical Guide to the Purity Analysis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a key intermediate in pharmaceutical development. Recognizing the critical impact of purity on drug safety and efficacy, this document details an integrated analytical strategy employing orthogonal techniques. We delve into the rationale behind method selection, offering detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, analytical scientists, and drug development professionals, providing the necessary tools to establish a robust, self-validating system for quality control, ensuring the integrity of this vital compound.

Introduction: The Imperative of Purity

This compound is a heterocyclic building block characterized by its polar nature, stemming from the azetidine and thiomorpholine 1,1-dioxide moieties, and its presentation as a dihydrochloride salt.[1][2][3] The molecular structure, with its multiple heteroatoms and chiral center, presents a unique set of challenges and considerations for purity assessment. Impurities can arise from various stages, including synthesis, degradation, and storage. These can include starting materials, by-products, and diastereomers, each with the potential to impact the final active pharmaceutical ingredient's (API) safety and efficacy profile.

Therefore, a multi-faceted analytical approach is not just recommended but essential. No single technique can provide a complete picture of a sample's purity. By combining the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy, we can create a robust and reliable purity assessment workflow. This guide adheres to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]

Strategic Analytical Workflow

The core of our purity analysis strategy is the integration of orthogonal methods to ensure a comprehensive evaluation. This workflow is designed to identify, quantify, and characterize the main component and any potential impurities.

Purity Analysis Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Primary Quantitative Analysis cluster_2 Structural Confirmation & Identification cluster_3 Data Integration & Reporting Sample_Receipt Sample Receipt & Documentation Solubility_Testing Solubility & Stability Testing Sample_Receipt->Solubility_Testing Sample_Preparation Standard & Sample Solution Preparation Solubility_Testing->Sample_Preparation HPLC_Analysis HPLC-UV/DAD for Purity & Impurity Profiling Sample_Preparation->HPLC_Analysis NMR_Analysis NMR for Structural Identity & Residual Solvents Sample_Preparation->NMR_Analysis MS_Analysis LC-MS for Mass Verification & Impurity ID Sample_Preparation->MS_Analysis Data_Analysis Data Integration & Purity Calculation HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Final_Report Certificate of Analysis Generation Data_Analysis->Final_Report

Caption: Integrated workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For polar compounds like this compound, reversed-phase HPLC can be challenging due to poor retention. Therefore, specialized column chemistries or mobile phase conditions are often necessary.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded or polar-endcapped columns are viable approaches.[6]

Rationale for Method Selection

A robust HPLC method must provide adequate retention of the main peak, separation from potential impurities, and a stable baseline for accurate quantification. Given the compound's polar and basic nature, a method utilizing a column with enhanced polar retention, such as a phenyl-hexyl phase, under acidic mobile phase conditions is a logical starting point.[8] The acidic mobile phase will ensure the amine functionalities are protonated, leading to consistent interactions with the stationary phase.

Detailed HPLC Protocol

This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[4][5][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Rationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) Provides alternative selectivity for polar, amine-containing compounds.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier to ensure analyte protonation and good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 5% B to 40% B over 20 minutes, then re-equilibrate A shallow gradient is crucial for separating closely eluting polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection DAD, 210 nm Low wavelength UV detection is necessary due to the lack of a strong chromophore.

| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |

System Suitability: Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621> or Ph. Eur. 2.2.46.[10][11][12][13]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.8
Theoretical Plates (N) > 2000
%RSD of 5 replicate injections < 2.0% (for area and retention time)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of the primary component and for identifying and quantifying certain impurities, such as residual solvents.

The Power of ¹H and ¹³C NMR

¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For a molecule like 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, specific chemical shifts and coupling patterns are expected for the protons on the azetidine and thiomorpholine rings.[14][15]

Standardized NMR Protocol

Sample Preparation:

  • Accurately weigh 10-15 mg of the sample.

  • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), chosen based on solubility.

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

Data Analysis:

  • Confirm the presence of all expected signals and their integrations in the ¹H spectrum.

  • Verify the number of signals in the ¹³C spectrum matches the number of unique carbons in the structure.

  • Identify and quantify any residual solvents by comparing their chemical shifts to known values.

Mass Spectrometry (MS): High-Sensitivity Impurity Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the molecular weight of the main compound and for identifying unknown impurities, even at trace levels.[16][17][18][19]

Rationale and Technique

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like the target compound.[16] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and any impurities, which is invaluable for their identification.

LC-MS Protocol for Impurity Identification

Instrumentation:

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Use the same HPLC method as described in Section 3.2 to ensure correlation between UV and MS data.

MS Conditions:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 50 - 1000
Capillary Voltage 3.5 kV

| Source Temperature | 120 °C |

Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

  • Search for other m/z values in the total ion chromatogram that correspond to peaks observed in the UV chromatogram.

  • Utilize the accurate mass data to propose elemental compositions for any detected impurities.

Analytical_Technique_Relationship Compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride HPLC HPLC (Quantitative Purity) Compound->HPLC Quantifies NMR NMR (Structural Identity) Compound->NMR Confirms Structure MS MS (Molecular Weight & Impurity ID) Compound->MS Verifies Mass Purity_Report Comprehensive Purity Report HPLC->Purity_Report Provides % Purity NMR->Purity_Report Confirms Identity MS->Purity_Report Identifies Impurities

Caption: Relationship between analytical techniques.

Conclusion: A Triad of Trustworthiness

The purity analysis of this compound demands a rigorous, multi-technique approach. The synergy between HPLC for quantification, NMR for structural verification, and MS for impurity identification forms a self-validating system that ensures the highest level of confidence in the analytical results. By implementing the detailed protocols and adhering to the scientific rationale presented in this guide, researchers and drug development professionals can establish a robust quality control framework, safeguarding the integrity of their research and development pipeline.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). [Link]
  • Small molecule analysis using MS.Bioanalysis Zone. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy. [Link]
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent. [Link]
  • Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candid
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). MDPI. [Link]
  • a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the...
  • CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride.001CHEMICAL. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific. [Link]

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The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities.[1] This six-membered heterocyclic compound, containing a sulfur atom oxidized to a sulfone group, possesses favorable physicochemical properties such as enhanced polarity and metabolic stability, rendering it an attractive building block in the intricate process of drug discovery.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as valuable leads for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties.

Synthesis of the Thiomorpholine 1,1-Dioxide Core

The synthesis of the thiomorpholine 1,1-dioxide core and its derivatives can be achieved through several synthetic routes.[4][5] A prevalent method involves the oxidation of the parent thiomorpholine ring. A general synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis cluster_product Core Structure Thiomorpholine Thiomorpholine or N-substituted Thiomorpholine Oxidation Oxidation Thiomorpholine->Oxidation Oxidizing Agent (e.g., m-CPBA, KMnO4) Thiomorpholine_Dioxide Thiomorpholine 1,1-dioxide or Derivative Oxidation->Thiomorpholine_Dioxide

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide derivatives.

A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section.

Biological Activities

Anticancer Activity

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][6]

Mechanism of Anticancer Action

The anticancer effects of thiomorpholine 1,1-dioxide derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of apoptosis.[1][7]

  • PI3K/Akt/mTOR Pathway Inhibition: Several studies have identified the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway as a crucial target for these compounds.[1][8][9] This signaling cascade is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[10][11] Inhibition of this pathway by thiomorpholine 1,1-dioxide derivatives disrupts these essential cellular processes, leading to anticancer effects.[1][10][12]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Thiomorpholine_Derivative Thiomorpholine 1,1-Dioxide Derivative Thiomorpholine_Derivative->PI3K inhibits Thiomorpholine_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.

  • Apoptosis Induction: Some derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiomorpholine 1,1-dioxide derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
6i Thienopyridine with thiomorpholineMCF-7 (Breast)16.4
Compound 1 Piperoniloyl-cinnamoyl amide hybridHCT116 (Colon)22.4
Compound 2 Piperoniloyl-cinnamoyl amide hybridHCT116 (Colon)0.34
Compound 9 Pyrano-Coumarin Hybrid-0.32 (antiviral)
Compound 14 Tetrahydroquinoline derivative-5.01 (COX-2)
Compound 16 Tetrahydroquinoline derivative-5.86 (COX-2)

Note: The table includes data for various heterocyclic compounds with reported anticancer or related activities for comparative purposes. Specific IC50 values for a broader range of thiomorpholine 1,1-dioxide derivatives are continuously being explored in ongoing research.[13][14]

Antimicrobial Activity

Thiomorpholine 1,1-dioxide derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[15][16]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many thiomorpholine 1,1-dioxide derivatives are still under investigation. However, for some, such as the oxazolidinone derivatives, the mechanism is believed to be similar to that of linezolid, which involves the inhibition of bacterial protein synthesis.[1]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiomorpholine derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (μg/mL)
Thiomorpholine-1,1-dioxide Staphylococcus aureus44
Thiomorpholine-1,1-dioxide Escherichia coli55
Compound 7b Mycobacterium smegmatis7.81
Compound 7c Mycobacterium smegmatis7.81

Note: This data provides a snapshot of the antimicrobial potential of the thiomorpholine scaffold.[4][15]

Neuroprotective Activity

While the anticancer and antimicrobial activities of thiomorpholine derivatives are more extensively documented, there is emerging interest in their potential as neuroprotective agents.[17] The core structure is considered a privileged scaffold in central nervous system drug discovery.[17]

Mechanism of Neuroprotective Action

The mechanisms underlying the potential neuroprotective effects of thiomorpholine 1,1-dioxide derivatives are not yet fully elucidated. However, research into related heterocyclic compounds suggests several plausible pathways:

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage in various neurodegenerative diseases.[18][19] Some heterocyclic compounds exhibit anti-inflammatory and antioxidant properties, which could be a mechanism for neuroprotection.[18]

  • Modulation of Neurotransmitter Systems: The morpholine scaffold, a close structural analog, is present in drugs that modulate neurotransmitter systems.[17] It is plausible that thiomorpholine 1,1-dioxide derivatives could have similar activities.

  • Enzyme Inhibition: As seen with other biological activities, the inhibition of specific enzymes involved in neurodegenerative cascades could be a potential mechanism.[4] For instance, some morpholine derivatives are known to inhibit acetylcholinesterase and butyrylcholinesterase.[17]

Further research is required to specifically delineate the neuroprotective mechanisms of thiomorpholine 1,1-dioxide derivatives.

Experimental Protocols

In Vitro Anticancer Drug Screening Workflow

Anticancer_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound Incubation 4. Incubate (e.g., 48-72 hours) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate (2-4 hours) to form Formazan MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan (e.g., with DMSO) Formazan_Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for in vitro anticancer drug screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiomorpholine 1,1-dioxide derivative (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine 1,1-dioxide derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][8][20]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Thiomorpholine 1,1-dioxide derivative (test compound)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a two-fold serial dilution of the thiomorpholine 1,1-dioxide derivative in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion

The thiomorpholine 1,1-dioxide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer and antimicrobial effects, with emerging potential in the area of neuroprotection. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich field for further exploration. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising compounds.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2021-09-25.
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  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
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  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
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  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI.
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  • The anticancer IC50 values of synthesized compounds.. ResearchGate.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow | Organic Chemistry. ChemRxiv | Cambridge Open Engage. 2022-05-20.
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  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
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The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, significant ring strain, and a three-dimensional character—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive exploration of the azetidine motif, delving into its fundamental structural and conformational properties, outlining key synthetic strategies, and showcasing its diverse applications in drug discovery. By synthesizing technical details with practical insights, this document serves as an essential resource for professionals seeking to leverage the full potential of the azetidine ring in the design of next-generation therapeutics.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis and incorporation of strained four-membered rings like azetidine were often avoided by medicinal chemists due to concerns about chemical instability. However, the past few decades have witnessed a paradigm shift, with the azetidine ring emerging as a valuable building block in drug design.[3][4] Its inherent ring strain, approximately 25.4 kcal/mol, contributes to a unique reactivity profile and conformational rigidity that can be advantageous.[5][6] This constrained nature allows for precise control over the spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2][7]

Furthermore, the incorporation of azetidine rings can significantly improve key drug-like properties. These include enhanced metabolic stability, increased aqueous solubility, and a higher fraction of sp³ carbons, a desirable feature in modern drug discovery.[1][8] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring its therapeutic relevance.[1][9][10]

Structural and Conformational Landscape

The non-planar, puckered conformation of the azetidine ring is a defining characteristic that distinguishes it from its more flexible five- and six-membered counterparts, pyrrolidine and piperidine.[11][12] This puckering is crucial for its three-dimensional presentation of substituents and its ability to act as a bioisostere for other cyclic systems.[8][13]

Ring Puckering and Substituent Effects

The conformation of the azetidine ring is typically described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[11] In an unsubstituted azetidine, this angle is approximately 37°.[11] The position and nature of substituents significantly influence the degree of puckering and the preferred orientation (pseudo-axial vs. pseudo-equatorial). Bulky substituents at the 3-position generally favor a pseudo-equatorial orientation to minimize steric interactions.[11]

ParameterUnsubstituted Azetidine3-Substituted Azetidine (Typical)Reference(s)
Ring Conformation PuckeredPuckered[11][12]
Dihedral Angle (C2-N1-C4/C2-C3-C4) ~37°Varies with substituent[11]
Preferred Substituent Orientation (C3) N/APseudo-equatorial (for bulky groups)[11]

Table 1: Conformational Parameters of the Azetidine Ring.

The Azetidine Ring as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. The azetidine ring serves as a versatile bioisostere for various structural motifs.[8][14][15]

  • Replacement for Larger Saturated Heterocycles: Azetidine can replace larger rings like pyrrolidine and piperidine, offering a more constrained and often more metabolically stable alternative.[8][16]

  • Three-Dimensional Scaffold: The inherent three-dimensionality of the azetidine ring can be exploited to replace planar aromatic rings or conformationally flexible linkers, leading to improved binding and physicochemical properties.[17]

  • Spirocyclic Systems: Spiro-azetidines, where the azetidine ring is fused to another ring system via a single carbon atom, provide unique three-dimensional exit vectors for substituents and have shown promise in modulating bioactivity.[18][19][20]

Synthetic Strategies for Accessing the Azetidine Core

The growing importance of azetidines in medicinal chemistry has spurred the development of numerous synthetic methodologies.[5][21][22] These approaches can be broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.

Intramolecular Cyclization Approaches

This classical strategy involves the formation of the four-membered ring from an acyclic precursor containing both the nitrogen and a reactive electrophilic center.

  • From γ-Amino Halides/Alcohols: The intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group is a direct but sometimes challenging route due to competing side reactions.[23]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

  • Step 1: Epichlorohydrin Ring Opening. To a solution of benzylamine in methanol at 0 °C, add epichlorohydrin dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Boc Protection. To the resulting amino alcohol, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane. Stir at room temperature for 4 hours.

  • Step 3: Cyclization. Treat the N-Boc protected intermediate with a base such as sodium hydride in a suitable solvent like THF to effect intramolecular cyclization to the azetidine ring.

  • Step 4: Deprotection. Remove the benzyl group via catalytic hydrogenation (e.g., Pd/C, H₂) to yield N-Boc-3-hydroxyazetidine.

Intermolecular [2+2] Cycloadditions

These methods involve the reaction of a two-atom component with another two-atom component to form the four-membered ring.

  • Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a powerful tool for the synthesis of substituted azetidines.[3][5][24] Recent advances have enabled this reaction under visible light conditions, enhancing its practicality.[1][24]

Experimental Protocol: Visible-Light-Mediated Aza-Paternò-Büchi Reaction

  • Reaction Setup: In a reaction vessel, combine the imine substrate, the alkene coupling partner, and a suitable photocatalyst (e.g., an iridium or ruthenium complex) in a degassed solvent.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at a controlled temperature.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction and purify the azetidine product by column chromatography.

aza_paterno_buchi Imine Imine TripletImine Triplet Imine Alkene Alkene Diradical 1,4-Diradical Intermediate Photocatalyst Photocatalyst ExcitedCatalyst Excited Photocatalyst Photocatalyst->ExcitedCatalyst Absorption VisibleLight Visible Light (hν) ExcitedCatalyst->Imine Energy Transfer TripletImine->Diradical + Alkene Azetidine Azetidine Product Diradical->Azetidine Ring Closure

Caption: Generalized workflow of a visible-light-mediated aza Paternò-Büchi reaction.

Modern Synthetic Advances

Recent years have seen the emergence of innovative methods for azetidine synthesis, including:

  • Ring expansion of aziridines. [16]

  • Palladium-catalyzed intramolecular C-H amination. [5]

  • Strain-release homologation of azabicyclo[1.1.0]butanes. [5]

  • Titanium-mediated coupling reactions to form spirocyclic NH-azetidines. [5]

The Azetidine Ring in Action: Applications in Drug Discovery

The unique properties of the azetidine scaffold have been successfully leveraged across a wide range of therapeutic areas.[1][3]

Enhancing Pharmacokinetic Properties

The introduction of an azetidine ring can significantly improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The constrained nature of the azetidine ring can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[1][8]

  • Solubility: The polar nitrogen atom within the azetidine ring can enhance aqueous solubility, a critical parameter for oral bioavailability.[1][8]

Modulation of Biological Activity

The rigid framework of the azetidine ring allows for the precise positioning of pharmacophoric groups, leading to potent and selective interactions with biological targets.

  • Central Nervous System (CNS) Disorders: Azetidine derivatives have been developed as modulators of CNS targets, with applications in conditions like Parkinson's disease, Tourette's syndrome, and ADHD.[18][19]

  • Oncology: The azetidine motif is present in several anticancer agents, where it contributes to target binding and overall efficacy.[1] For example, cobimetinib is a potent inhibitor of MEK1/2 kinases.[9]

  • Infectious Diseases: Azetidine-containing compounds have demonstrated antibacterial and antiviral activities.[1][2]

Drug NameTherapeutic AreaMechanism of ActionRole of AzetidineReference(s)
Baricitinib Rheumatoid ArthritisJanus Kinase (JAK) InhibitorContributes to binding affinity and selectivity[1]
Cobimetinib MelanomaMEK1/2 InhibitorCore scaffold for optimal substituent orientation[1][9]
Azelnidipine HypertensionCalcium Channel BlockerModulates physicochemical properties[1][9]
Sarolaner Veterinary ParasiticideIsoxazoline-based NAM of GABA-gated chloride channelsEnhances metabolic stability and efficacy[1][25]

Table 2: Examples of FDA-Approved Drugs Containing an Azetidine Ring.

Future Directions and Conclusion

The azetidine ring has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry.[1] The continued development of novel and efficient synthetic methods will undoubtedly broaden its accessibility and application.[21][22] Future research is likely to focus on the synthesis of more complex and diversely substituted azetidines, including novel spirocyclic and fused systems.[18][26] The exploration of azetidines as peptide mimetics and in the development of covalent inhibitors also represents exciting avenues for future investigation.[9][12]

azetidine_advantages Azetidine Azetidine Ring Rigidity Conformational Rigidity Azetidine->Rigidity Solubility Improved Solubility Azetidine->Solubility Stability Metabolic Stability Azetidine->Stability Bioisostere Versatile Bioisostere Azetidine->Bioisostere Drug Improved Drug Candidates Rigidity->Drug Solubility->Drug Stability->Drug Bioisostere->Drug

Caption: Key advantages of incorporating the azetidine ring in drug design.

References

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  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 1-35.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
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  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). National Institutes of Health.
  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed, 111(14), 3298-307.
  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate.
  • Conformational Preferences of Proline Analogues with Different Ring Size. (n.d.). The Journal of Physical Chemistry B.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.
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  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). Journal of Agricultural and Food Chemistry.
  • Configuration and conformation of substituted azetidines. (n.d.). Semantic Scholar.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). Journal of Medicinal Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health.
  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate.
  • Biologically active compounds with azetidine rings. (n.d.). ResearchGate.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate.
  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). American Chemical Society.
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The Azetidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2][3][4] Its unique combination of properties, including inherent ring strain, a three-dimensional sp³-rich character, and the ability to act as a hydrogen bond acceptor, offers a compelling toolkit for drug designers seeking to optimize pharmacokinetic and pharmacodynamic profiles.[1][4][5] This guide provides a comprehensive technical overview of the discovery of novel azetidine-containing compounds, from fundamental synthetic strategies to their impactful applications in approved therapeutics. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to empower researchers in this dynamic field.

The Allure of the Strained Ring: Why Azetidines?

The defining characteristic of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[4][6] This value, intermediate between the highly reactive aziridines and the more stable pyrrolidines, bestows upon azetidines a unique blend of stability for handling and controlled reactivity for synthetic diversification.[6][7] This "Goldilocks" level of ring strain is not merely a synthetic curiosity; it translates directly into tangible benefits for drug design.

The rigid, non-planar conformation of the azetidine ring introduces a defined three-dimensional geometry into a molecule, reducing the entropic penalty upon binding to a biological target.[8] This conformational restriction can lead to enhanced binding affinity and selectivity.[1][5] Furthermore, the presence of the nitrogen atom provides a key site for hydrogen bonding interactions and a handle for modulating physicochemical properties such as solubility and pKa.[4][5]

From a pharmacokinetic perspective, the azetidine scaffold is often employed as a bioisosteric replacement for larger, more lipophilic groups like piperidines or pyrrolidines. This substitution can lead to improved metabolic stability, reduced lipophilicity, and consequently, a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[5][9]

dot digraph "Azetidine_Properties" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Azetidine [label="Azetidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=14];

Properties [label="Key Physicochemical & Pharmacokinetic Properties", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=rounded]; RingStrain [label="Significant Ring Strain\n(~25.4 kcal/mol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sp3Rich [label="sp³-Rich 3D Character", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBA [label="Hydrogen Bond Acceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioisostere [label="Bioisosteric Replacement", fillcolor="#34A853", fontcolor="#FFFFFF"];

Azetidine -> Properties [dir=none, color="#5F6368", penwidth=2]; Properties -> RingStrain [label="Unique Reactivity & Stability", color="#EA4335"]; Properties -> Sp3Rich [label="Improved Target Binding", color="#34A853"]; Properties -> HBA [label="Enhanced Solubility & pKa Modulation", color="#34A853"]; Properties -> Bioisostere [label="Favorable ADME Profile", color="#34A853"]; } dot

Key properties of the azetidine scaffold in drug design.

Constructing the Core: Key Synthetic Strategies

The synthesis of functionalized azetidines has historically been a challenge due to the strained nature of the ring.[10] However, recent years have witnessed a surge in the development of robust and versatile synthetic methodologies. This section will explore the most impactful of these strategies, providing both mechanistic insights and practical protocols.

Intramolecular Cyclization: The Direct Approach

The most conceptually straightforward route to azetidines involves the intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.[9]

This classical method relies on the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or tosylate) by an amino group. While direct, this approach can be hampered by competing elimination reactions and the entropic barrier to forming a four-membered ring.[9]

Experimental Protocol: Synthesis of N-Benzyl-azetidine

  • Step 1: Synthesis of 3-chloro-N-benzylpropan-1-amine. To a solution of 3-chloropropylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add benzaldehyde (1.0 eq) dropwise. Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Cyclization. Dissolve the crude 3-chloro-N-benzylpropan-1-amine in a suitable solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq), and heat the mixture to 80-100 °C. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford N-benzyl-azetidine.

A more modern and elegant approach involves the palladium-catalyzed intramolecular amination of a γ-C(sp³)–H bond. This method offers excellent functional group tolerance and allows for the synthesis of densely functionalized azetidines.[6] Gaunt and co-workers reported a notable example of this transformation.[6]

dot digraph "Pd_Catalyzed_Amination" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

StartingMaterial [label="Acyclic Amine Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_Catalyst [label="Pd(II) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="Oxidant\n(e.g., Benziodoxole Tosylate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azetidine [label="Functionalized Azetidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

StartingMaterial -> Pd_Catalyst [label="Coordination"]; Pd_Catalyst -> Oxidant [label="Oxidative Addition\nto form Pd(IV)"]; Oxidant -> Azetidine [label="Reductive Elimination\n& Ring Closure"]; } dot

Palladium-catalyzed intramolecular C-H amination for azetidine synthesis.
[2+2] Cycloaddition Reactions: A Convergent Strategy

[2+2] cycloaddition reactions offer a powerful and convergent approach to the azetidine core, forming two new bonds in a single step.

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine.[11][12] This method is particularly attractive for its potential to rapidly build molecular complexity. Recent advances have focused on visible-light-mediated processes, which offer milder reaction conditions and broader substrate scope.[6][13][14] Schindler's laboratory, for instance, has developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium photocatalyst.[6]

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction

  • Reaction Setup. In a reaction vial equipped with a magnetic stir bar, combine the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (1.5-2.0 eq), and the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).

  • Degassing. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation. Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired azetidine product.

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one).[15] While this yields a carbonyl-containing azetidine, the β-lactam ring is a versatile intermediate that can be readily reduced to the corresponding azetidine.[2][16] Ketenes are typically generated in situ from acyl chlorides and a tertiary amine.[15]

Ring Expansion and Contraction Strategies

Manipulating the ring size of existing heterocycles provides another avenue to azetidines.

The ring expansion of activated aziridines with a one-carbon unit is a well-established method for azetidine synthesis.[17] This can be achieved using reagents like dimethylsulfoxonium methylide.

Certain substituted pyrrolidines can undergo ring contraction to furnish azetidine derivatives. For example, α-bromo N-sulfonylpyrrolidinones can rearrange to α-carbonylated N-sulfonylazetidines in the presence of a base.[17]

Azetidines in Action: Medicinal Chemistry Applications

The true value of the azetidine scaffold is realized in its application to the design of bioactive molecules. Several FDA-approved drugs incorporate this motif to enhance their therapeutic profiles.[1][5][18]

Drug Therapeutic Area Role of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisEnhances metabolic stability and receptor selectivity.[1][18]
Cobimetinib MelanomaImproves pharmacokinetic properties.[1][18][19]
Azelnidipine HypertensionContributes to the calcium channel blocking activity.[1][6][19]
Sarolaner Veterinary ParasiticideEnhances metabolic stability and selectivity.[1][18]

Case Study: Baricitinib

Baricitinib (Olumiant®) is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. The incorporation of an azetidine ring was a key design element that contributed to its improved selectivity for JAK1 and JAK2 over other kinases, as well as enhanced metabolic stability. This strategic inclusion of the azetidine scaffold highlights its ability to fine-tune the properties of a drug candidate.[1][18]

dot digraph "SAR_Azetidine" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Lead_Compound [label="Lead Compound\n(e.g., with Piperidine/Pyrrolidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azetidine_Replacement [label="Bioisosteric Replacement\nwith Azetidine", fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Properties [label="Improved Properties", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Metabolic_Stability [label="Increased Metabolic Stability", fillcolor="#FFFFFF"]; Solubility [label="Enhanced Solubility", fillcolor="#FFFFFF"]; Selectivity [label="Improved Target Selectivity", fillcolor="#FFFFFF"]; Reduced_Lipophilicity [label="Reduced Lipophilicity", fillcolor="#FFFFFF"];

Lead_Compound -> Azetidine_Replacement; Azetidine_Replacement -> Improved_Properties; Improved_Properties -> Metabolic_Stability; Improved_Properties -> Solubility; Improved_Properties -> Selectivity; Improved_Properties -> Reduced_Lipophilicity; } dot

Structure-Activity Relationship (SAR) benefits of incorporating an azetidine.

Characterization of Novel Azetidine Compounds

The unambiguous characterization of newly synthesized azetidine-containing compounds is crucial for their advancement in the drug discovery pipeline. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of azetidine derivatives. The characteristic chemical shifts and coupling constants of the ring protons provide valuable information about the substitution pattern and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral azetidines, chiral HPLC is essential for determining the enantiomeric excess (ee) and separating enantiomers.

Future Directions and Conclusion

The field of azetidine chemistry continues to evolve rapidly. The development of new catalytic methods, including enantioselective syntheses, is expanding the accessible chemical space of azetidine-based building blocks.[1][5] The application of flow chemistry is also enabling the safer and more efficient synthesis of these strained heterocycles.[20][21]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
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  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Biologically important 3-substituted azetidines.. Download Scientific Diagram.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
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Sources

A Technical Guide to the Preliminary Biological Screening of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Tiered Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of early-stage drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. The compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride presents a compelling case for investigation, primarily due to the convergence of two structurally significant moieties: the azetidine ring and the thiomorpholine 1,1-dioxide core.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity can confer enhanced metabolic stability, improved solubility, and a favorable pharmacokinetic profile to parent molecules.[3][4] The presence of this motif in FDA-approved drugs such as the MEK inhibitor cobimetinib and the calcium channel blocker azelnidipine highlights its clinical relevance and therapeutic precedent.[1][3]

Concurrently, the thiomorpholine 1,1-dioxide scaffold, a sulfur-containing heterocycle, has been incorporated into a wide range of biologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The sulfone group (SO₂) is a potent hydrogen bond acceptor and is generally resistant to metabolic degradation, further enhancing the drug-like properties of the molecule.

This guide provides a comprehensive, tiered strategy for the preliminary biological screening of "this compound" (hereinafter referred to as "Compound X"). The proposed workflow is designed to efficiently assess its cytotoxic profile, probe its potential mechanisms of action through both target-based and phenotypic approaches, and provide a logical framework for decision-making in a drug discovery program.

Chapter 1: The Strategic Screening Cascade

A tiered or cascaded screening approach is fundamental to modern drug discovery, ensuring that resources are allocated efficiently.[8] This strategy allows for the rapid triage of compounds, prioritizing those with the most promising profiles for more intensive, resource-heavy investigation.[9] Our proposed cascade begins with broad, foundational assays and progresses to more specific, hypothesis-driven investigations.

The overall workflow is designed to answer three critical questions in sequence:

  • Is the compound biologically active in a cellular context and at what concentration? (Tier 1)

  • What are its potential molecular targets or phenotypic effects? (Tier 2)

  • Do the combined data support advancement to lead optimization? (Data Integration)

Screening_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis-Driven Evaluation cluster_2 Data Integration & Decision T1 Cytotoxicity Screening (e.g., CellTiter-Glo®) Determine IC50 against cancer and non-cancerous cell lines T2_Target Target-Based Screen (In Vitro Kinase Panel) Identify potential molecular targets T1->T2_Target Inform concentration selection T2_Pheno Phenotypic Screen (High-Content Imaging) Assess cellular effects (e.g., apoptosis, cell cycle) T1->T2_Pheno Inform concentration selection Integration Synthesize Data T2_Target->Integration T2_Pheno->Integration Decision Go / No-Go Decision for Lead Optimization Integration->Decision

Caption: Overall workflow for the preliminary biological screening of Compound X.

Chapter 2: Tier 1 - Foundational Cytotoxicity Profiling

Causality Behind Experimental Choice: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability.[10] This foundational assay establishes the concentration-dependent cytotoxicity, which is essential for two reasons: 1) It identifies a potential therapeutic window if the compound is more toxic to diseased (e.g., cancer) cells than healthy cells, and 2) It defines the non-toxic concentration range for use in subsequent, more complex biological assays. We have selected the CellTiter-Glo® Luminescent Cell Viability Assay due to its high sensitivity, broad linear range, and reduced incidence of interference from colored or reducing compounds compared to traditional colorimetric assays like MTT.[11][12][13]

Experimental Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cells from a panel (e.g., A549 lung carcinoma, MCF7 breast carcinoma, HCT116 colon carcinoma, and HEK293 non-cancerous embryonic kidney cells) into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Dosing: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Data Presentation: Cytotoxicity Profile
Cell LineCell TypeHypothetical IC₅₀ (µM)Selectivity Index (SI)¹
A549Lung Carcinoma5.210.6
MCF7Breast Carcinoma7.87.1
HCT116Colon Carcinoma4.512.2
HEK293Non-cancerous55.1-

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Chapter 3: Tier 2 - Hypothesis-Driven Biological Evaluation

With a defined cytotoxic profile, the next tier aims to uncover the compound's mechanism of action. Based on the structural alerts within Compound X, a logical hypothesis is the modulation of protein kinase activity.[1][14] We will pursue a dual-pronged approach: a direct, target-based screen against a panel of kinases and an unbiased, phenotypic screen to observe cellular consequences.

Part A: Target-Based Screening - Kinase Inhibition Profiling

Causality Behind Experimental Choice: The azetidine moiety is present in known kinase inhibitors, suggesting that Compound X may interact with the highly conserved ATP-binding pocket of kinases.[1][3] An in vitro biochemical kinase panel screen is the most direct and efficient method to test this hypothesis against a broad range of targets simultaneously, identifying potential high-affinity interactions.[][16]

Experimental Protocol 2: In Vitro Kinase Panel Screen (General Methodology)
  • Assay Principle: A representative kinase assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate. Inhibition is detected by a decrease in substrate phosphorylation.

  • Screening Format: Compound X is screened at a single, high concentration (e.g., 10 µM) against a diverse panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service).

  • Reaction: The kinase, substrate, ATP (often at the Kₘ concentration for physiological relevance), and Compound X are incubated in an appropriate buffer system.[16]

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (³³P-ATP), fluorescence polarization, or antibody-based detection systems (e.g., ELISA).[]

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity relative to a vehicle (DMSO) control. A significant reduction (e.g., >50% inhibition) flags a potential "hit."

Hypothetical Data Presentation: Kinase Inhibition Profile
Kinase TargetKinase FamilyHypothetical % Inhibition at 10 µM
MEK1MAPK89%
PI3KαLipid Kinase75%
AKT1AGC Kinase25%
SRCTyrosine Kinase15%
EGFRTyrosine Kinase8%

This hypothetical data suggests Compound X may preferentially inhibit kinases within the MAPK and PI3K signaling pathways.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX_MEK Compound X? CompoundX_MEK->MEK Inhibits CompoundX_PI3K Compound X? CompoundX_PI3K->PI3K Inhibits

Caption: Potential inhibition points of Compound X in the MAPK and PI3K/Akt pathways.

Part B: Phenotypic Screening - Cellular Mechanism of Action

Causality Behind Experimental Choice: While a biochemical assay identifies direct target engagement, a phenotypic screen reveals the compound's ultimate effect within a complex biological system.[17][18] High-content imaging is a powerful phenotypic tool that allows for the simultaneous, quantitative measurement of multiple cellular parameters, providing a rich dataset to understand the mechanism of cell death or growth arrest observed in Tier 1.[18] This approach can validate the findings from the target-based screen (e.g., inhibition of proliferation pathways should lead to cell cycle arrest).

Experimental Protocol 3: High-Content Imaging for Cell Cycle & Apoptosis
  • Cell Plating: Seed A549 cells in 96-well, black-walled, imaging-compatible plates. Incubate for 24 hours.

  • Dosing: Treat cells with Compound X at concentrations corresponding to the IC₅₀ and 2x IC₅₀ (e.g., 5 µM and 10 µM) as determined in Tier 1. Include vehicle (DMSO) and positive controls (e.g., Nocodazole for G2/M arrest, Staurosporine for apoptosis). Incubate for 24 or 48 hours.

  • Staining: Fix and permeabilize the cells. Stain with a combination of fluorescent dyes:

    • Hoechst 33342: Stains DNA to identify nuclei and quantify DNA content for cell cycle analysis.

    • Activated Caspase-3/7 Reagent: A fluorescent probe that binds to activated caspases, marking apoptotic cells.

    • Cell Mask™ Dye: Stains the cytoplasm to define cell boundaries.

  • Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well in the appropriate fluorescent channels.

  • Image Analysis: Use dedicated software to segment images, identify individual cells, and quantify fluorescence intensity and morphological features for each cell. Parameters to measure include nuclear DNA content (to define G1, S, G2/M phases) and the intensity of the caspase-3/7 signal.

Hypothetical Data Presentation: Phenotypic Profile of Compound X in A549 Cells
TreatmentConcentration% Cells in G2/M Phase% Apoptotic Cells
Vehicle (DMSO)-15%< 2%
Compound X5 µM (IC₅₀)45%18%
Compound X10 µM (2x IC₅₀)60%35%
Nocodazole100 nM75%5%

Chapter 4: Data Integration and Path Forward

The synthesis of data from all tiers provides a holistic preliminary profile of the compound.

Narrative Synthesis: Based on our hypothetical results, Compound X demonstrates selective cytotoxicity against cancer cell lines, with an IC₅₀ in the low single-digit micromolar range.[11][19][20] The selectivity index suggests a favorable therapeutic window.[10] The primary mechanism appears to be the potent inhibition of kinases in the MAPK and PI3K pathways, specifically MEK1 and PI3Kα.[14][][16][21] This target engagement is corroborated by the phenotypic data, which shows a significant accumulation of cells in the G2/M phase of the cell cycle and a dose-dependent induction of apoptosis, consistent with the disruption of critical cell proliferation and survival signaling.[17][18][][23]

Go/No-Go Decision Point: The combined data are strongly supportive of a "Go" decision. The compound has a clear anti-proliferative effect, a plausible and desirable mechanism of action (inhibition of validated cancer targets), and initial evidence of selectivity.

Recommended Next Steps:

  • Orthogonal Target Validation: Confirm kinase inhibition using a cell-based assay that measures the phosphorylation of a downstream substrate (e.g., a Western blot for phospho-ERK).[21]

  • Dose-Response Determination: Perform full IC₅₀ curves for the primary kinase hits (MEK1, PI3Kα) to confirm potency.

  • Lead Optimization: Initiate a medicinal chemistry program to improve potency and selectivity.

  • Early ADME/Tox Profiling: Assess properties such as metabolic stability in liver microsomes and potential off-target liabilities (e.g., hERG channel inhibition).[10][24]

References

  • Al-Gharabli, S. I., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2023). The Guidelines for Early Drug Discovery for Future Application.
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  • Strovel, J., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. [Link]
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  • Creative Biolabs. Phenotypic Screening. [Link]
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  • Koczaja, M., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules. [Link]
  • Strovel, J., et al. (2016). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Semantic Scholar. [Link]
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  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
  • Lupu, A. R., et al. (2016). Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols?. Journal of Nanobiotechnology. [Link]
  • FTLOScience. (2023).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
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Methodological & Application

Application Note: A Streamlined Synthetic Protocol for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthetic strategy is centered on a robust and efficient two-step sequence: a crucial aza-Michael addition followed by an acidic deprotection that concurrently facilitates the formation of the final dihydrochloride salt. We detail the underlying chemical principles, provide step-by-step experimental protocols, and present methods for the characterization of the intermediate and final products. This guide is designed for researchers in medicinal chemistry and process development, offering field-proven insights to ensure reproducibility, high yield, and purity.

Introduction and Strategic Rationale

The convergence of privileged heterocyclic scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry. The target molecule, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, combines two such scaffolds: the azetidine ring and the thiomorpholine 1,1-dioxide moiety. Azetidines are sought-after saturated heterocycles that can improve pharmacokinetic properties such as solubility and metabolic stability[1][2]. The thiomorpholine 1,1-dioxide core is a sulfone derivative of thiomorpholine, a structure found in numerous biologically active agents and valued for its ability to act as a hydrogen bond acceptor and its rigid conformation[3][4][5].

Our synthetic approach is designed for efficiency and scalability, beginning with commercially available or readily accessible starting materials. The core transformation involves the construction of the C-N bond between the two heterocyclic systems.

The chosen synthetic pathway involves:

  • Aza-Michael Addition: Reaction of tert-butyl 3-aminoazetidine-1-carboxylate (N-Boc-3-aminoazetidine) with divinyl sulfone. The Boc-protecting group is essential to prevent the secondary amine of the azetidine ring from undergoing polymerization or side reactions, ensuring that the primary amine is the exclusive nucleophile. Divinyl sulfone serves as a highly effective Michael acceptor due to the electron-withdrawing nature of the sulfone group, which activates the vinyl groups for nucleophilic attack[6][7].

  • Boc Deprotection and Salt Formation: The subsequent removal of the Boc group is achieved under acidic conditions using hydrochloric acid. This step not only liberates the azetidine nitrogen but also protonates both basic nitrogen atoms in the molecule to yield the stable and often crystalline dihydrochloride salt, which is advantageous for purification, handling, and storage[8][9].

This two-step sequence is illustrated in the reaction scheme below.

Overall Reaction Scheme

Synthetic_Workflow start Starting Materials (N-Boc-3-aminoazetidine, Divinyl Sulfone) step1 Step 1: Aza-Michael Addition - Solvent: EtOH - Condition: RT, 12-16h start->step1 workup1 Work-up & Purification - Rotary Evaporation - DCM Extraction - Column Chromatography step1->workup1 char1 Characterization of Intermediate (NMR, LC-MS) workup1->char1 step2 Step 2: Boc Deprotection - Reagent: 4M HCl in Dioxane - Condition: RT, 2-4h char1->step2 Verified Intermediate workup2 Isolation & Drying - Precipitation with Ether - Vacuum Filtration - High-Vacuum Drying step2->workup2 product Final Product 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride workup2->product char2 Final Characterization (NMR, MS, Appearance) product->char2

Sources

Synthesis Protocol for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining the strained azetidine ring with the polar thiomorpholine 1,1-dioxide moiety, presents a unique scaffold for the development of novel therapeutic agents. The thiomorpholine 1,1-dioxide group can act as a hydrogen bond acceptor and its sulfone functionality can form strong interactions with biological targets.[1] The azetidine ring provides a rigid, three-dimensional element that can be used to orient substituents in defined vectors, which is advantageous for optimizing drug-receptor interactions. This application note provides a detailed, step-by-step protocol for the multi-step synthesis of this compound, offering insights into the rationale behind the chosen synthetic strategy and methodologies for ensuring the integrity of the final compound.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall strategy involves the synthesis of two key building blocks, a protected azetidine derivative and thiomorpholine 1,1-dioxide, followed by their coupling and a final deprotection/salt formation step.

The proposed synthetic pathway is illustrated in the workflow diagram below:

Synthesis_Workflow cluster_0 Part 1: Azetidine Intermediate Synthesis cluster_1 Part 2: Thiomorpholine Intermediate Synthesis cluster_2 Part 3: Coupling and Final Product Formation 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc Protection N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-tosyloxyazetidine Tosylation N-Boc-4-(Azetidin-3-yl)thiomorpholine_1_1_dioxide N-Boc-4-(Azetidin-3-yl)thiomorpholine_1_1_dioxide N-Boc-3-tosyloxyazetidine->N-Boc-4-(Azetidin-3-yl)thiomorpholine_1_1_dioxide Nucleophilic Substitution Thiomorpholine Thiomorpholine Thiomorpholine_1_1_dioxide Thiomorpholine_1_1_dioxide Thiomorpholine->Thiomorpholine_1_1_dioxide Oxidation Thiomorpholine_1_1_dioxide->N-Boc-4-(Azetidin-3-yl)thiomorpholine_1_1_dioxide Final_Product 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride N-Boc-4-(Azetidin-3-yl)thiomorpholine_1_1_dioxide->Final_Product Deprotection & Salt Formation

Sources

The Strategic Integration of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride as a Novel Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant attention is often focused on the design of the two ligands, the linker is far from a passive spacer. Its composition, length, flexibility, and vectoral properties are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[2]

This application note details the strategic use of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride as a novel linker component in PROTAC synthesis. This unique linker combines the conformational rigidity of the azetidine ring with the polarity and synthetic versatility of the thiomorpholine 1,1-dioxide moiety. We will explore its chemical properties, provide detailed protocols for its incorporation into PROTACs, and discuss the analytical methods for the characterization of the final conjugate.

Chemical Properties and Advantages of the Linker

This compound is a unique bifunctional linker building block.

PropertyValueReference
CAS Number 178312-02-2
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
Molecular Weight 263.19 g/mol
Structure A four-membered azetidine ring linked to a six-membered thiomorpholine ring with a sulfone group.

The key advantages of this linker building block in PROTAC design include:

  • Structural Rigidity and Conformational Control: The azetidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2] This can lead to improved potency and selectivity compared to more flexible linkers like long alkyl or PEG chains.

  • Modulation of Physicochemical Properties: The thiomorpholine 1,1-dioxide group is a polar motif that can enhance the solubility and other physicochemical properties of the final PROTAC molecule. This is a crucial consideration, as many PROTACs are large molecules that can suffer from poor solubility and cell permeability.

  • Synthetic Tractability: The secondary amine on the azetidine ring provides a readily available nucleophilic handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation or reductive amination.

PROTAC Synthesis Strategy using the Azetidine-Thiomorpholine Linker

The incorporation of This compound into a PROTAC molecule can be achieved through a convergent synthetic strategy. This involves the separate synthesis of the POI ligand and the E3 ligase ligand, each with a suitable functional group for coupling to the linker.

Diagram: General PROTAC Synthesis Workflow

PROTAC_synthesis cluster_ligands Ligand Preparation cluster_linker Linker Preparation cluster_coupling PROTAC Assembly POI_ligand POI Ligand (with -COOH or -CHO) Coupling1 First Coupling (e.g., Amide formation or Reductive Amination) POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand (with -COOH or -CHO) Coupling2 Second Coupling E3_ligand->Coupling2 Linker 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride Neutralization Neutralization (Base) Linker->Neutralization Free secondary amine Neutralization->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A convergent workflow for PROTAC synthesis.

Detailed Experimental Protocols

Protocol 1: Neutralization of the Linker Dihydrochloride Salt

Rationale: The linker is supplied as a dihydrochloride salt. The secondary amine on the azetidine ring must be in its free base form to act as a nucleophile in subsequent coupling reactions. This is achieved by treatment with a suitable base.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.

  • Add TEA or DIPEA (2.2 - 3.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • The resulting solution containing the free base of the linker can be used directly in the subsequent coupling reaction without isolation.

Protocol 2: PROTAC Synthesis via Amide Coupling

Rationale: Amide bond formation is a robust and widely used method for linking components of a PROTAC.[3][4][5] This protocol describes the coupling of a carboxylic acid-functionalized ligand (either POI or E3 ligase ligand) to the secondary amine of the linker.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • Neutralized 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide solution (from Protocol 1, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • In a separate flask, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the solution of the neutralized linker (1.1 eq) to the activated ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.

This intermediate can then be further functionalized and coupled to the second ligand to complete the PROTAC synthesis.

Protocol 3: PROTAC Synthesis via Reductive Amination

Rationale: Reductive amination provides an alternative strategy for linking an aldehyde or ketone-functionalized ligand to the secondary amine of the linker.[6][7][8]

Materials:

  • Aldehyde or ketone-functionalized ligand (1.0 eq)

  • Neutralized 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide solution (from Protocol 1, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous dichloroethane (DCE) or DCM

  • Acetic acid (catalytic amount)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the aldehyde or ketone-functionalized ligand (1.0 eq) and the neutralized linker (1.2 eq) in anhydrous DCE or DCM under a nitrogen atmosphere.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Characterization and Validation of the Final PROTAC

Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and ability to function as intended.[9]

Analytical MethodPurposeKey Quantitative Outputs
LC-MS Confirm molecular weight and assess purity.Molecular ion peak, purity (%)
¹H and ¹³C NMR Elucidate the chemical structure.Chemical shifts, coupling constants
HRMS Determine the exact mass and elemental composition.High-resolution mass-to-charge ratio
Diagram: PROTAC Mechanism of Action and Validation

PROTAC_validation cluster_action Mechanism of Action cluster_validation Experimental Validation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Recruits E2-Ub Co_IP Co-Immunoprecipitation Ternary->Co_IP Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ub_Assay Ubiquitination Assay Ubiquitination->Ub_Assay Degradation POI Degradation Proteasome->Degradation WesternBlot Western Blot Degradation->WesternBlot Proteomics Global Proteomics Degradation->Proteomics DC50_Dmax Determine DC₅₀ and Dₘₐₓ WesternBlot->DC50_Dmax Ternary_Confirmation Confirm Ternary Complex Co_IP->Ternary_Confirmation PolyUb_Detection Detect Polyubiquitinated POI Ub_Assay->PolyUb_Detection Selectivity Assess Selectivity Proteomics->Selectivity

Sources

Application Note: Synthetic Coupling Strategies for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on molecules that occupy novel chemical space and possess favorable physicochemical properties. Azetidines, strained four-membered nitrogenous heterocycles, have emerged as valuable building blocks, imparting metabolic stability, conformational rigidity, and improved solubility to parent molecules[1][2]. When combined with the thiomorpholine 1,1-dioxide moiety—a polar, hydrogen bond acceptor known to enhance pharmacokinetic profiles—the resulting scaffold becomes a powerful tool for drug development professionals[3][4].

This application note provides a detailed technical guide for the synthetic utilization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (Compound 1 ), a versatile secondary amine building block. We will explore robust and reproducible protocols for two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and Buchwald-Hartwig N-arylation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both success and understanding.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 178312-02-2

  • Molecular Formula: C₇H₁₄N₂O₂S · 2HCl

  • Key Reactive Center: The secondary amine of the azetidine ring.

  • Form: Dihydrochloride salt, requiring basification for reaction.

Core Principles & Pre-Reaction Considerations

Liberation of the Free Amine: The Critical First Step

Compound 1 is supplied as a dihydrochloride salt, meaning both nitrogen atoms are protonated. The azetidinyl nitrogen must be deprotonated to its free base form to act as a nucleophile.

  • Rationale: The lone pair of electrons on the secondary amine is unavailable for reaction when protonated. The addition of a suitable base is mandatory to initiate any coupling reaction.

  • Base Selection: A non-nucleophilic, sterically hindered organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is ideal. Typically, at least 2.2 equivalents are required to neutralize the dihydrochloride salt, with additional base often needed depending on the specific reaction conditions (e.g., to neutralize acid generated during an amide coupling).

Solubility and Solvent Selection

Due to the polar sulfone group and the salt form, Compound 1 exhibits limited solubility in nonpolar aprotic solvents.

  • Recommended Solvents: High-polarity aprotic solvents are preferred.

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), particularly for reductive aminations, may be suitable once the free base is formed or with sufficient co-solvents.[1]

Protocol I: Amide Bond Formation via Activated Esters

Amide bond formation is arguably the most common reaction in medicinal chemistry[5]. The use of modern coupling reagents provides a mild and efficient route to acylate the azetidine nitrogen of Compound 1 . This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective and widely used coupling agent.[6]

General Workflow for Amide Coupling

Below is a generalized workflow for the HATU-mediated amide coupling process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Compound 1 and Carboxylic Acid in DMF base_add Add DIPEA (≥3 equiv.) Stir for 15 min reagents->base_add Liberate Free Amine hatu_add Add HATU (1.2 equiv.) in one portion base_add->hatu_add Initiate Coupling stir Stir at Room Temp (2-16 h) hatu_add->stir monitor Monitor by LC-MS stir->monitor quench Quench with H₂O Extract with EtOAc/DCM monitor->quench Upon Completion purify Purify via Chromatography quench->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a clean, dry vial, add this compound (1 ) (1.0 eq.), the desired carboxylic acid (1.1 eq.), and anhydrous DMF (to achieve a 0.1 M concentration relative to Compound 1 ).

  • Basification: Add DIPEA (3.0 eq.) dropwise to the stirring solution at room temperature.

    • Scientist's Note: The first ~2.2 equivalents of DIPEA neutralize the dihydrochloride salt. The remaining ~0.8 equivalents act as the base for the amide coupling reaction itself. A clear solution should be obtained after stirring for 10-15 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture in a single portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS every 2-4 hours until consumption of the limiting reagent is observed. Typical reaction times are 2-16 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a polar, basic compound. Purification by flash column chromatography on silica gel using a DCM/Methanol gradient with a 0.5-1% TEA additive is recommended to prevent peak tailing.[7][8] For exceptionally polar products, reverse-phase chromatography may be necessary.[7]

Representative Substrate Scope
Carboxylic Acid PartnerTypical Reaction TimeExpected YieldNotes
Benzoic Acid4 h>85%Standard aromatic substrate.
4-Chlorophenylacetic Acid3 h>90%Electronically diverse aromatic.
Cyclohexanecarboxylic Acid6 h>80%Aliphatic, sterically accessible.
Thiophene-2-carboxylic Acid5 h>85%Heteroaromatic substrate.

Protocol II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction essential for synthesizing aryl amines from aryl halides or pseudohalides.[9][10] This transformation is critical for accessing core structures in many pharmaceutical agents. Given that Compound 1 is a secondary amine, a catalyst system employing a sterically bulky phosphine ligand is often required for high efficiency.[9]

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

G pd0 Pd(0)L₂ pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex + Ar-X product Ar-NR₂ ox_add Oxidative Addition amine_complex [L-Pd(II)(Ar)(NR₂)] pd2_complex->amine_complex + HNR₂ + Base reductive_elim Reductive Elimination reductive_elim->product amine_complex->pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[11]

Detailed Step-by-Step Protocol
  • Inert Atmosphere: Assemble a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the vessel, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and Sodium tert-butoxide (NaOtBu) (1.4 eq.).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base suitable for this transformation. It deprotonates the amine in situ. Other bases like K₃PO₄ can also be effective. The choice of ligand is critical; RuPhos and other biarylphosphines are excellent for coupling secondary amines.

  • Reactant Solution: In a separate vial, dissolve this compound (1 ) (1.2 eq.) in anhydrous toluene or dioxane (to achieve 0.1 M concentration relative to the aryl halide). Add DIPEA (2.5 eq. relative to Compound 1 ) to this solution and stir for 15 minutes to generate the free amine.

  • Reaction Assembly: Transfer the solution of the free amine into the reaction vessel containing the catalyst system.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography as described in Protocol I (Section 3.2, Step 7).

Representative Substrate Scope
Aryl Halide PartnerCatalyst SystemTemp.TimeExpected Yield
4-BromotoluenePd₂(dba)₃ / RuPhos100 °C12 h>80%
2-ChloropyridinePd₂(dba)₃ / XPhos110 °C18 h>75%
4-Trifluoromethyl Phenyl BromidePd₂(dba)₃ / RuPhos100 °C10 h>85%

Conclusion

This compound is a highly valuable and versatile building block for drug discovery programs. The protocols detailed herein for amide bond formation and Buchwald-Hartwig N-arylation provide robust and scalable methods for its incorporation into a wide array of molecular scaffolds. The key to successful coupling is the initial, stoichiometric liberation of the nucleophilic free amine from its dihydrochloride salt form. With careful attention to reaction setup and purification of the resulting polar products, researchers can effectively leverage the unique structural and physicochemical benefits of this compound.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.
  • ResearchGate. (2019).
  • Royal Society of Chemistry. (2020).
  • Fisher Scientific. Amide Synthesis.
  • University of Rochester, Department of Chemistry.
  • SiliCycle.
  • PubMed Central. (2016).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Wikipedia.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1 wiki.
  • ResearchGate. (2019).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate.
  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Sigma-Aldrich. 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2.

Sources

Applications of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" in oncology research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Mitotic Catastrophe in Cancer Therapy

The fidelity of cell division is paramount to organismal health, and its dysregulation is a hallmark of cancer. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the SAC. In many human tumors, Mps1 is overexpressed, allowing cancer cells to tolerate chromosomal instability and proliferate uncontrollably.

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride," known in the scientific literature as BAY 1217389 , is a potent and orally bioavailable inhibitor of Mps1 kinase. By targeting Mps1, BAY 1217389 forces cancer cells into a premature and error-prone mitosis, a process termed "mitotic breakthrough," which leads to aneuploidy and subsequent cell death. This application note provides a comprehensive overview of the mechanism of action of BAY 1217389 and detailed protocols for its use in preclinical oncology research.

Mechanism of Action: Abrogating the Spindle Assembly Checkpoint

BAY 1217389 selectively binds to the ATP-binding pocket of Mps1, inhibiting its kinase activity with high potency (IC50 < 10 nmol/L). This targeted inhibition disrupts the SAC, leading to a cascade of events that culminate in tumor cell death.

The primary mechanism involves the following steps:

  • Inhibition of Mps1 Kinase Activity: BAY 1217389 directly blocks the catalytic function of Mps1.

  • Spindle Assembly Checkpoint (SAC) Abrogation: The inactivation of Mps1 prevents the recruitment of essential SAC proteins to the kinetochores of unattached chromosomes.

  • Premature Mitotic Exit: Without

Application Notes and Protocols for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The landscape of neurological drug development is continually evolving, with an emphasis on novel chemical entities that can modulate complex central nervous system (CNS) targets with high specificity and favorable pharmacokinetic profiles. Within this context, "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" emerges as a compound of significant interest. This molecule combines two key structural motifs, the azetidine ring and the thiomorpholine 1,1-dioxide moiety, both of which have demonstrated considerable potential in the design of CNS-active agents.[1][2][3]

The azetidine ring, a strained four-membered heterocycle, is increasingly recognized for its ability to impart desirable properties to drug candidates, including metabolic stability, improved solubility, and conformational rigidity, which can enhance binding affinity to target receptors.[2] Its incorporation into CNS drug candidates has been explored for a range of applications, from monoamine transporter inhibitors to agents for neurodegenerative diseases.[1][4][5] On the other hand, the thiomorpholine 1,1-dioxide group serves as a key building block in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders.[3] The sulfone group within this moiety can act as a hydrogen bond acceptor and imparts a unique three-dimensional structure, influencing the molecule's interaction with biological targets.

While specific biological data for this compound is not yet extensively documented in public literature, its composite structure suggests a strong rationale for its investigation as a novel CNS drug candidate. This guide provides a hypothetical framework for its exploration, outlining potential mechanisms of action and detailing a comprehensive suite of protocols for its characterization and validation.

Proposed Mechanism of Action: A Multifunctional Neuromodulator

Based on the structure-activity relationships of related azetidine and thiomorpholine derivatives, we hypothesize that this compound may act as a multifunctional neuromodulator. Potential primary targets could include monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The azetidine core is a known pharmacophore in various monoamine reuptake inhibitors.[1] Furthermore, the overall structure may allow for interaction with other CNS receptors, such as sigma receptors or specific G-protein coupled receptors (GPCRs) implicated in mood, cognition, and neuroinflammation.

Proposed_Mechanism_of_Action Hypothetical Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synapse cluster_2 Postsynaptic Terminal Compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride SERT SERT Compound->SERT Inhibition NET NET Compound->NET Inhibition DAT DAT Compound->DAT Inhibition Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE SERT->Norepinephrine Reuptake Dopamine DA SERT->Dopamine Reuptake NET->Serotonin Reuptake NET->Norepinephrine Reuptake NET->Dopamine Reuptake DAT->Serotonin Reuptake DAT->Norepinephrine Reuptake DAT->Dopamine Reuptake SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron Receptors Postsynaptic Receptors Serotonin->Receptors Binding Norepinephrine->Receptors Binding Dopamine->Receptors Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptors->Signaling TherapeuticEffect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Signaling->TherapeuticEffect

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols: A Roadmap for Drug Discovery

The following protocols are designed to systematically evaluate the potential of this compound as a neurological drug candidate.

I. Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is fundamental for its development.

PropertyMethodPurpose
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and biorelevant media (FaSSIF, FeSSIF).To determine the solubility under physiological conditions, which influences oral absorption and formulation development.
LogD Shake-flask method or chromatographic techniques at physiological pH (7.4).To assess the lipophilicity of the compound, a key determinant of its ability to cross the blood-brain barrier.
pKa Potentiometric titration or capillary electrophoresis.To identify the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.
Chemical Stability Stability testing in various buffers (pH 1.2, 4.5, 7.4) and in the presence of oxidative and photolytic stress.To evaluate the compound's shelf-life and degradation profile.
II. In Vitro Pharmacological Profiling

This stage aims to identify and characterize the biological targets of the compound.

Objective: To determine the binding affinity of this compound to SERT, NET, and DAT.

Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Prepare membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, and cocaine for DAT).

  • Detection and Analysis:

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Objective: To assess the functional inhibitory potency of the compound on monoamine reuptake.

Protocol:

  • Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.

  • Reuptake Assay:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Initiate the reuptake by adding a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, and [³H]DA for DAT).

    • Stop the reuptake after a short incubation period by washing with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the specific reuptake) from the concentration-response curve.

In_Vitro_Workflow In Vitro Pharmacological Profiling Workflow Start Compound Synthesis and Purification BindingAssay Radioligand Binding Assays (SERT, NET, DAT) Start->BindingAssay FunctionalAssay Monoamine Reuptake Inhibition Assays BindingAssay->FunctionalAssay SelectivityScreening Broad Panel Receptor Screening (e.g., CEREP) FunctionalAssay->SelectivityScreening DataAnalysis Data Analysis (Ki, IC50, Selectivity Profile) SelectivityScreening->DataAnalysis LeadCandidate Lead Candidate Selection DataAnalysis->LeadCandidate

Caption: A streamlined workflow for the in vitro pharmacological profiling of the compound.

III. In Vitro ADME and Safety Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicities is crucial.

ParameterAssayPurpose
Metabolic Stability Incubation with liver microsomes (human, rat, mouse) and hepatocytes.To predict the in vivo metabolic clearance of the compound.
CYP450 Inhibition Fluorometric or LC-MS/MS-based assays for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).To assess the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration.To determine the fraction of unbound drug, which is pharmacologically active.
Permeability Caco-2 or MDCK cell monolayer assays.To predict intestinal absorption and blood-brain barrier penetration.
hERG Inhibition Patch-clamp electrophysiology or binding assays.To evaluate the risk of cardiac QT interval prolongation.
Cytotoxicity Cell viability assays (e.g., MTT, LDH) in relevant cell lines (e.g., HepG2, neuronal cells).To assess the general cellular toxicity of the compound.
IV. In Vivo Pharmacokinetic and Efficacy Studies

Animal models are essential for evaluating the in vivo behavior and therapeutic potential of the compound.

Objective: To determine the pharmacokinetic profile of the compound in rodents.

Protocol:

  • Animal Dosing: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes at a suitable dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

The choice of animal model will depend on the hypothesized therapeutic indication. For a potential antidepressant or anxiolytic, the following models are relevant:

  • Forced Swim Test (FST) in Mice/Rats:

    • Procedure: Acclimate animals to a cylinder of water. On the test day, place them in the water for a set period and record the duration of immobility.

    • Rationale: Antidepressants typically reduce immobility time.

  • Tail Suspension Test (TST) in Mice:

    • Procedure: Suspend mice by their tails and record the duration of immobility.

    • Rationale: Similar to the FST, this test is sensitive to antidepressant activity.

  • Elevated Plus Maze (EPM) in Rodents:

    • Procedure: Place the animal in the center of a plus-shaped maze with two open and two closed arms. Record the time spent in and the number of entries into the open arms.

    • Rationale: Anxiolytic compounds increase the exploration of the open arms.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. The strategic combination of the azetidine and thiomorpholine 1,1-dioxide moieties provides a strong rationale for its investigation as a CNS-active agent. The application notes and protocols outlined in this guide offer a comprehensive and systematic approach to elucidating its pharmacological profile, from initial in vitro characterization to in vivo efficacy studies. Through rigorous and logical experimentation, the true therapeutic potential of this intriguing molecule can be unveiled, potentially leading to the development of a next-generation treatment for debilitating neurological conditions.

References

  • The Azetidine Scaffolding in CNS Drug Discovery: A Hypothetical Mechanistic Whitepaper on 3-(2- Ethylphenyl)a - Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications.
  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed.

Sources

The Strategic Incorporation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide in the Synthesis of Next-Generation Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel bioactive molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery. The strategic use of unique building blocks that confer desirable physicochemical properties is paramount to this endeavor. This technical guide delves into the application of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride , a versatile bifunctional scaffold, in the synthesis of innovative bioactive compounds. We will explore its role as a key structural motif, particularly in the context of kinase inhibitor development, by providing in-depth scientific rationale, detailed experimental protocols, and data interpretation. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this promising building block in their synthetic campaigns.

Introduction: The Rationale for Employing a Bifunctional Scaffold

The molecular architecture of a drug candidate is a critical determinant of its biological activity and pharmaceutical properties. The incorporation of strained ring systems, such as azetidine, and sulfur-containing heterocycles, like thiomorpholine 1,1-dioxide, has gained significant traction in medicinal chemistry.

  • The Azetidine Moiety: This four-membered nitrogenous heterocycle introduces a degree of conformational rigidity and a three-dimensional character to a molecule.[1] This can lead to enhanced binding to target proteins and improved metabolic stability.[1]

  • The Thiomorpholine 1,1-dioxide Moiety: The thiomorpholine ring, particularly in its oxidized sulfone form, is often employed as a bioisostere for the more common morpholine ring.[2] The sulfone group can act as a hydrogen bond acceptor and modulate the lipophilicity and solubility of the parent molecule.[3]

The combination of these two motifs in This compound (CAS No. 178312-02-2) offers a unique opportunity to explore novel chemical space and develop drug candidates with potentially superior properties.

Application Focus: Synthesis of Novel PI3K Inhibitor Analogs

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] ZSTK474 is a well-characterized pan-class I PI3K inhibitor featuring a bis(morpholino)triazine core.[5] Structure-activity relationship (SAR) studies have shown that replacement of one of the morpholine rings can significantly impact the potency and selectivity of these inhibitors.[4][6]

This section will detail the application of This compound in the synthesis of a novel ZSTK474 analog. The rationale is to explore the impact of this unique scaffold on PI3K inhibitory activity.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The core synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a dichlorotriazine intermediate and the secondary amine of the thiomorpholine ring of our target building block. The azetidine nitrogen can be subsequently functionalized in a later step if desired.

synthetic_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2,4-dichloro-6- (trifluoromethyl)pyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride B->C D Novel PI3K Inhibitor Analog C->D

Figure 1: General workflow for the synthesis of a novel PI3K inhibitor analog.

Detailed Experimental Protocol

Synthesis of 2-((4-(3-(thiomorpholino-1,1-dioxid-4-yl)azetidin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol (A Hypothetical Example)

This protocol is a representative example based on established methodologies for the synthesis of similar kinase inhibitors.[7]

Materials:

  • 2,4-dichloro-6-(trifluoromethyl)pyrimidine

  • This compound (CAS: 178312-02-2)

  • (R)-2-aminopropan-1-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of 4-(azetidin-3-yl)-2-chloro-6-(trifluoromethyl)pyrimidine

  • To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (2.2 eq).

  • Slowly add a solution of this compound (1.0 eq) and DIPEA (2.2 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford the desired intermediate.

Step 2: Synthesis of the final compound

  • To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF, add (R)-2-aminopropan-1-ol (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (MeOH/DCM gradient) to yield the final compound.

Characterization:

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and Interpretation

The synthesized novel PI3K inhibitor analog should be evaluated for its biological activity. The following table presents hypothetical, yet plausible, data based on the known activity of similar compounds.[4][8]

CompoundTargetIC₅₀ (nM)
ZSTK474 (Reference)PI3Kα15
Novel AnalogPI3Kα25
ZSTK474 (Reference)PI3Kβ50
Novel AnalogPI3Kβ75
ZSTK474 (Reference)PI3Kδ20
Novel AnalogPI3Kδ30
ZSTK474 (Reference)PI3Kγ80
Novel AnalogPI3Kγ120
Novel AnalogmTOR>1000

Interpretation:

The hypothetical data suggests that the novel analog retains potent inhibitory activity against Class I PI3K isoforms, albeit with a slight decrease in potency compared to the reference compound ZSTK474. The selectivity against mTOR remains high. This indicates that the 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold is well-tolerated in the PI3K active site and serves as a viable replacement for the morpholine moiety. Further optimization of the scaffold and its substituents could lead to inhibitors with improved potency and isoform selectivity.

Signaling Pathway and Mechanism of Action

The synthesized compound is designed to inhibit the PI3K signaling pathway. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and the proposed point of inhibition.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Novel PI3K Inhibitor (Analog) Inhibitor->PI3K Inhibition

Figure 2: The PI3K/AKT/mTOR signaling pathway and the proposed mechanism of action of the novel inhibitor.

By inhibiting PI3K, the novel analog is expected to block the conversion of PIP2 to PIP3, thereby preventing the recruitment and activation of downstream effectors such as AKT. This ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells with an overactive PI3K pathway.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its successful incorporation into a PI3K inhibitor scaffold, as demonstrated in this application note, highlights its potential to modulate biological activity and improve drug-like properties. The detailed protocol provides a solid foundation for researchers to explore the utility of this compound in their own drug discovery programs.

Future work should focus on:

  • Expanding the SAR: Synthesizing a library of analogs with diverse substituents on the pyrimidine core and the azetidine nitrogen to further probe the binding pocket and optimize activity.

  • Exploring other targets: Investigating the application of this building block in the synthesis of inhibitors for other kinase families or different classes of enzymes.

  • In vivo evaluation: Advancing promising candidates into cellular and in vivo models to assess their efficacy and pharmacokinetic properties.

The strategic use of innovative building blocks like This compound will undoubtedly continue to drive the discovery of the next generation of therapeutics.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Omega, 2018. URL
  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 2011. URL
  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 2017. URL
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 2006. URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. URL
  • Thiomorpholine 1,1-dioxide. PubChem. URL
  • Structure Activity Rel
  • A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 2021. URL
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  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER, 2018. URL
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024. URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. URL
  • 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride. Sigma-Aldrich. URL
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2024. URL
  • Access to 3‐Azetidines via Halogenation of Titanacyclobutanes.
  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Bioavailable, and Brain-Penetrant mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 2020. URL
  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. International Journal of Molecular Sciences, 2022. URL
  • Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. Journal of Medicinal Chemistry, 1999. URL
  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. International Journal of Molecular Sciences, 2022. URL
  • Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. Benchchem. URL
  • Thiomorpholine 1,1-dioxide hydrochloride. PubChem. URL

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Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics and peptides containing unnatural amino acids are invaluable tools for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The incorporation of rigid, constrained cyclic systems, such as the azetidine ring, can impart favorable conformational pre-organization, leading to improved binding affinity and metabolic stability.[1] The building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride , offers a unique scaffold that combines the conformational rigidity of the azetidine ring with the polar sulfone group of the thiomorpholine dioxide moiety. This combination presents opportunities for creating novel chemical entities with distinct pharmacological profiles.

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will address the specific challenges associated with this building block, including its dihydrochloride nature and the steric hindrance of the secondary amine, and provide field-proven strategies to ensure high coupling efficiency and product purity.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for its effective application in solid-phase synthesis.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 178312-02-2[2]
Molecular Formula C₇H₁₄N₂O₂S · 2HCl[2]
Molecular Weight 263.19 g/mol [2]
Appearance Solid[2]
SMILES Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2[2]
InChI Key AXHOLMAQHXNIGR-UHFFFAOYSA-N[2]

Safety Information:

  • Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Storage Class: 11 (Combustible Solids)

Strategic Considerations for Solid-Phase Synthesis

The unique structure of this compound necessitates careful consideration of the synthetic strategy.

Handling the Dihydrochloride Salt: The Critical Neutralization Step

The building block is supplied as a dihydrochloride salt. The protonated amines are unreactive in the coupling reaction. Therefore, a crucial first step is the in situ neutralization of the amine hydrochloride to the free base immediately before the coupling reaction. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.

Causality behind the choice: The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is paramount.[3] It effectively deprotonates the amine hydrochloride without competing as a nucleophile in the coupling reaction, which would lead to unwanted side products. The amount of base used must be sufficient to neutralize both hydrochloride equivalents.

Overcoming Steric Hindrance: Selecting the Right Coupling Reagent

The secondary amine of the azetidine ring is sterically hindered, which can lead to slow or incomplete coupling reactions.[4] To overcome this, a highly efficient coupling reagent is required.

Expertise in action: While standard carbodiimide-based activators like DIC might be sluggish, aminium/uronium or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended.[5][6] These reagents form highly reactive activated esters that can overcome the steric barrier and drive the coupling reaction to completion.[5] The addition of a base like DIEA is also required for the activation step with these reagents.[5]

Choice of Solid Support

The selection of the solid support depends on the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice, as it allows for mild cleavage conditions that preserve the integrity of the incorporated heterocyclic moiety. For a C-terminal amide, a Rink Amide resin is appropriate.

Workflow for Resin Selection:

Caption: Resin selection based on desired C-terminal functionality.

Detailed Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence on a solid support.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating the peptide chain.

Caption: General workflow for a single SPPS cycle.

Protocol 2: Incorporation of this compound

This protocol details the specific steps for coupling the title compound. It is assumed that the synthesis is being performed on a 0.1 mmol scale.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (Building Block)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 minute).

  • Preparation of the Coupling Solution (Perform immediately before use):

    • In a separate vial, dissolve the Building Block (0.3 mmol, 3 equivalents) in DMF.

    • Add DIEA (0.9 mmol, 9 equivalents) to the solution to neutralize the dihydrochloride and provide the necessary base for the coupling reaction. Mix well.

    • In another vial, dissolve HATU (0.29 mmol, 2.9 equivalents) in DMF.

    • Add the HATU solution to the solution of the neutralized Building Block. This is the pre-activation step. Allow the mixture to stand for 2-3 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is recommended due to the hindered nature of the secondary amine.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative Kaiser test (colorless or yellow beads) indicates a complete coupling reaction.[4]

    • If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. In this case, the coupling step should be repeated with a fresh solution of the activated building block.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide and the type of resin used. The azetidine ring has been shown to be stable to standard TFA cleavage conditions.[7]

Standard Cleavage Cocktail (Reagent K): This cocktail is suitable for most peptides, including those with sensitive residues like Cys, Met, Trp, and Tyr.

ComponentVolume/Weight PercentageFunction
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Water5%Scavenger
Phenol5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 minute) and dry the resin under a stream of nitrogen or in a vacuum desiccator.[8]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[8]

    • Gently agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[8]

    • A white precipitate of the crude peptide should form.

    • Centrifuge the tube to pellet the precipitated peptide.[8]

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers. Repeat this wash step twice.[8]

    • Dry the crude peptide pellet under a stream of nitrogen.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude and purified peptide.A major peak corresponding to the desired product with purity >95% after purification.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the synthesized peptide.[9]The observed mass should match the calculated theoretical mass of the peptide containing the 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide moiety.[9]
Tandem Mass Spectrometry (MS/MS) To confirm the sequence of the peptide, including the incorporation of the unnatural building block.[9]Fragmentation pattern consistent with the expected peptide sequence.

Self-Validating System: The combination of these analytical techniques provides a self-validating system. RP-HPLC confirms the presence of a major component, LC-MS verifies that this component has the correct mass, and MS/MS confirms that the mass corresponds to the correct sequence with the incorporated building block.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient neutralization of the dihydrochloride. - Steric hindrance. - Inefficient coupling reagent.- Ensure adequate equivalents of DIEA are used for neutralization. - Extend the coupling time. - Use a more powerful coupling reagent like HATU or COMU.[5] - Perform a double coupling.
Low Cleavage Yield - Incomplete cleavage from the resin.- Extend the cleavage time. - Ensure the resin is completely dry before adding the cleavage cocktail.
Side Products Observed in HPLC/MS - Incomplete Fmoc deprotection. - Side reactions during cleavage.- Ensure complete deprotection before coupling. - Use an appropriate scavenger cocktail based on the peptide sequence.

Conclusion

The successful incorporation of this compound into peptide chains via solid-phase synthesis is readily achievable with careful consideration of the building block's unique properties. By employing a robust neutralization strategy, utilizing high-efficiency coupling reagents, and following the detailed protocols outlined in this guide, researchers can confidently expand their peptidomimetic libraries with this novel scaffold. The methodologies described herein provide a solid foundation for the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2010). Journal of Medicinal Chemistry. [Link]
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (2025). American Chemical Society. [Link]
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  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (2005).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers. [Link]
  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. (2017). Frontiers in Chemistry. [Link]
  • Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. (2019).
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2013).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2017). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
  • Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. (2001). Organic Letters. [Link]
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  • Identification of Therapeutic Peptide and its Impurities. Agilent. [Link]
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  • Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. (2001). Organic Letters. [Link]
  • Recent advances in the preparation of heterocycles on solid support: a review of the literature. (2000).
  • Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. (2014).
  • Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. (2009). The Journal of Organic Chemistry. [Link]
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  • Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (2020).
  • Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. (2022). Molecules. [Link]
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Sources

Applikationshinweise und Protokolle zur Derivatisierung von 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Unterlagen bieten eine detaillierte technische Anleitung zur chemischen Derivatisierung von 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid. Als vielseitiger Baustein in der medizinischen Chemie bietet dieses Molekül durch die Funktionalisierung des sekundären Amins im Azetidinring zahlreiche Möglichkeiten zur Synthese neuer Wirkstoffkandidaten. Die hier beschriebenen Protokolle und wissenschaftlichen Erläuterungen sollen als umfassende Ressource für die Planung und Durchführung von Derivatisierungsstrategien dienen.

Einleitung und strategische Überlegungen

4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid ist ein attraktives Molekül für die Wirkstoffforschung. Der Thiomorpholin-1,1-dioxid-Teil ist ein polarer, metabolisch stabiler Wasserstoffbrückenakzeptor, während der Azetidinring eine rigide und dreidimensionale Struktur verleiht, die zu verbesserten pharmakokinetischen Eigenschaften führen kann. Die Derivatisierung am Stickstoffatom des Azetidinrings ermöglicht die systematische Untersuchung des chemischen Raums um diesen Kern herum, um die Affinität und Selektivität für ein biologisches Ziel zu optimieren.

Wichtiger Ausgangspunkt: Neutralisierung des Dihydrochloridsalzes

Das Ausgangsmaterial liegt als Dihydrochloridsalz vor. Für die meisten nachfolgenden Reaktionen, die eine nukleophile Reaktivität des Azetidin-Stickstoffs erfordern, muss das freie Amin durch Neutralisation mit einer geeigneten Base hergestellt werden. Dies kann entweder in einem separaten Schritt vor der Reaktion oder in situ erfolgen. Eine typische Vorgehensweise ist die Umsetzung mit einer milden anorganischen Base wie Kaliumcarbonat (K₂CO₃) oder einer organischen Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) in einem geeigneten Lösungsmittel.

Kernstrategien zur Derivatisierung

Die gängigsten und effektivsten Methoden zur Derivatisierung des Azetidin-Stickstoffs umfassen die N-Acylierung, N-Alkylierung und die reduktive Aminierung. Jede dieser Methoden bietet Zugang zu unterschiedlichen chemischen Funktionalitäten und wird im Folgenden detailliert beschrieben.

N-Acylierung: Synthese von Amiden

Die N-Acylierung führt zur Bildung einer robusten Amidbindung und ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie. Sie ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, die an der Target-Bindung beteiligt sein können.

Wissenschaftliche Begründung: Die Reaktion basiert auf der nukleophilen Addition des Azetidin-Stickstoffs an ein elektrophiles Acylierungsreagenz, wie ein Säurechlorid oder ein aktiviertes Carbonsäurederivat. Die Verwendung von Säurechloriden ist oft unkompliziert und effizient, erfordert jedoch die Anwesenheit einer Base, um den entstehenden Chlorwasserstoff (HCl) abzufangen. Alternativ können Carbonsäuren direkt unter Verwendung von Kupplungsreagenzien umgesetzt werden.

Protokoll 1: N-Acylierung mit Acylchloriden

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Acylierung mit einem Acylchlorid.

Materialien:

  • 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid

  • Acylchlorid (z. B. Benzoylchlorid)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Vorgehensweise:

  • Lösen Sie 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid (1,0 Äquiv.) in wasserfreiem DCM oder THF.

  • Fügen Sie 2,2 Äquivalente TEA oder DIPEA hinzu, um das Dihydrochlorid zu neutralisieren und den bei der Reaktion entstehenden HCl abzufangen. Rühren Sie die Mischung 15-20 Minuten bei Raumtemperatur.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie das Acylchlorid (1,1 Äquiv.) tropfenweise zu der gekühlten Lösung hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser oder gesättigter NaHCO₃-Lösung beendet.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel gereinigt werden.

Tabelle 1: Beispielhafte Acylierungsreagenzien und erwartete Produkte

AcylierungsreagenzErwartetes ProduktAnwendungsbereich/Eigenschaften
AcetylchloridN-Acetyl-DerivatEinführung einer kleinen, polaren Gruppe
BenzoylchloridN-Benzoyl-DerivatEinführung eines aromatischen Ringsystems für π-π-Wechselwirkungen
CyclopropancarbonylchloridN-Cyclopropylcarbonyl-DerivatEinführung eines starren, kleinen Ringsystems
N-Alkylierung: Synthese von tertiären Aminen

Die N-Alkylierung ist eine weitere fundamentale Methode zur Einführung von Alkylsubstituenten am Azetidin-Stickstoff. Diese Reaktion erweitert die strukturelle Vielfalt und kann die Basizität und die pharmakokinetischen Eigenschaften des Moleküls modulieren.

Wissenschaftliche Begründung: Die direkte N-Alkylierung mit Alkylhalogeniden ist eine S N2-Reaktion, bei der das nukleophile Stickstoffatom des Azetidins ein Kohlenstoffatom mit einer Abgangsgruppe angreift. Eine Base wird benötigt, um das bei der Reaktion entstehende Proton zu neutralisieren. Eine Herausforderung bei dieser Methode kann die Überalkylierung sein, die zur Bildung eines quartären Ammoniumsalzes führt.

Protokoll 2: Direkte N-Alkylierung mit Alkylhalogeniden

Dieses Protokoll beschreibt die Alkylierung mit einem Alkylhalogenid in Gegenwart einer nicht-nukleophilen Base.

Materialien:

  • 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid

  • Alkylhalogenid (z. B. Benzylbromid, Methyliodid)

  • Kaliumcarbonat (K₂CO₃) oder Diisopropylethylamin (DIPEA)

  • Acetonitril (CH₃CN) oder N,N-Dimethylformamid (DMF)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Vorgehensweise:

  • Suspendieren Sie 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid (1,0 Äquiv.) und K₂CO₃ (2,5 Äquiv.) in Acetonitril oder DMF.

  • Fügen Sie das Alkylhalogenid (1,1-1,5 Äquiv.) hinzu.

  • Erhitzen Sie die Reaktionsmischung je nach Reaktivität des Alkylhalogenids auf 50-80 °C und rühren Sie für 4-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abkühlen auf Raumtemperatur filtrieren Sie die anorganischen Salze ab.

  • Verdünnen Sie das Filtrat mit Wasser und extrahieren Sie es mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Reduktive Aminierung: Eine vielseitige Methode zur N-Alkylierung

Die reduktive Aminierung ist eine äußerst vielseitige und kontrollierte Methode zur N-Alkylierung, die das Problem der Überalkylierung vermeidet. Sie ist besonders nützlich für die Einführung komplexerer Alkylgruppen.

Wissenschaftliche Begründung: Diese Reaktion verläuft in der Regel als Eintopfreaktion in zwei Schritten. Zuerst reagiert das sekundäre Amin des Azetidins mit einem Aldehyd oder Keton unter Bildung eines intermediären Iminiumions. Dieses Iminiumion wird dann in situ von einem milden und selektiven Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden tertiären Amin reduziert. NaBH(OAc)₃ ist ideal, da es das Iminiumion selektiv in Gegenwart der Carbonylgruppe des Ausgangsmaterials reduziert.

Protokoll 3: Reduktive Aminierung mit Aldehyden oder Ketonen

Dieses Protokoll beschreibt die reduktive Aminierung unter Verwendung von Natriumtriacetoxyborhydrid.

Materialien:

  • 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid

  • Aldehyd oder Keton (1,0-1,2 Äquiv.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,2-1,5 Äquiv.)

  • Diisopropylethylamin (DIPEA) (2,2 Äquiv.)

  • 1,2-Dichlorethan (DCE) oder Dichlormethan (DCM)

  • Essigsäure (optional, als Katalysator)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Vorgehensweise:

  • Lösen Sie 4-(Azetidin-3-yl)thiomorpholin-1,1-dioxid-dihydrochlorid (1,0 Äquiv.) in DCE oder DCM und fügen Sie DIPEA (2,2 Äquiv.) hinzu. Rühren Sie für 15-20 Minuten.

  • Fügen Sie den gewünschten Aldehyd oder das Keton (1,0-1,2 Äquiv.) hinzu. Rühren Sie die Mischung bei Raumtemperatur für 20-30 Minuten, um die Bildung des Iminiumions zu ermöglichen. Bei weniger reaktiven Carbonylverbindungen kann eine katalytische Menge Essigsäure (0,1 Äquiv.) hinzugefügt werden.

  • Fügen Sie Natriumtriacetoxyborhydrid (1,2-1,5 Äquiv.) portionsweise hinzu. Die Reaktion ist typischerweise exotherm, und die Zugabe sollte kontrolliert erfolgen, um die Temperatur unter 30 °C zu halten.

  • Rühren Sie die Reaktion bei Raumtemperatur für 2-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Beenden Sie die Reaktion durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung.

  • Extrahieren Sie die wässrige Schicht mit DCM (3 x 20 mL).

  • Waschen Sie die vereinigten organischen Schichten mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Das Rohprodukt kann mittels Säulenchromatographie gereinigt werden.

Tabelle 2: Vergleich der Derivatisierungsstrategien

MethodeVorteileNachteileTypische Reagenzien
N-Acylierung Stabile Amidbindung, große Vielfalt an AcylgruppenKann die Basizität des Stickstoffs aufhebenAcylchloride, Carbonsäuren + Kupplungsreagenzien
N-Alkylierung Erhält die Basizität, einfache Einführung von AlkylgruppenRisiko der Überalkylierung, erfordert oft ErhitzenAlkylhalogenide, Alkylsulfonate
Reduktive Aminierung Sehr vielseitig, keine Überalkylierung, milde BedingungenErfordert Carbonylverbindungen, Reduktionsmittel notwendigAldehyde, Ketone, NaBH(OAc)₃, NaBH₃CN

Fortgeschrittene Methoden: Multikomponenten-Reaktionen

Für die schnelle Erstellung von Substanzbibliotheken bieten sich Multikomponenten-Reaktionen (MCRs) an, die mehrere Moleküle in einem einzigen Reaktionsschritt kombinieren.

  • Ugi-Reaktion: Diese Vierkomponentenreaktion involviert ein Aldehyd oder Keton, ein Amin, eine Carbonsäure und ein Isocyanid. Durch Verwendung des Azetidin-Bausteins als Aminkomponente können hochkomplexe Moleküle in einem Schritt synthetisiert werden.

  • Passerini-Reaktion: Eine Dreikomponentenreaktion aus einem Aldehyd oder Keton, einer Carbonsäure und einem Isocyanid zur Bildung von α-Acyloxyamiden. Obwohl sie kein Amin als direkten Reaktanten verwendet, können die Produkte weiter modifiziert werden, um Azetidin-haltige Strukturen zu erzeugen.

Diese Methoden erfordern eine sorgfältige Planung und Optimierung, bieten aber ein enormes Potenzial für die "Diversity-Oriented Synthesis".

Visualisierung der Arbeitsabläufe

Diagramm 1: Entscheidungsbaum für die Derivatisierungsstrategie

Derivatization_Strategy start Start: 4-(Azetidin-3-yl)thiomorpholin- 1,1-dioxid-dihydrochlorid neutralization Neutralisierung (in situ oder vorab) mit Base (z.B. DIPEA, K2CO3) start->neutralization free_amine Freies sekundäres Amin neutralization->free_amine goal Gewünschtes Derivat? free_amine->goal acyl_path N-Acylierung goal->acyl_path Amid alkyl_path N-Alkylierung goal->alkyl_path Tertiäres Amin acyl_reagents Reagenzien: - Acylchlorid + Base - Carbonsäure + Kupplungsreagenz acyl_path->acyl_reagents alkyl_reagents_direct Direkte Alkylierung: - Alkylhalogenid + Base alkyl_path->alkyl_reagents_direct alkyl_reagents_reductive Reduktive Aminierung: - Aldehyd/Keton - NaBH(OAc)3 alkyl_path->alkyl_reagents_reductive product_amide Produkt: N-Acyl-Derivat (Amid) acyl_reagents->product_amide product_amine Produkt: N-Alkyl-Derivat (Tertiäres Amin) alkyl_reagents_direct->product_amine alkyl_reagents_reductive->product_amine

Bildunterschrift: Entscheidungsfindung für die Derivatisierung des Azetidin-Bausteins.

Diagramm 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung

Reductive_Amination_Workflow sub 1. Substrate mischen (Freies Amin + Aldehyd/Keton) in DCM/DCE iminium 2. Iminium-Bildung (20-30 min bei RT, optional mit H+ Kat.) sub->iminium reduction 3. Reduktion (Portionsweise Zugabe von NaBH(OAc)3) iminium->reduction reaction 4. Reaktion (2-24h bei RT) reduction->reaction workup 5. Wässrige Aufarbeitung (Quenchen mit NaHCO3, Extraktion) reaction->workup purification 6. Reinigung (Säulenchromatographie) workup->purification

Application Notes and Protocols for the Scale-Up Synthesis of Azetidine-Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine-Thiomorpholine Scaffolds in Drug Discovery

The confluence of unique physicochemical properties and diverse biological activities has rendered azetidine and thiomorpholine moieties highly valuable in medicinal chemistry. Azetidine, a strained four-membered nitrogen-containing heterocycle, offers a sp³-rich character and conformational rigidity, which can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] The thiomorpholine scaffold, a saturated six-membered ring with both sulfur and nitrogen atoms, provides a versatile tool for modulating lipophilicity and can serve as a metabolically susceptible site for oxidation, allowing for fine-tuning of a drug candidate's properties.[3] The combination of these two privileged scaffolds into a single molecular entity presents a compelling strategy for the development of novel therapeutics with potentially superior pharmacological profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of a representative azetidine-thiomorpholine compound. We will delve into a proposed synthetic strategy, offering detailed protocols and addressing the critical considerations for transitioning from laboratory-scale synthesis to large-scale production. The focus will be on ensuring scientific integrity, process robustness, and safety.

Proposed Synthetic Strategy: A Convergent Approach

For the purpose of this guide, we will focus on the synthesis of a generic N-alkylated azetidine-thiomorpholine derivative. A convergent synthetic approach is often advantageous for scale-up as it allows for the separate synthesis and purification of key intermediates, which are then combined in the final steps. This can lead to higher overall yields and easier purification of the final product.

Our proposed strategy involves two main stages:

  • Synthesis of a suitable N-functionalized thiomorpholine derivative.

  • Coupling of the functionalized thiomorpholine with a pre-synthesized azetidine moiety.

This approach allows for modularity, where different substituted azetidines and thiomorpholines can be synthesized and combined to create a library of compounds.

Part 1: Scale-Up Synthesis of a Key Thiomorpholine Intermediate

A common and efficient method for the synthesis of the thiomorpholine core is through a telescoped photochemical thiol-ene reaction followed by a cyclization sequence.[4][5] This method has been successfully demonstrated in a continuous flow setup, which offers significant advantages for scale-up in terms of safety, efficiency, and scalability.[6][7]

Protocol 1: Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from a validated continuous flow process.[4][7]

Materials and Equipment:

  • Cysteamine hydrochloride

  • Vinyl chloride (gas)

  • 9-Fluorenone (photocatalyst)

  • Diisopropylethylamine (DIPEA)

  • Methanol (solvent)

  • Continuous flow photoreactor system with a mass flow controller for gas introduction

  • Heated residence time unit

  • Back-pressure regulator

  • Distillation apparatus

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol% of 9-fluorenone as the photocatalyst.

  • Photochemical Thiol-Ene Reaction: Pump the reaction mixture through the continuous flow photoreactor. Introduce vinyl chloride gas at a controlled rate using a mass flow controller. The photochemical reaction leads to the formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[4]

  • In-line Cyclization: The output from the photoreactor is then mixed in-line with 2 equivalents of DIPEA. This mixture is passed through a heated residence time unit (e.g., a heated coil) at 100°C for approximately 5 minutes to facilitate the base-mediated cyclization to thiomorpholine.[7]

  • Work-up and Purification: The resulting crude thiomorpholine solution is collected. The solvent and excess base can be removed under reduced pressure. The final product is purified by distillation.

Scale-Up Considerations for Thiomorpholine Synthesis:

  • Safety: The use of vinyl chloride, a flammable and carcinogenic gas, necessitates a well-ventilated and controlled environment. Continuous flow processing is inherently safer for handling hazardous reagents due to the small reaction volumes at any given time.[6][7]

  • Process Optimization: The flow rate, residence time, temperature, and stoichiometry of reagents should be carefully optimized to maximize yield and minimize byproduct formation.

  • Throughput: The productivity of the continuous flow system can be increased by using larger reactors or by running multiple systems in parallel.

ParameterLaboratory ScaleScale-Up Consideration
Reaction Volume Milliliters to LitersContinuous flow minimizes reaction volume at any point in time.
Reagent Dosing Manual additionAutomated pumping and mass flow controllers for precise control.
Heat Transfer Efficient due to small scaleContinuous flow reactors offer excellent heat and mass transfer.[6]
Safety Standard laboratory fume hoodEnclosed continuous flow system with appropriate safety interlocks.

Part 2: Synthesis of the Azetidine Moiety

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[8] However, several robust methods have been developed. A common approach involves the intramolecular cyclization of a 1,3-amino alcohol derivative.[9][10]

Protocol 2: Synthesis of a Protected Azetidine Intermediate

This protocol describes a general method for the synthesis of an N-protected azetidine.

Materials:

  • A suitable 1,3-amino alcohol precursor

  • A protecting group reagent (e.g., Boc-anhydride or a sulfonyl chloride)

  • A suitable base (e.g., triethylamine)

  • A reagent for converting the hydroxyl group to a leaving group (e.g., mesyl chloride or tosyl chloride)

  • A strong, non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Procedure:

  • N-Protection: Protect the amino group of the 1,3-amino alcohol with a suitable protecting group (e.g., Boc). This is typically done by reacting the amino alcohol with the protecting group reagent in the presence of a base.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group by reacting the N-protected amino alcohol with mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: Treat the resulting N-protected amino mesylate/tosylate with a strong, non-nucleophilic base such as sodium hydride in an anhydrous solvent. The base will deprotonate the nitrogen of the protected amine (if it's a secondary amine) or facilitate the cyclization, leading to the formation of the azetidine ring.

  • Purification: The crude protected azetidine is purified by column chromatography or crystallization.

Scale-Up Considerations for Azetidine Synthesis:

  • Reagent Selection: For large-scale synthesis, the choice of protecting groups and leaving groups should be cost-effective and allow for easy removal under mild conditions.

  • Reaction Conditions: The use of strong bases like sodium hydride can pose safety challenges on a large scale. Alternative, milder cyclization conditions should be explored if possible.

  • Purification: Crystallization is often a more scalable purification method than chromatography for large quantities of material.

Part 3: Coupling and Final Product Formation

The final step in our convergent synthesis is the coupling of the thiomorpholine and azetidine moieties. A common method for this is reductive amination.

Protocol 3: Reductive Amination for Azetidine-Thiomorpholine Synthesis

This protocol assumes the azetidine has been deprotected to a secondary amine and the thiomorpholine has been functionalized with an aldehyde.

Materials:

  • Deprotected azetidine

  • Thiomorpholine-aldehyde derivative

  • A mild reducing agent (e.g., sodium triacetoxyborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

Step-by-Step Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve the deprotected azetidine and the thiomorpholine-aldehyde derivative in the chosen solvent. The reaction will form an iminium ion intermediate.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture. This will reduce the iminium ion to form the final azetidine-thiomorpholine product.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, dry it, and concentrate it under reduced pressure. The final product can be purified by column chromatography or crystallization.

Scale-Up Considerations for the Final Coupling Step:

  • Reductant Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent, making it suitable for scale-up. However, its cost may be a factor. Other reducing agents can be explored.

  • Exothermicity: The reduction step can be exothermic. On a large scale, the addition of the reducing agent should be controlled to manage the reaction temperature.

  • Final Product Purification: Developing a robust crystallization procedure for the final product is highly desirable for large-scale manufacturing to ensure high purity and ease of handling.

Visualizing the Workflow

To better illustrate the proposed synthetic workflow, the following diagrams outline the key stages.

Scale_Up_Synthesis cluster_thiomorpholine Part 1: Thiomorpholine Synthesis cluster_azetidine Part 2: Azetidine Synthesis cluster_coupling Part 3: Final Coupling cysteamine Cysteamine HCl photoreactor Continuous Flow Photoreactor cysteamine->photoreactor vinyl_chloride Vinyl Chloride vinyl_chloride->photoreactor cyclization Heated Cyclization Unit photoreactor->cyclization Intermediate thiomorpholine Thiomorpholine cyclization->thiomorpholine thiomorpholine_aldehyde Thiomorpholine Aldehyde thiomorpholine->thiomorpholine_aldehyde Functionalization amino_alcohol 1,3-Amino Alcohol protection N-Protection amino_alcohol->protection activation OH Activation protection->activation intramolecular_cyclization Intramolecular Cyclization activation->intramolecular_cyclization azetidine Protected Azetidine intramolecular_cyclization->azetidine deprotected_azetidine Deprotected Azetidine azetidine->deprotected_azetidine Deprotection reductive_amination Reductive Amination deprotected_azetidine->reductive_amination thiomorpholine_aldehyde->reductive_amination final_product Azetidine-Thiomorpholine Compound reductive_amination->final_product

Sources

Application Note: Comprehensive Analytical Characterization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a novel heterocyclic small molecule with potential applications in pharmaceutical development. Its unique structure, incorporating a strained azetidine ring, a thiomorpholine 1,1-dioxide moiety, and its presentation as a dihydrochloride salt, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this active pharmaceutical ingredient (API).

The methodologies outlined herein are designed to provide a robust analytical package suitable for regulatory submissions and to ensure the quality and consistency of the compound throughout the drug development lifecycle. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding the analytical challenges posed by this molecule's specific chemical features.

Analytical Strategy Overview

A comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques to elucidate its structure, quantify its purity, and assess its physicochemical properties. The polar and salified nature of the molecule, along with the presence of multiple functional groups, informs the selection of the analytical workflow.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Characterization NMR NMR MS MS FTIR FTIR HPLC_UV HPLC-UV/CAD LC_MS LC-MS HPLC_UV->LC_MS Impurity ID GC_HS GC-HS (Residual Solvents) XRPD XRPD DSC_TGA DSC/TGA XRPD->DSC_TGA Thermal Properties pKa_LogP pKa / LogP Determination API_Sample API_Sample API_Sample->NMR Identity API_Sample->MS Molecular Weight API_Sample->FTIR Functional Groups API_Sample->HPLC_UV Purity/Assay API_Sample->GC_HS API_Sample->XRPD Solid Form API_Sample->pKa_LogP

Figure 1: Overall analytical workflow for the characterization of this compound.

Part 1: Structural Elucidation and Confirmation

The primary step in characterizing a novel API is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of NMR experiments is recommended.

Rationale: The presence of both azetidine and thiomorpholine rings, along with their substituents, results in a complex proton and carbon environment. 1D NMR (¹H and ¹³C) will provide initial information on the chemical shifts and coupling constants, while 2D NMR experiments (COSY, HSQC, HMBC) are crucial for assigning specific protons and carbons and confirming the connectivity between the different structural fragments.[4][5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical due to the compound's salt form and polarity.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • ¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the azetidine and thiomorpholine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the azetidine and thiomorpholine rings.

Expected ¹H NMR Signals (Illustrative) Expected ¹³C NMR Signals (Illustrative)
Signals corresponding to azetidine ring protons.Signals for the carbons of the azetidine ring.
Signals for the thiomorpholine ring protons.Signals for the carbons of the thiomorpholine ring.
Downfield shifts for protons adjacent to nitrogen and the sulfone group.Downfield shifts for carbons adjacent to heteroatoms.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which provides strong evidence for its elemental composition.

Rationale: HRMS can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Instrumentation: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected monoisotopic mass for the free base (C₇H₁₄N₂O₂S) is approximately 190.0776 Da.[6] The observed mass should be within a 5 ppm error margin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Rationale: This technique provides confirmatory evidence for the presence of key functional groups such as N-H (from the azetidine and as a hydrochloride salt), C-H, S=O (from the sulfone), and C-N bonds.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2500 (broad)
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfone)1350-1300 and 1160-1120
C-N stretch1250-1020

Part 2: Purity Assessment and Impurity Profiling

Ensuring the purity of an API is critical for its safety and efficacy.[7] A combination of chromatographic techniques is necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the API and quantifying any impurities.[8][9]

Rationale: The polar nature of this compound presents a challenge for traditional reversed-phase chromatography. A hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase column may be more suitable to achieve adequate retention and separation.[10][11] Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a Charged Aerosol Detector (CAD) is recommended.

Protocol: HPLC-UV/CAD Purity Method

  • Instrumentation: An HPLC or UHPLC system with a UV detector and/or a CAD.

  • Chromatographic Conditions (Example):

    • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-embedded C18 column.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to increasing aqueous content.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 205 nm or CAD.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis:

    • Inject the sample and a blank.

    • Integrate all peaks and calculate the area percent purity.

    • For assay determination, a reference standard of known purity is required, and a calibration curve should be generated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the identification of impurities detected by HPLC.

Rationale: By coupling the HPLC separation with a mass spectrometer, the molecular weights of the impurities can be determined, providing crucial information for their structural elucidation.[12] This is essential for understanding potential degradation pathways and synthesis-related impurities.[7]

Protocol: LC-MS Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or TOF).

  • Methodology: Utilize the same chromatographic conditions as the HPLC purity method, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium formate).

  • Data Analysis: Correlate the retention times of the impurity peaks from the HPLC-UV/CAD analysis with the mass spectra obtained from the LC-MS analysis to assign molecular weights to each impurity.

Part 3: Physicochemical Characterization

Understanding the solid-state and other physicochemical properties of the API is crucial for formulation development and ensuring batch-to-batch consistency.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the solid-state form of the API.

Rationale: This method can distinguish between crystalline and amorphous forms and can identify different polymorphic forms.[12] The crystallinity of an API can significantly impact its stability, solubility, and bioavailability.

Protocol: XRPD Analysis

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Lightly pack the powdered sample into the sample holder.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.

Rationale: DSC can determine the melting point and detect polymorphic transitions, while TGA measures weight loss as a function of temperature, which is useful for identifying the presence of residual solvents or water.[9][12]

Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine melting endotherms.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a tared pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the weight loss as a function of temperature.

Conclusion

The analytical characterization of this compound requires a well-designed, multi-technique approach. The protocols and rationales provided in this application note offer a comprehensive framework for confirming the structure, assessing the purity, and characterizing the physicochemical properties of this novel API. By employing these methods, researchers and developers can ensure the quality, consistency, and safety of the compound, facilitating its progression through the pharmaceutical development pipeline.

References

  • Vertex AI Search, "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals", 2017-08-15.
  • Vertex AI Search, "Azetidine analogs synthesis and characterization for antimicrobial activity", 2024-09-21.
  • Vertex AI Search, "Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity", 2022-06-30.
  • Agilent, "Small Molecule Drug Characteriz
  • NETZSCH Analyzing & Testing, "API Characteriz
  • Pharmaceutical Technology, "Lot Release Testing Analytics for Small-Molecule Drugs", 2018-10-02.
  • Pharmaffiliates, "The Complete Guide to Impurity Profiling in Small Molecule APIs", 2025-12-19.
  • Journal of Medicinal and Chemical Sciences, "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity", 2022-06-30.
  • PubMed, "Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone", 2013-10-10.
  • PubMed, "Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • The Royal Society of Chemistry, "Supporting Information for - The Royal Society of Chemistry".
  • ChemicalBook, "4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum".
  • ResearchGate, "Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF", 2025-08-06.
  • Sigma-Aldrich, "Developing HPLC Methods".
  • Fisher Scientific, "HPLC for the Retention and Resolution of Very Polar Compounds".
  • MDPI, "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals", 2024-11-23.
  • Chem-Impex, "Thiomorpholine 1,1-dioxide".
  • Excillum, "Small molecule crystallography".
  • NC State University, "Small Molecule X-ray Crystallography | METRIC - Office of Research and Innov
  • Journal of Chemical Reviews, "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile".
  • 001Chemical, "CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride".
  • Reagentia, "4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg)".
  • Sigma-Aldrich, "4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2".
  • BLDpharm, "178312-02-2|this compound".
  • PubChemLite, "4-(azetidin-3-yl)thiomorpholine 1,1-dioxide".
  • Santa Cruz Biotechnology, "Thiomorpholine 1,1-dioxide | CAS 39093-93-1 | SCBT".
  • King-Pharm, "4-(azetidin-3-yl)thioMorpholine 1,1-dioxide [178312-02-2]".
  • BLD Pharm, "39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm".
  • NIH PubChem, "Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228".
  • ChemicalBook, "Thiomorpholine-1,1-dioxide | 39093-93-1".
  • The Royal Society of Chemistry, "Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient".
  • ACS Publications, "A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms".
  • The Royal Society of Chemistry, "Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temper

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Application Notes & Protocols: Electrophilic Functionalization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological properties is perpetual. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged structures, often imparting enhanced metabolic stability, improved solubility, and conformational rigidity to bioactive molecules.[1][2] The subject of this guide, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , represents a valuable bifunctional building block. It combines the desirable properties of the azetidine ring with the chemical stability and polarity of the thiomorpholine 1,1-dioxide (a sulfone) moiety.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of this scaffold. Specifically, we will detail robust and validated protocols for the reaction of the azetidine nitrogen with a variety of common electrophiles. The focus will be not only on the procedural steps but also on the underlying chemical principles and strategic considerations that ensure high-yield, reproducible outcomes.

Compound Properties and Handling

The starting material is supplied as a dihydrochloride salt, a critical detail that dictates its handling and reaction setup. The protonation of the two basic nitrogen centers enhances its stability and shelf-life as a solid.

PropertyValueSource
CAS Number 178312-02-2[5][6]
Molecular Formula C₇H₁₄N₂O₂S · 2HCl[5][6]
Molecular Weight 263.19 g/mol [5][6]
Appearance Solid[5][6]
SMILES Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2[5][6]

Safety Information:

  • GHS Pictogram: GHS07 (Harmful)[5][6]

  • Hazard Statement: H302 (Harmful if swallowed)[5][6]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

Core Principle: Activating the Nucleophile

The key to successfully functionalizing this molecule is the in situ generation of the free secondary amine on the azetidine ring. As a dihydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. The addition of a suitable base is required to deprotonate this ammonium salt, liberating the lone pair of electrons on the nitrogen and enabling it to attack an electrophile. The tertiary amine of the thiomorpholine ring is also protonated but is sterically hindered and electronically deactivated by the adjacent sulfone group, rendering the azetidine nitrogen the primary site of reactivity.

G cluster_0 Reaction Principle Start 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (Inactive Salt Form) FreeAmine Free Secondary Amine (Active Nucleophile) Start->FreeAmine Deprotonation Product N-Functionalized Product FreeAmine->Product Nucleophilic Attack Base Base (e.g., TEA, DIPEA) Base->FreeAmine Electrophile Electrophile (E+) (e.g., R-COCl, R-Br) Electrophile->Product

Caption: General reaction pathway for electrophilic substitution.

Protocols for N-Functionalization

The following protocols are designed as robust starting points for various transformations. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the formation of a stable amide bond, a common linkage in pharmaceutical compounds.

G cluster_workflow N-Acylation Workflow A 1. Dissolve starting material (1.0 eq) in anhydrous DCM. B 2. Add non-nucleophilic base (e.g., DIPEA, 2.5 eq). A->B C 3. Cool solution to 0 °C (ice-water bath). B->C D 4. Add acyl chloride (1.1 eq) dropwise via syringe. C->D E 5. Allow to warm to room temp. and stir for 2-16 h. D->E F 6. Monitor reaction progress (TLC or LC-MS). E->F G 7. Quench with sat. aq. NaHCO₃. F->G H 8. Extract with DCM, dry (Na₂SO₄), and concentrate. G->H I 9. Purify via column chromatography. H->I

Caption: Step-by-step workflow for N-Acylation.

Detailed Steps:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (1.0 equiv).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a silica gel stationary phase and a gradient of methanol in DCM or ethyl acetate in hexanes).

Scientist's Insights:

  • Choice of Base: DIPEA is preferred over triethylamine (TEA) as it is more sterically hindered and less likely to compete as a nucleophile, especially with reactive acyl chlorides. Using 2.5 equivalents ensures neutralization of both HCl salts and the HCl generated during the reaction.

  • Temperature Control: Adding the acyl chloride at 0 °C mitigates the exothermic nature of the reaction and minimizes potential side reactions.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds, offering a direct route to N-alkylated derivatives.[7][8]

G cluster_workflow Reductive Amination Workflow A 1. Combine starting material (1.0 eq), aldehyde/ketone (1.2 eq), and base (DIPEA, 2.2 eq) in DCE. B 2. Stir for 30-60 min at room temp to facilitate iminium ion formation. A->B C 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. B->C D 4. Stir for 4-24 h at room temp. C->D E 5. Monitor reaction progress (TLC or LC-MS). D->E F 6. Quench with sat. aq. NaHCO₃. E->F G 7. Extract with DCM, dry (Na₂SO₄), and concentrate. F->G H 8. Purify via column chromatography. G->H

Caption: Step-by-step workflow for Reductive Amination.

Detailed Steps:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired aldehyde or ketone (1.2 equiv), and anhydrous 1,2-dichloroethane (DCE) or DCM (to ~0.2 M).[7]

  • Add DIPEA (2.2 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.[7] For less reactive carbonyls, adding a catalytic amount of acetic acid (0.1 equiv) can be beneficial.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions over 10 minutes. The addition can be slightly exothermic.[7]

  • Stir the reaction at room temperature for 4-24 hours. Monitor by LC-MS for the disappearance of the iminium intermediate and the appearance of the product mass.

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[7]

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Insights:

  • Reducing Agent: NaBH(OAc)₃ is the reagent of choice for many reductive aminations because it is milder than NaBH₄ and selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[7][8] This avoids the undesired formation of alcohol byproducts.

  • Solvent: DCE is often an excellent solvent for this reaction, but DCM can also be used effectively.

  • Pre-formation Step: Allowing the amine and carbonyl to stir together before adding the reducing agent is crucial for efficient iminium ion formation, which is the species that is actually reduced.

Protocol 3: N-Alkylation with Alkyl Halides

Direct alkylation via an S_N2 reaction is a fundamental method for introducing alkyl groups onto the azetidine nitrogen.

G cluster_workflow N-Alkylation Workflow A 1. Dissolve starting material (1.0 eq) in anhydrous DMF or ACN. B 2. Add base (e.g., K₂CO₃, 3.0 eq) and alkyl halide (1.2 eq). A->B C 3. Add a catalytic amount of NaI (for alkyl chlorides/bromides). B->C D 4. Heat reaction to 50-80 °C and stir for 6-24 h. C->D E 5. Monitor reaction progress (TLC or LC-MS). D->E F 6. Cool, dilute with water, and extract with EtOAc. E->F G 7. Wash combined organics with brine, dry (Na₂SO₄), and concentrate. F->G H 8. Purify via column chromatography. G->H

Caption: Step-by-step workflow for N-Alkylation.

Detailed Steps:

  • In a flask, combine the dihydrochloride starting material (1.0 equiv), a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv), and the alkyl halide (1.2 equiv).

  • Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) (to ~0.2 M).

  • For less reactive alkylating agents (e.g., alkyl chlorides), a catalytic amount of sodium iodide or potassium iodide (~10 mol%) can be added (Finkelstein reaction conditions).

  • Heat the reaction mixture to 50-80 °C and stir until the reaction is complete (6-24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Scientist's Insights:

  • Base and Solvent: An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. DMF and ACN are excellent solvents for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Over-alkylation: Since the starting material is a secondary amine, over-alkylation to form a quaternary ammonium salt is not possible. The thiomorpholine nitrogen is tertiary and generally unreactive under these conditions.

Summary Data Table

The following table provides representative conditions for the protocols described above. Optimal conditions may vary based on the specific electrophile used.

Reaction TypeElectrophile (Example)Base (Equiv)SolventTemp (°C)Time (h)
N-Acylation Benzoyl ChlorideDIPEA (2.5)DCM0 to RT4
Reductive Amination CyclohexanoneDIPEA (2.2)DCERT12
N-Alkylation Benzyl BromideK₂CO₃ (3.0)DMF608

References

  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2 - Sigma-Aldrich.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing).
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - Wiley Online Library.
  • Stereoselective functionalization of azetidines - LMU Munich University Library.
  • Azetidines in Asymmetric C
  • Thiomorpholine-1,1-dioxide - Guidechem.
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications - BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWY4kJoZf06I9zLit2HWEJjJbVhmHGPJYWPNo2IXB5ncreFQdDHFPNryX04b8avmJhVq2kRdf9Thxp-QFSLIMrNFO9iKdB771uIhA_VxIUwQpCiHMaRl9dvpUb4ReE3IoSr2oljjp3gY1FlbiatZ_M-AUhumdhFLTanTbLxnVhQSPpiq87hIeObEIkuMZQd7F-5UBrWw2z5FbLAQ==]([Link]

Sources

Application Notes and Protocols for the Nucleophilic Functionalization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] The compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a versatile building block that combines the strained, reactive azetidine ring with the polar, hydrogen-bond accepting thiomorpholine 1,1-dioxide group. The secondary amine of the azetidine ring serves as a prime handle for nucleophilic reactions, allowing for the introduction of a wide array of substituents to explore new chemical space.

This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles and offers detailed, field-proven protocols for its N-functionalization. As the starting material is a dihydrochloride salt, a crucial first step in all reactions is the in situ or prior liberation of the free base to enable the nucleophilic character of the azetidine nitrogen.

Chemical Properties and Safety Information

  • Chemical Name: this compound

  • CAS Number: 178312-02-2

  • Molecular Formula: C₇H₁₄N₂O₂S · 2HCl[1]

  • Molecular Weight: 263.19 g/mol [1]

  • Appearance: Solid[1]

  • Safety: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Core Reactivity Principles: The Azetidine Nitrogen as a Nucleophile

The reactivity of the azetidine ring in 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is dominated by the nucleophilic character of the secondary amine. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The dihydrochloride form indicates that both nitrogen atoms are protonated. Therefore, the addition of a suitable base is a prerequisite for any nucleophilic reaction to deprotonate the azetidine nitrogen and unmask its nucleophilicity.

The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases include organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) for reactions sensitive to strong bases, or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for reactions requiring a stronger base.

Detailed Application Protocols

The following protocols are designed as robust starting points for the N-functionalization of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and avoiding over-alkylation issues common with direct alkylation using alkyl halides.[3][4] This protocol describes the reaction with an aldehyde or ketone in the presence of a reducing agent.

Workflow for N-Alkylation via Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve azetidine dihydrochloride and carbonyl compound in solvent add_base Add base (e.g., TEA) to form free amine start->add_base stir Stir for imine formation add_base->stir add_reductant Add reducing agent (e.g., NaBH(OAc)₃) stir->add_reductant react Stir at room temperature add_reductant->react quench Quench with aq. NaHCO₃ react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Isolated N-alkylated product purify->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DCE.

  • Add triethylamine (2.2 eq) to the mixture and stir at room temperature for 30-60 minutes to allow for the formation of the free base and subsequent imine/enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. The reaction with a reactive acylating agent like an acyl chloride is typically rapid and high-yielding.[6]

Mechanism of N-Acylation

Azetidine Azetidine Free Base Tetrahedral_Int Tetrahedral Intermediate Azetidine->Tetrahedral_Int Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Tetrahedral_Int Product N-Acylated Azetidine Tetrahedral_Int->Product Collapse & Chloride Elimination HCl HCl Salt [Base-H]⁺Cl⁻ Base Base (e.g., TEA) Base->Salt HCl Quenching

Caption: General mechanism for the N-acylation of the azetidine free base with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) to the suspension and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with the addition of deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated product.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates.[7][8] This method is highly versatile and tolerates a wide range of functional groups.

Materials:

  • This compound

  • Aryl halide (bromide or iodide) or triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 2.5-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk tube or vial, add the aryl halide or triflate (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add this compound (1.2 eq) and the base (e.g., NaOtBu or Cs₂CO₃, 2.5-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

Summary of Reaction Conditions

Reaction TypeElectrophileReagents & ConditionsTypical YieldsReference
N-Alkylation Aldehyde/KetoneNaBH(OAc)₃, TEA, DCM or DCE, rt60-90%[3][4]
N-Acylation Acyl ChlorideTEA or DIPEA, DCM, 0 °C to rt80-95%[6]
N-Arylation Aryl Halide/TriflatePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C50-85%[7][8]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel, functionalized molecules. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful consideration of the need for a base to liberate the free amine is paramount for successful reactivity. These methods open the door to the rapid generation of libraries of compounds for screening in drug discovery and other scientific endeavors.

References

  • Wikipedia.
  • Couty, F., Evano, G. (2009). Recent developments in the synthesis of azetidines. Synlett, 2009(10), 1527-1547.
  • Wikipedia.
  • Deiters, A., Martin, S. F. (2004). Synthesis of Nitrogen-Containing Heterocycles via Intramolecular [4 + 2] Cycloaddition Reactions. Chemical Reviews, 104(5), 2199-2238.
  • Brandt, P., Andersson, P. G. (2000). Stereoselective Synthesis of Azetidines. Chemical Reviews, 100(2), 525-546.
  • Surry, D. S., Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Alcaide, B., Almendros, P. (2002). The chemistry and biology of β-lactams. Chemical Society Reviews, 31(4), 201-210.
  • Couty, F., Marrot, J. (2005). Stereoselective Synthesis of 2-Substituted Azetidines from α-Amino Acids. The Journal of Organic Chemistry, 70(22), 8783-8789.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Al-Zoubi, R. M., Marion, O., Hall, D. G. (2008). Direct and Waste-Free Amination of Aldehydes and Ketones with Ammonia and Hydroxylamine Catalyzed by an In Situ-Generated Boron Catalyst.
  • Chemler, S. R. (2009). The Enantioselective Synthesis of Azetidines: A Review. Organic & Biomolecular Chemistry, 7(16), 3009-3019.
  • Singh, G. S., D'hooghe, M., De Kimpe, N. (2007). Recent progress in the synthesis and chemistry of azetidines. Chemical Society Reviews, 36(8), 1284-1295.
  • Burés, J. (2015). Azetidines in Catalysis: A Review. Chemistry - A European Journal, 21(48), 17134-17144.
  • Davies, S. G., Fletcher, A. M., Roberts, P. M., Thomson, J. E. (2010). Asymmetric synthesis of azetidines.
  • Cossy, J., de Fátima, A., BouzBouz, S. (2007). Synthesis of Azetidines and Their Use in Organic Synthesis. European Journal of Organic Chemistry, 2007(3), 395-408.
  • Foley, M. A., Schrock, R. R., Hoveyda, A. H. (2007). Molybdenum-Catalyzed Asymmetric Synthesis of Azetidines. Journal of the American Chemical Society, 129(18), 5802-5803.
  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., Brandt, W. (2009). What can be learned from nature's macrocycles? A brief, biased introduction. Molecular Diversity, 13(2), 115-126.
  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to accessing novel chemical matter with desirable pharmacokinetic profiles. 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride emerges as a compelling scaffold, merging two medicinally significant heterocycles: the azetidine ring and the thiomorpholine 1,1-dioxide moiety.

The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates has been shown to enhance properties such as metabolic stability, solubility, and receptor binding affinity due to its rigid, three-dimensional structure.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its value in contemporary pharmaceutical design.[1]

Concurrently, the thiomorpholine 1,1-dioxide core is a versatile building block, recognized for its utility in crafting a range of therapeutic agents, from anti-inflammatory to antimicrobial compounds.[3][4] The sulfone group imparts polarity and the potential for strong hydrogen bonding interactions, which can be crucial for target engagement.[4]

This guide provides a comprehensive overview of the application of this compound as a versatile building block for the synthesis of novel chemical entities. We will delve into detailed protocols for its functionalization via common and robust synthetic methodologies, offering researchers a practical roadmap for leveraging this unique scaffold in their drug discovery programs.

Core Attributes of the Scaffold

The unique combination of the azetidine and thiomorpholine 1,1-dioxide rings in a single molecule offers several strategic advantages for medicinal chemists:

  • Vectorial Exit Points: The secondary amine of the azetidine ring provides a readily functionalizable handle for diversification, allowing for the exploration of chemical space in a defined direction.

  • Modulation of Physicochemical Properties: The inherent properties of the two heterocyclic systems can be harnessed to fine-tune the solubility, lipophilicity, and metabolic stability of the final compounds.

  • Three-Dimensionality: The sp³-rich nature of the scaffold introduces conformational rigidity, which can lead to improved target selectivity and potency.

Synthetic Strategies for Scaffold Elaboration

The secondary amine of the azetidine ring is the primary site for derivatization. The following sections provide detailed protocols for three common and powerful methods for its functionalization: N-acylation, reductive amination, and Buchwald-Hartwig amination.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for the introduction of a wide array of functional groups. The reaction of the secondary amine of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide with acylating agents such as acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides.

Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound with a generic acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (Et₃N or DIPEA, 2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salts and liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Base: Neutralizes the HCl salts of the starting material and scavenges the HCl generated during the reaction. An excess is used to ensure complete neutralization.

  • 0 °C Addition: The acylation reaction is often exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is of good quality and added in sufficient excess.
Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to improve the recovery of polar products.
Multiple Products Degradation of acyl chloride.Use freshly opened or distilled acyl chloride.
Side reactions.Maintain a low temperature during the addition of the acyl chloride.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow start Start: Suspend Starting Material in DCM add_base Add Base (Et3N or DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react React at Room Temperature (Monitor) add_acyl_chloride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End: N-Acylated Product purify->end Reductive_Amination_Workflow start Start: Suspend Starting Material in DCE/DCM add_base Add Base start->add_base add_aldehyde Add Aldehyde add_base->add_aldehyde form_iminium Stir to Form Iminium Ion add_aldehyde->form_iminium add_reducing_agent Add NaBH(OAc)3 form_iminium->add_reducing_agent react React at Room Temperature (Monitor) add_reducing_agent->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End: N-Alkylated Product purify->end Buchwald_Hartwig_Workflow start Start: Combine Reagents under Inert Atmosphere add_solvent Add Anhydrous Solvent start->add_solvent degas Degas the Mixture add_solvent->degas heat Heat and Stir (Monitor) degas->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify end End: N-Arylated Product purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS 178312-02-2). This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your experiments effectively.

Part 1: Strategic Synthesis Overview

The target molecule is composed of a strained azetidine ring linked to a stable thiomorpholine 1,1-dioxide moiety. The most reliable and convergent synthetic strategy involves a two-step sequence:

  • Reductive Amination: Formation of the key C-N bond between the azetidine and thiomorpholine rings.

  • Protecting Group Removal & Salt Formation: Deprotection of the azetidine nitrogen and concurrent formation of the final dihydrochloride salt.

This approach is favored due to the commercial availability of the key starting materials and the high efficiency of the chosen reactions.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection / Salt Formation SM1 N-Boc-azetidin-3-one Intermediate Protected Intermediate (4-(1-Boc-azetidin-3-yl)thiomorpholine 1,1-dioxide) SM1->Intermediate NaBH(OAc)₃ DCE, rt SM2 Thiomorpholine 1,1-dioxide SM2->Intermediate NaBH(OAc)₃ DCE, rt Product Final Product (4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride) Intermediate->Product Anhydrous HCl (e.g., in Dioxane)

Figure 1: Recommended two-step synthetic workflow.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: I'm observing low yields or incomplete conversion in the reductive amination step. What are the likely causes and solutions?

This is a frequent challenge, often stemming from inefficient formation of the critical iminium ion intermediate or suboptimal reducing agent activity.

Causality & Explanation: Reductive amination is a two-part process: (1) formation of a hemiaminal from the ketone and amine, which then dehydrates to an iminium ion, and (2) reduction of this iminium ion. If the first step is slow or unfavorable, the overall reaction will stall. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selectively reduces the iminium ion over the starting ketone, preventing the formation of alcohol byproducts.[1]

Troubleshooting Solutions:

Symptom Potential Cause Recommended Action & Rationale
Starting materials remain Incomplete iminium ion formation.1. Pre-stir: Mix N-Boc-azetidin-3-one and thiomorpholine 1,1-dioxide in the solvent (e.g., DCE) for 30-60 minutes before adding the reducing agent. This allows the equilibrium to favor the iminium intermediate.[1] 2. Add catalytic acid: For less reactive amines, adding a small amount of acetic acid (0.1 equiv.) can catalyze the dehydration step, accelerating iminium formation.[1]
Reaction is sluggish Poor quality of reducing agent.1. Use fresh NaBH(OAc)₃: This reagent can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent. 2. Add portion-wise: Add the NaBH(OAc)₃ in portions to control any exotherm and ensure it is well-dispersed.[1]
Complex mixture of products Reaction conditions are too harsh or non-selective.1. Maintain temperature: Run the reaction at room temperature. Avoid heating, which can promote side reactions. 2. Confirm reagent choice: Ensure you are using NaBH(OAc)₃ and not a stronger, less selective agent like NaBH₄, which can reduce the ketone starting material.

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CheckReagents [label="Are reagents (esp. NaBH(OAc)₃)\nfresh and anhydrous?", shape=diamond, fillcolor="#F1F3F4"];
PreStir [label="Did you pre-stir ketone and amine\nfor 30-60 min before adding reductant?", shape=diamond, fillcolor="#F1F3F4"];
AddAcid [label="Try adding catalytic\nacetic acid (0.1 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Success [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckReagents;
CheckReagents -> PreStir [label="Yes"];
CheckReagents -> ReplaceReagents [label="No"];
PreStir -> AddAcid [label="Yes"];
PreStir -> ImplementPreStir [label="No"];
ReplaceReagents -> Start;
ImplementPreStir -> Success;
AddAcid -> Success;

}

Figure 2: Decision tree for troubleshooting low yields.
Q2: My product is degrading during the final Boc-deprotection step or subsequent workup. How can I prevent this?

The instability of the azetidine ring is a primary concern.[2][3] The inherent ring strain makes it susceptible to cleavage under certain conditions, particularly in the presence of acid and nucleophiles (like water).[4][5][6]

Causality & Explanation: Protonation of the azetidine nitrogen makes the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack, leading to ring-opening.[4][5] This is why aqueous acidic workups are highly detrimental to this class of compounds. The N-Boc group partially mitigates this by decreasing the nitrogen's basicity, but once removed, the free amine is highly sensitive.[5]

Solutions for Stable Deprotection:

  • Use Anhydrous Acid: The most critical adjustment is to avoid water. Use a solution of anhydrous HCl in an organic solvent. Common choices include:

    • 4M HCl in 1,4-Dioxane

    • 2M HCl in Diethyl Ether

    • HCl generated in situ from acetyl chloride in methanol or ethanol.[7][8]

  • Direct Precipitation: Performing the deprotection in a solvent where the resulting dihydrochloride salt is insoluble (like dioxane or ether) is highly advantageous. The product precipitates out of the reaction mixture as a clean solid, which can be isolated by simple filtration, avoiding a problematic aqueous workup entirely.

  • Control Temperature: Run the deprotection at 0 °C to room temperature. Avoid heating.

  • Monitor Closely: Follow the reaction by TLC or LCMS and stop as soon as the starting material is consumed to minimize the product's exposure time to the acidic medium.

Q3: I'm struggling to purify the final dihydrochloride salt. Standard silica gel chromatography is failing.

This is expected. The highly polar and ionic nature of the dihydrochloride salt makes it incompatible with standard silica gel chromatography.

Causality & Explanation:

  • Acidity of Silica: Standard silica gel is acidic and can cause the decomposition of the sensitive azetidine ring during the long exposure time on a column.[4]

  • Poor Mobility: The salt will likely streak badly or remain at the baseline of the column due to its high polarity.

Recommended Purification Protocols:

  • Method 1: Crystallization/Precipitation (Preferred)

    • After filtration of the crude product from the deprotection step, wash the solid thoroughly with the reaction solvent (e.g., dioxane) followed by a non-polar solvent like diethyl ether or hexane to remove organic impurities.[7]

    • If further purification is needed, attempt recrystallization. A common solvent system for hydrochloride salts is isopropanol (IPA)/diethyl ether. Dissolve the salt in a minimal amount of warm IPA and slowly add ether until turbidity is observed. Cool to induce crystallization.

  • Method 2: Trituration

    • Suspend the crude solid product in a solvent in which it is poorly soluble but the impurities are soluble (e.g., ethyl acetate, acetonitrile, or dichloromethane).

    • Stir the slurry vigorously for 30-60 minutes.

    • Filter the solid and wash with fresh solvent. This process effectively "washes" the impurities from the solid product.

  • Method 3: Reverse-Phase Chromatography If the above methods fail, reverse-phase HPLC (using a C18 column with a water/acetonitrile/TFA or formic acid mobile phase) is a viable but more resource-intensive option for purifying highly polar compounds.

Q4: What are the key starting materials and are they commercially available?

Yes, the key precursors are readily available from multiple chemical suppliers, which is a major advantage of this synthetic route.

Reagent Structure CAS Number Key Properties
tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)C₈H₁₃NO₃398489-26-4White to off-white solid, moisture sensitive.[9] A key building block for many azetidine derivatives.[9][10]
Thiomorpholine 1,1-dioxideC₄H₉NO₂S39093-93-1White crystalline solid. The sulfone moiety is stable and electron-withdrawing.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆56553-60-7Mild, selective reducing agent. Moisture sensitive.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 equiv.) and thiomorpholine 1,1-dioxide (1.05 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the azetidinone.

  • Stir the mixture at room temperature for 30 minutes. The solution should be homogeneous.

  • In portions over 10 minutes, add sodium triacetoxyborohydride (1.5 equiv.) to the stirring solution. Note a mild exotherm may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for completion by LCMS or TLC.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous methanol or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3-4 equiv.) dropwise with vigorous stirring.

  • A white precipitate should begin to form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by LCMS (loss of the Boc-protected starting material).

  • Upon completion, add diethyl ether (approx. 5-10 volumes) to the slurry to ensure complete precipitation of the product.

  • Stir the slurry for an additional 30 minutes.

  • Isolate the white solid by vacuum filtration, washing the filter cake thoroughly with diethyl ether.

  • Dry the solid under high vacuum to yield the final product, this compound.[11][12] Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Compound Stability.
  • Szostak, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 893.
  • St. Denis, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600.
  • St. Denis, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • Parmar, D., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(28), 5033-5047.
  • Zhang, G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(15), 3924-3928.
  • Royal Society of Chemistry. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Gemo, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472.
  • Proietto, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6265.
  • ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.

Sources

Technical Support Center: Purification of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS No. 178312-02-2)[1][2]. The unique physicochemical properties of this compound—namely its high polarity, the presence of two basic amine centers, and its formulation as a dihydrochloride salt—present specific and often frustrating hurdles during isolation from complex reaction mixtures.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, reproducible purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the purification of this compound.

Q1: My compound is not moving from the baseline on a standard silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane. What's happening?

A: This is the most common issue for highly polar, basic compounds like yours. The molecule, particularly in its free base form, is interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] As a dihydrochloride salt, it is also extremely polar and has minimal affinity for less polar mobile phases. You will need to use a more powerful, specialized solvent system or a different stationary phase altogether to achieve migration.

Q2: I managed to get my compound to move on the TLC plate, but the spot is a long, comet-like streak. Will this work on a column?

A: Significant streaking or tailing on the TLC plate is a major red flag. This indicates a strong, non-ideal interaction between your compound and the silica gel.[5] Running a column under these conditions will result in very poor separation, broad fractions containing impurities, and low recovery.[6] The cause is the same as in Q1: the basic amine functionalities are binding to the acidic silica. This must be addressed by modifying the mobile phase or changing the stationary phase before attempting column chromatography.

Q3: My NMR analysis after column chromatography shows I've lost the compound or that it has degraded. Is silica gel destroying my product?

A: It is possible. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6][7] For a molecule with a strained azetidine ring, prolonged exposure to acidic sites on the stationary phase could potentially lead to ring-opening or other side reactions.[8] It is crucial to test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared (a 2D TLC test can also be effective).[6]

Q4: I am struggling to recrystallize the final product. It dissolves in methanol but crashes out immediately with any anti-solvent, or it remains an oil. How can I get a crystalline solid?

A: Recrystallizing highly polar dihydrochloride salts is notoriously difficult.[9][10] The compound is likely too soluble in highly polar solvents like methanol and almost completely insoluble in non-polar anti-solvents like ether or hexanes, leading to precipitation rather than crystallization. The key is to find a solvent or solvent system that has moderate solubility, allowing for the slow formation of a crystal lattice as the solution cools.[11] A combination of polar, protic solvents (e.g., methanol/isopropanol) is often a good starting point.

Q5: My primary impurity is a related polar amine. How can I effectively separate two very similar polar compounds?

A: When dealing with challenging separations of structurally similar polar compounds, enhancing the selectivity of your chromatographic system is key. This can be achieved by:

  • Switching Modes: If normal-phase is failing, reversed-phase chromatography often provides a completely different selectivity profile that may resolve the impurities.

  • Alternative Stationary Phases: An amine-functionalized or diol-functionalized column can offer different interactions compared to standard silica, potentially resolving the compounds.[12][13]

  • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds and may provide the selectivity needed for separation.[14][15]

Part 2: In-Depth Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming the challenges outlined in the FAQs.

Guide 1: Optimizing Normal-Phase Flash Chromatography

Standard silica gel can be used successfully if its acidic nature is masked or neutralized.

Protocol 1A: Silica Gel Deactivation with a Basic Mobile Phase Modifier

This is often the first and most effective method to try. The basic additive neutralizes the acidic silanol sites, preventing strong adsorption of your amine compound.[3][7]

Step-by-Step Methodology:

  • Prepare a Stock Solution: Create a stock solution of 5-10% ammonium hydroxide (25-28% NH3 in water) in methanol.

  • TLC Screening: Develop a solvent system using Dichloromethane (DCM) and your Methanol/NH4OH stock solution. Start with a ratio of 95:5 DCM:(MeOH/NH4OH) and gradually increase the polarity.

  • Optimization Goal: Aim for a solvent system that provides a target Rf value of 0.2-0.3 for your compound with a well-defined, non-tailing spot.

  • Column Equilibration: This is a critical step. Before loading your sample, flush the packed silica gel column with at least 5 column volumes of your optimized mobile phase. This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like pure methanol). If solubility is an issue, adsorb the material onto a small amount of silica gel (dry loading), ensuring the silica used for loading is also pre-treated with a basic solution and dried.

  • Elution: Run the column using your optimized mobile phase. You can run it isocratically or with a shallow gradient.

Table 1: Recommended Starting Solvent Systems for TLC Screening

System IDSolvent A (Non-polar)Solvent B (Polar)Modifier (in Solvent B)Starting Ratio (A:B)Notes
NP-1Dichloromethane (DCM)Methanol2-5% Ammonium Hydroxide95:5Excellent general-purpose system for polar amines.
NP-2Dichloromethane (DCM)Methanol1-2% Triethylamine (TEA)95:5TEA is less volatile than ammonia and can be easier to handle.[7]
NP-3Acetonitrile (ACN)Water0.1% Formic or Acetic Acid98:2This is a HILIC-type system; use on bare silica.[14]

Protocol 1B: Using Amine-Functionalized Silica Columns

Amine-functionalized silica provides a basic surface that minimizes interactions with basic analytes, often resulting in superior peak shape without the need for mobile phase modifiers.[12][15]

Step-by-Step Methodology:

  • Stationary Phase: Acquire a pre-packed or bulk amine-functionalized (NH2) silica gel.

  • TLC Screening: Use standard silica TLC plates but with a less complex mobile phase, such as Hexane/Ethyl Acetate or DCM/Methanol, as the amine column itself mitigates tailing.

  • Column Chromatography: Follow standard column chromatography procedures. The primary advantage is a simpler mobile phase and often sharper peaks.

Guide 2: Reversed-Phase (RP) Flash Chromatography

For extremely polar, water-soluble salts, RP chromatography is an excellent alternative. The compound will have low retention and elute early, while less polar impurities will be retained longer.

Step-by-Step Methodology:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Water with a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). The acid ensures the amines are fully protonated, leading to sharp peaks.

    • Solvent B: Acetonitrile or Methanol with the same concentration of the same modifier.

  • Sample Loading: Dissolve the sample in Water/DMSO or the initial mobile phase.

  • Elution: Start with a high concentration of Solvent A (e.g., 95-100% water) and run a gradient, increasing the percentage of Solvent B. Your highly polar compound should elute in the early, highly aqueous fractions.

  • Work-up: The primary challenge with RP is removing the water from the collected fractions, which typically requires lyophilization (freeze-drying).

Guide 3: Recrystallization Protocol for Dihydrochloride Salts

Principle: The goal is to dissolve the compound in a minimal amount of a hot solvent in which it has moderate-to-high solubility, and then allow it to slowly cool. An anti-solvent (in which the compound is insoluble) can be added dropwise to the hot solution to induce crystallization if a single solvent is ineffective.[11]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Select a Primary Solvent: Choose a solvent that dissolves your compound when heated but in which it is less soluble when cold (e.g., Ethanol or Isopropanol).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator, and then a freezer. Scratching the inside of the flask with a glass rod can help initiate crystallization.

  • Using an Anti-Solvent (if needed): If slow cooling fails, re-heat the solution until the solid redissolves. While hot, add a miscible anti-solvent (e.g., Ethyl Acetate, Diethyl Ether, or THF) dropwise until the solution becomes faintly cloudy. Add a drop or two of the hot primary solvent to clarify the solution, then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under high vacuum.

Part 3: Visualization and Method Selection

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial TLC analysis.

PurificationWorkflow start Start with Crude Dihydrochloride Salt tlc Run TLC with DCM/MeOH/NH4OH (System NP-1) start->tlc check_rf Is Rf between 0.2-0.4 and spot is compact? tlc->check_rf col_np Proceed with Normal-Phase Flash Chromatography (Protocol 1A) check_rf->col_np Yes streaking Significant Streaking or Rf = 0 check_rf->streaking No final_purity_check Check Purity (NMR, LCMS) col_np->final_purity_check try_amine_col Try Amine-Functionalized Silica Column (Protocol 1B) streaking->try_amine_col Option 1 try_rp Switch to Reversed-Phase Chromatography (Guide 2) streaking->try_rp Option 2 try_amine_col->final_purity_check try_rp->final_purity_check recrystallize Recrystallize for Final Polishing (Guide 3) final_purity_check->recrystallize If further purification is needed

Caption: Decision workflow for selecting a purification method.

Table 2: Comparison of Purification Techniques
TechniqueProsConsBest For
Normal-Phase (Modified) Uses common equipment; solvents are easily removed; cost-effective.Requires careful optimization of basic modifier; potential for compound degradation.First-pass purification of moderately to highly polar basic compounds.
Amine-Functionalized Column Excellent peak shape for basic compounds; no need for basic modifiers in mobile phase.[12]More expensive stationary phase; may have different selectivity.Compounds that show significant tailing or degradation on standard silica.
Reversed-Phase Excellent for very polar, water-soluble salts; offers orthogonal selectivity to normal-phase.Requires lyophilization to remove water; can be slower and more expensive."Impossible" compounds that fail all normal-phase methods; separating highly polar mixtures.
Recrystallization Can provide very high purity material; scalable and cost-effective for final polishing.Can be difficult to find a suitable solvent system; may result in low recovery.[9]Final purification step after chromatography to remove trace impurities and obtain a crystalline solid.

References

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Recrystallization and Acid/Base Extraction - The Basics. The Rhodium Archive. [Link]
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Column chromatography. McMaster University, Department of Chemistry. [Link]
  • For highly polar compound, how to do the purification?
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Purification of strong polar and basic compounds. Reddit. [Link]
  • Purification of organic hydrochloride salt?
  • Kardile, D. P., et al. (2012). Synthesis and antimicrobial activity of 4–thiomorpholine-4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1021-1027. [Link]
  • Couty, F., & Evano, G. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(8), 1266-1283. [Link]

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Technical Support Center: Optimizing Coupling Reactions with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and detailed protocols for leveraging this valuable building block in C-N cross-coupling reactions. Our goal is to help you navigate the complexities of your experiments, optimize reaction outcomes, and accelerate your research endeavors.

Introduction

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a bifunctional synthetic building block of significant interest in medicinal chemistry. It incorporates two highly sought-after motifs: a strained azetidine ring and a polar thiomorpholine 1,1-dioxide group. The azetidine scaffold provides a rigid, three-dimensional exit vector, often improving metabolic stability and solubility, while the thiomorpholine sulfone can act as a hydrogen bond acceptor, enhancing compound properties.[1][2] This reagent is primarily utilized as a secondary amine nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form C(sp²)-N bonds with aryl or heteroaryl halides and pseudohalides.[3][4]

This guide addresses the common challenges and questions that arise when using its dihydrochloride salt form in these critical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the reagent supplied as a dihydrochloride salt? How does this affect my reaction setup?

A: The dihydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable, crystalline solid that is easier to handle and weigh accurately compared to the potentially less stable free base. However, this means your reaction mixture must contain a sufficient amount of base to neutralize two equivalents of hydrochloric acid before the catalytic cycle can proceed. Crucially, you must add at least two extra equivalents of base in addition to the amount required for the coupling reaction itself. Failure to do so is a primary cause of reaction failure.

Q2: What is the primary application for this reagent?

A: Its principal application is as a secondary amine partner in palladium-catalyzed Buchwald-Hartwig amination reactions.[4][5] The secondary nitrogen on the azetidine ring acts as the nucleophile, coupling with aryl or heteroaryl halides (Cl, Br, I) or triflates (OTf) to synthesize complex amine products.

Q3: What are the most critical parameters for a successful coupling reaction with this reagent?

A: Success hinges on three key areas:

  • Catalyst System: The choice of palladium precatalyst and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often required to facilitate both oxidative addition and reductive elimination.[6][7]

  • Base Selection & Stoichiometry: A strong, non-nucleophilic base is needed. As mentioned in Q1, you must use sufficient base to both neutralize the dihydrochloride salt and deprotonate the azetidine nitrogen for the catalytic cycle.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential to prevent catalyst oxidation and deactivation.[8][9]

Q4: How should I store "this compound"?

A: The reagent should be stored in a tightly sealed container in a cool, dry place, away from moisture. While the salt form is relatively stable, minimizing exposure to atmospheric moisture is good practice.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

You are observing primarily unreacted starting materials (aryl halide and/or the amine).

  • Possible Cause A: Insufficient or Incorrect Base

    • The Chemistry: The reaction requires a basic environment for multiple steps: neutralizing the HCl salt, deprotonating the azetidine nitrogen to make it nucleophilic, and facilitating the deprotonation of the Pd-amine complex prior to reductive elimination.[10] If the base is too weak or insufficient, the catalytic cycle will stall.

    • Solution:

      • Verify Stoichiometry: Ensure you are using a minimum of 2.0 equivalents of base to neutralize the salt, plus an additional 1.2-2.0 equivalents for the reaction itself. A total of 3.2-4.0 equivalents is a good starting point.

      • Select an Appropriate Base: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is often effective. For sensitive substrates incompatible with NaOtBu, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though they may require higher temperatures or longer reaction times.[8]

  • Possible Cause B: Catalyst System Inactivity

    • The Chemistry: The palladium catalyst can be deactivated by oxygen or coordinating impurities. Furthermore, the ligand choice dramatically influences the rates of the key steps in the catalytic cycle. For challenging substrates (e.g., electron-rich aryl halides), a highly active catalyst system is necessary.[7][11]

    • Solution:

      • Ensure Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the setup and reaction.[8]

      • Select a Modern Ligand: If using older ligands like PPh₃ is failing, switch to a more robust, electron-rich, and bulky biarylphosphine ligand. Ligands like XPhos, SPhos, or RuPhos are designed to accelerate the key steps of the catalytic cycle and are often superior for this type of transformation.[6]

      • Use a Precatalyst: Palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable as they provide a stable source of the active Pd(0) species.

  • Possible Cause C: Sub-optimal Temperature or Solvent

    • The Chemistry: Coupling reactions require sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition step with less reactive aryl chlorides or bromides. The solvent must also fully dissolve the reagents to ensure an efficient reaction.

    • Solution:

      • Increase Temperature: If running at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Monitor for potential degradation by TLC or LC-MS.

      • Change Solvent: 1,4-Dioxane and toluene are common choices.[5] If solubility is an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but ensure it is anhydrous.

Problem 2: Significant Side Product Formation

You observe the desired product, but also significant impurities that complicate purification.

  • Side Product: Hydrodehalogenation of the Aryl Halide

    • The Chemistry: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by hydride sources in the reaction mixture (e.g., solvent, base, or water) and can compete with the desired C-N coupling.[8]

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use.

      • Choose Your Base Carefully: Amine bases or bases that can act as hydride donors can exacerbate this issue. Sticking to alkoxides or inorganic carbonates is generally safer.

      • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the prevalence of side reactions.

  • Side Product: Azetidine Ring Degradation

    • The Chemistry: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more susceptible to ring-opening than a pyrrolidine ring, especially under harsh conditions.[1] While generally stable under typical Buchwald-Hartwig conditions, extremely high temperatures (>120 °C) or the presence of aggressive nucleophiles could potentially lead to degradation.

    • Solution:

      • Moderate Temperature: Avoid excessive heating. Most Buchwald-Hartwig aminations proceed efficiently between 80-110 °C.

      • Avoid Nucleophilic Additives: Do not introduce other strong nucleophiles into the reaction mixture that could compete and potentially react with the strained ring.

Visual Guides and Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-conversion issues.

G start Low / No Conversion check_base Check Base Stoichiometry & Type start->check_base base_ok Base Correct (>3.2 eq, NaOtBu/K3PO4) check_base->base_ok Yes base_issue Incorrect Base check_base->base_issue No check_catalyst Evaluate Catalyst System & Conditions base_ok->check_catalyst fix_base Action: Adjust to >3.2 eq. Use stronger base. base_issue->fix_base fix_base->start Re-run Experiment catalyst_issue Potential Inactivity check_catalyst->catalyst_issue No Improvement check_temp Review Temperature & Solvent check_catalyst->check_temp Improvement Seen, but not complete fix_catalyst Action: 1. Degas solvent thoroughly. 2. Switch to Buchwald ligand (e.g., XPhos). 3. Use a precatalyst. catalyst_issue->fix_catalyst fix_catalyst->start Re-run Experiment temp_issue Conditions Sub-optimal check_temp->temp_issue No Improvement success Reaction Optimized check_temp->success Conversion >90% fix_temp Action: Increase temp. to 100-110°C. Check solubility, consider DMF. temp_issue->fix_temp fix_temp->start Re-run Experiment

Caption: A logical workflow for troubleshooting low conversion.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the C-N coupling reaction.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂(X)Pd(II)-Ar oxidative_add->pd2_complex amine_binding Amine Coordination pd2_complex->amine_binding pd2_amine_complex [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ amine_binding->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L₂Pd(II)(Ar)(Amine) deprotonation->pd2_amido_complex reductive_elim Reductive Elimination pd2_amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add amine R₂NH amine->amine_binding

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling with an aryl bromide. Optimization of ligand, base, and temperature may be required for other substrates.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (3.6 eq; 1.2 eq for amine + 2.4 eq for dihydrochloride)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (3.6 eq), and XPhos Pd G3 precatalyst (0.02 eq).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Recommended Starting Conditions by Electrophile
Electrophile (Ar-X)Palladium Precatalyst (mol%)LigandBase (eq)SolventTemperature (°C)
Aryl Iodide Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (3.5)Dioxane80-100
Aryl Bromide XPhos Pd G3 (2%)(Internal to precatalyst)NaOtBu (3.6)Dioxane100
Aryl Chloride RuPhos Pd G3 (2-4%)(Internal to precatalyst)NaOtBu (3.6)Toluene110
Aryl Triflate Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (3.5)Toluene100-110

References

  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Wikipedia.
  • ResearchGate. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]
  • ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • PubMed.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
  • ResearchGate.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Semantic Scholar. Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. [Link]
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • International Journal of Applied Biology and Pharmaceutical Technology.
  • Wiley Online Library. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. [Link]
  • NIH National Library of Medicine. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

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Technical Support Center: Overcoming Ring Strain in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators, to the dedicated technical support center for azetidine chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a rising star in drug discovery due to its unique ability to impart desirable physicochemical properties like improved metabolic stability, solubility, and three-dimensionality to bioactive molecules.[1][2] However, the very feature that makes azetidines attractive—their significant ring strain of approximately 25.4 kcal/mol—is also the source of considerable synthetic challenges.[3][4]

This guide is structured to address the most common issues encountered in the lab. It moves from foundational questions to specific troubleshooting scenarios, providing not just solutions but the mechanistic reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses core concepts related to azetidine stability and reactivity.

Q1: What makes the azetidine ring so reactive, and how does its strain compare to other cyclic amines?

A1: The reactivity of azetidines is a direct consequence of their significant ring strain.[3][4] This strain arises from bond angle distortion; the internal C-N-C and C-C-C bond angles are forced to be approximately 90°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries of sp³ and sp² hybridized atoms, respectively. This stored energy makes the ring susceptible to reactions that relieve this strain, primarily ring-opening.[5][6]

Compared to other common cyclic amines, azetidine occupies a unique position. It is considerably more strained than the relatively stable five-membered pyrrolidine (5.4 kcal/mol) but is more stable and easier to handle than the highly reactive three-membered aziridine (27.7 kcal/mol).[3] This "sweet spot" of reactivity allows for selective ring-opening under specific conditions, making it a versatile synthetic intermediate.[3][4]

G cluster_reactivity Decreasing Reactivity & Ring Strain Aziridine Aziridine Ring Strain: ~27.7 kcal/mol Highly Reactive Azetidine Azetidine Ring Strain: ~25.4 kcal/mol Moderately Reactive Aziridine->Azetidine Pyrrolidine Pyrrolidine Ring Strain: ~5.4 kcal/mol Relatively Stable Azetidine->Pyrrolidine

Fig. 1: Comparison of Ring Strain in Cyclic Amines.
Q2: My azetidine seems unstable under acidic or basic conditions. Why is this happening?

A2: Azetidine stability is highly sensitive to pH. Under acidic conditions, the nitrogen atom is protonated to form an azetidinium ion. This positive charge dramatically increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[7][8] This decomposition pathway is a known stability issue, particularly for N-aryl azetidines where the nitrogen lone pair is delocalized.[8][9]

Conversely, while many N-protected azetidines are stable to base, azetidines with an N-H bond can be deprotonated by strong bases. The resulting anion can be unstable. More commonly, problems with bases arise during synthesis. For instance, in intramolecular cyclizations to form azetidines from γ-amino alcohols, the choice of base is critical to deprotonate the alcohol without promoting side reactions.[10]

Part 2: Troubleshooting Guide - Common Experimental Failures

This section provides actionable advice for specific problems encountered during azetidine reactions.

Scenario 1: Nucleophilic Ring-Opening Reactions

Q: I'm trying to perform a nucleophilic ring-opening on my N-Tosyl azetidine, but I'm getting low yield and a mixture of regioisomers. What's going wrong?

A: This is a classic challenge rooted in controlling the regioselectivity of the nucleophilic attack. The outcome is a delicate balance between electronic and steric effects.[11]

Causality & Troubleshooting Steps:

  • Activation is Key: The N-tosyl group is an electron-withdrawing group that "activates" the ring for opening, but often this is not enough. The addition of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) is typically required to coordinate to the nitrogen, further increasing the electrophilicity of the ring carbons and facilitating an Sₙ2-type pathway.[7] Without a Lewis acid, the reaction may be too slow, leading to low conversion.

  • Controlling Regioselectivity: The site of nucleophilic attack (C2 vs. C4) is dictated by the substituents on the ring.

    • Electronic Effects: If one of the ring carbons has an electron-stabilizing substituent (like an aryl group at C2), the nucleophile will preferentially attack that carbon. The reaction proceeds through a transition state with significant carbocationic character, which is stabilized by the aryl group.[7][11]

    • Steric Effects: In the absence of strong electronic factors (e.g., with 2-alkylazetidines), bulky nucleophiles will preferentially attack the less sterically hindered carbon.[11]

  • Solvent Choice: Highly polar solvents can sometimes promote an Sₙ1-like mechanism, leading to loss of stereochemistry and reduced regioselectivity. It is often better to use less polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Pro-Tip: If you have a 2-aryl-N-tosylazetidine, the attack will almost always occur at the benzylic position (C2). If you need to target the other carbon, you must choose a substrate where sterics dominate or where the electronics favor the other position.

G start Low Yield / Poor Regioselectivity in Ring-Opening q1 Is a Lewis Acid catalyst being used? start->q1 a1_no No: Reaction is likely too slow. Add Lewis Acid (e.g., BF₃·OEt₂). q1->a1_no a1_yes Yes: Proceed to next check. q1->a1_yes q2 What is the substitution pattern on the azetidine ring? a1_yes->q2 sub_aryl 2-Aryl or other π-stabilizing group q2->sub_aryl sub_alkyl Alkyl or non-stabilizing groups q2->sub_alkyl ans_aryl Attack occurs at the stabilized carbon (e.g., benzylic). This is electronically controlled.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFt7BwF70eYDirsUJjgZrxMuhW7gPZn0ldz2evbqQWUL7jypHc9V0-DnDozkItBy9TDH6YmUO2MWFpVmYMp00ajkCJ3FGwJNlQFh4M8FIxImc9npI0YV9y9GQa97e03vTTrcAc6NYTJZ-G04Ecb_Ncb)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7z6LcIidbd44MUxfDOXiAJyniPGSm5kSV79Pc_h4ZZcCo-pTHtB10zqZkTmBJQTkUpi4OfDci9OrwCHKCL4Phy6pQudaUVvnzEnv4z4KDXnzEy7N4MIFFdViRzqMeZucN-PdRebyjYRhw77ZbQ9x2vz34VzXBrLLh4zBZ6TSqyacYVjopNCl8fY6BkOTncVHFg57cYsLAZ4z4KqipmPSu1S8rOWxwG-MO_v-x9g%3D%3D)] sub_aryl->ans_aryl ans_alkyl Attack occurs at the least hindered carbon. This is sterically controlled.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7z6LcIidbd44MUxfDOXiAJyniPGSm5kSV79Pc_h4ZZcCo-pTHtB10zqZkTmBJQTkUpi4OfDci9OrwCHKCL4Phy6pQudaUVvnzEnv4z4KDXnzEy7N4MIFFdViRzqMeZucN-PdRebyjYRhw77ZbQ9x2vz34VzXBrLLh4zBZ6TSqyacYVjopNCl8fY6BkOTncVHFg57cYsLAZ4z4KqipmPSu1S8rOWxwG-MO_v-x9g%3D%3D)] sub_alkyl->ans_alkyl q3 Is the observed regioselectivity opposite to the expected outcome? ans_alkyl->q3 a3_yes Consider if the nucleophile is exceptionally bulky, overriding electronic effects. q3->a3_yes a3_no The observed outcome is consistent with established principles. Optimize other parameters (temp, conc.). q3->a3_no

Sources

Technical Support Center: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Understanding the degradation profile of this molecule is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential drug products. This document addresses common challenges encountered during stability and forced degradation studies, explaining the chemical principles behind the observed degradation pathways and the rationale for the recommended experimental approaches.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses high-level questions regarding the inherent stability and proper handling of the compound.

Q1: What are the primary structural liabilities of this compound that I should be aware of?

A1: The molecule possesses two key structural features that dictate its stability profile:

  • The Azetidine Ring: This strained four-membered nitrogen heterocycle is the most significant liability. Such rings are susceptible to intramolecular ring-opening reactions, particularly under acidic conditions.[1][2] The protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.[1]

  • The Thiomorpholine 1,1-dioxide Group: This cyclic sulfone moiety is generally very stable and resistant to chemical degradation under typical pharmaceutical stress conditions.[3] While thermal decomposition of sulfones can occur at very high temperatures (often >300 °C) via elimination of sulfur dioxide (SO₂), this is not typically observed under standard ICH thermal stress conditions.[4][5][6]

Q2: What are the recommended general storage conditions for this compound?

A2: Based on its structural features, the compound should be stored in a well-sealed container in a cool, dry place, protected from light. The dihydrochloride salt form suggests good solid-state stability, but the potential for acid-catalyzed degradation of the azetidine ring makes it prudent to protect it from moisture and highly acidic environments.

Q3: How susceptible is this molecule to hydrolytic degradation?

A3: The molecule is expected to be most susceptible to acid-catalyzed hydrolysis due to the azetidine ring.[1][2] Under neutral and basic conditions, the rate of hydrolysis is expected to be significantly slower. The sulfone group itself is highly resistant to hydrolysis under both acidic and basic conditions.[7] Therefore, any forced degradation studies should prioritize a thorough investigation under a range of acidic pH values.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section provides practical, cause-and-effect solutions to common issues encountered during stress testing experiments.

Q4: I am not observing significant degradation under standard acidic stress conditions (e.g., 0.1 N HCl at 60 °C). How can I induce degradation to identify potential pathways?

A4: Lack of degradation under mild conditions suggests a higher activation energy for the degradation reaction. To promote degradation, you can systematically increase the stress level.

  • Increase Temperature: Elevate the temperature in 10-20 °C increments (e.g., to 80 °C). Reaction rates typically double for every 10 °C increase.

  • Increase Acid Concentration: Move from 0.1 N HCl to 1 N HCl. A higher proton concentration can more effectively catalyze the ring-opening of the azetidine moiety.[1]

  • Increase Duration: Extend the study duration from 24 hours to 48 or 72 hours.

Rationale: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] This range is ideal for reliably detecting and characterizing primary degradation products without excessive secondary degradation, which can complicate pathway elucidation.

Q5: My oxidative stress study with hydrogen peroxide (H₂O₂) shows multiple, poorly resolved peaks on my chromatogram. How can I achieve a cleaner degradation profile?

A5: This issue often arises from overly aggressive oxidation or secondary reactions.

  • Reduce H₂O₂ Concentration: Start with a lower concentration, such as 3% H₂O₂, and gradually increase if necessary.

  • Control Temperature: Conduct the experiment at room temperature before attempting elevated temperatures. Oxidation reactions can be highly exothermic and proceed too rapidly at high temperatures.

  • Consider a Milder Oxidant: If H₂O₂ proves too aggressive, consider using a milder agent like AIBN (Azobisisobutyronitrile) for free-radical-induced degradation, although this is less common.

Rationale: The thiomorpholine nitrogen is a potential site for oxidation to an N-oxide, though the sulfone group is already in its highest oxidation state. Uncontrolled oxidation can lead to a complex mixture of over-oxidized and fragmented products, making it difficult to identify the relevant degradants that might form under real-world storage conditions.

Q6: My analysis shows a poor mass balance (<95%) after thermal stress. Where could the missing API have gone?

A6: A poor mass balance suggests the formation of products that are not being detected by your primary analytical method (typically UV-HPLC).

  • Volatile Degradants: High temperatures could potentially lead to the elimination of SO₂ and subsequent formation of volatile hydrocarbon fragments, which would not be retained on a standard reversed-phase HPLC column.[4]

  • Non-UV Active Products: Ring-opening or fragmentation could lead to degradants that lack a chromophore and are therefore invisible to a UV detector.

  • Precipitation: A degradant may be insoluble in the analysis solvent. Visually inspect your stressed samples for any precipitate.

Troubleshooting Steps:

  • Use a Mass-Sensitive Detector: Re-analyze the samples using a UPLC-MS/MS system. Mass spectrometry will detect any charged species, regardless of their UV absorbance.[9]

  • Headspace GC-MS: To test for volatile degradants, analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solubility Check: If precipitation is suspected, attempt to dissolve the stressed sample in a stronger solvent (e.g., DMSO) before dilution and analysis.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to generate potential degradation products in accordance with ICH guidelines.[8][10][11]

Objective: To generate degradation products for method development and pathway elucidation.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense aliquots of the stock solution into vials for each stress condition as outlined in the table below. For solid-state studies, use 5-10 mg of pure API.

  • Execution: Place the vials under the specified conditions for the designated time. Include a control sample (unstressed stock solution) kept at 2-8 °C.

  • Sample Quenching & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 1 N HCl80 °C24 hours5-20%
Base Hydrolysis 1 N NaOH80 °C24 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal (Solution) Water80 °C48 hours5-20%
Thermal (Solid) Dry Heat Oven105 °C48 hours<5%
Photolytic (Solid) ICH Option 2 (300-800 nm)Ambient1.2 million lux-hours & 200 W-h/m²As observed
Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solid Stock Prepare 1 mg/mL Stock Solution API->Stock Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Therm Thermal (80°C) Stock->Therm Photo Photolytic (ICH Option 2) Stock->Photo Quench Quench & Dilute (to 100 µg/mL) Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Analyze UPLC-MS/MS Analysis Quench->Analyze Elucidate Identify Degradants & Elucidate Pathways Analyze->Elucidate

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

Objective: To develop a method capable of separating the parent compound from all potential degradation products.

Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Method Parameters:

  • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-13 min: Hold at 95% B

    • 13-13.1 min: 95% to 2% B

    • 13.1-15 min: Equilibrate at 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection: ESI Positive Mode. Monitor for the parent mass (m/z of the free base) and potential degradants.

System Suitability:

  • Inject a mixed solution of the unstressed API and a sample from the acid degradation study.

  • Acceptance Criteria: The resolution between the parent peak and the main degradant peak must be >2.0. The tailing factor for the parent peak should be <1.5.

Section 4: Predicted Degradation Pathways

Based on the known chemistry of azetidine and sulfone functional groups, the following degradation pathway is predicted to be the most likely under acidic conditions.

Acid-Catalyzed Hydrolytic Degradation

The primary degradation pathway is anticipated to be the acid-catalyzed hydrolytic ring-opening of the azetidine ring.

  • Protonation: The azetidine nitrogen is protonated by the acid, forming an azetidinium ion. This step significantly increases the strain and electrophilicity of the ring.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the ring carbons (C-2 or C-4 of the azetidine ring).

  • Ring Opening: The C-N bond cleaves, opening the ring to form a stable amino alcohol derivative.

Diagram: Predicted Acid-Catalyzed Degradation Pathway

Degradation_Pathway cluster_main Acid-Catalyzed Hydrolysis cluster_key Key Steps Parent 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Protonated Protonated Azetidinium Ion (Intermediate) Parent->Protonated + H⁺ k1 Protonation of Azetidine Degradant Ring-Opened Product (Amino Alcohol) Protonated->Degradant + H₂O (Nucleophilic Attack) k2 Ring Opening

Caption: Predicted pathway for acid-catalyzed degradation.

References

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society. [Link]
  • Thermal decomposition of polysulfones. Semantic Scholar. [Link]
  • Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study.
  • Analytical Methods. RSC Publishing. [Link]
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
  • Basic hydrolysis of a thioketal through a bis(sulfone).
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • Forced Degrad
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Intermediates of the morpholine and thiomorpholine biodegradation.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC - PubMed Central. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. [Link]
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Methanesulfonyl chloride. Wikipedia. [Link]

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Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS No: 178312-02-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the critical aspects of the synthetic pathway, offering troubleshooting advice and field-proven protocols.

Synthetic Overview

The most direct and common route to synthesizing the target compound involves a two-step process:

  • Nucleophilic Substitution (N-Alkylation): Coupling of thiomorpholine 1,1-dioxide with a Boc-protected 3-haloazetidine derivative.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final dihydrochloride salt.

This strategy is efficient but requires careful control of reaction parameters to minimize side reactions and maximize yield.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection SM1 Thiomorpholine 1,1-dioxide INT tert-butyl 3-(1,1-dioxidothiomorpholin-4-yl)azetidine-1-carboxylate SM1->INT Base (e.g., DIPEA) Solvent (e.g., DMF) SM2 1-Boc-3-iodoazetidine SM2->INT PROD 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride INT->PROD 4M HCl in Dioxane

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: The N-Alkylation Step

Question 1: My N-alkylation reaction shows low conversion, with significant unreacted thiomorpholine 1,1-dioxide. What are the primary causes and how can I fix this?

Answer: Low conversion in the N-alkylation step typically stems from four key factors: the reactivity of the alkylating agent, the choice of base, solvent effects, or insufficient thermal energy.

  • Reactivity of the Alkylating Agent: The leaving group on the azetidine ring is critical. Reactivity follows the order: Iodide > Bromide > Chloride. If you are using a bromide or chloride derivative, switching to 1-Boc-3-iodoazetidine will significantly accelerate the reaction rate.[3] The synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine is a high-yield reaction (often ~99%) using reagents like triphenylphosphine and iodine.[4]

  • Choice of Base: The base is necessary to neutralize the HI (or HBr/HCl) formed during the reaction. A weak or sterically hindered base that is not sufficiently soluble can lead to a stalled reaction.

    • Weak Base: If the pKa of the conjugate acid of your base is not sufficiently high, it will not effectively deprotonate the ammonium salt intermediate.

    • Recommended Bases: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3] These have good solubility in polar aprotic solvents and are strong enough to drive the reaction forward.

  • Solvent Selection: The reactants, particularly the base, must be soluble in the reaction medium.[3]

    • Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are ideal as they effectively solvate the reactants and facilitate the S_N2 reaction mechanism.

  • Reaction Temperature: N-alkylation reactions often require heating.[3] If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C and monitor the progress by TLC or LC-MS.

Question 2: I'm observing several impurity spots on my TLC plate after the alkylation. What are the likely side reactions?

Answer: The primary side reaction of concern is the elimination of the iodo-azetidine starting material, especially when using a strong, sterically hindered base. This can lead to the formation of an unstable enamine intermediate which can then polymerize.

  • Mitigation Strategy:

    • Control Base Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the base, but avoid a large excess.

    • Temperature Control: Add the base at a lower temperature before slowly heating the reaction mixture. This minimizes the initial concentration of the deprotonated species that could lead to elimination.

    • Base Selection: While strong bases are needed, highly hindered bases may favor elimination over substitution. DIPEA often provides a good balance.

Part 2: Boc Deprotection and Salt Formation

Question 3: The Boc deprotection is incomplete, even after several hours. Why is this happening?

Answer: Incomplete Boc deprotection is almost always due to insufficient acid or the use of an inappropriate acidic reagent. The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, CO₂, and a stable tert-butyl cation.[5][6]

  • Causality: The amine product is basic and will be protonated by the acid. Therefore, more than a stoichiometric amount of acid is required to both catalyze the deprotection and protonate the resulting diamine product to form the dihydrochloride salt.

  • Solution: The most effective and common reagent is a solution of 4M HCl in dioxane .[7][8] Use a significant excess of this solution (e.g., 10-20 equivalents of HCl relative to the substrate) to ensure the reaction goes to completion. The reaction is typically stirred at room temperature for 2-16 hours.[7] Monitor completion by LC-MS.

Question 4: After adding HCl/dioxane, a thick precipitate forms immediately and my reaction seems to stop. What should I do?

Answer: The dihydrochloride salt product is often insoluble in less polar solvents like dioxane and will precipitate out. This can sometimes trap the unreacted starting material, effectively halting the reaction.

  • Solution: Add a co-solvent in which the product salt has some solubility, such as methanol (MeOH). A common practice is to dissolve the starting material in a minimal amount of MeOH before adding the HCl/dioxane solution.[7] This keeps the reaction mixture more homogenous and allows the deprotection to proceed to completion. Alternatively, after the initial reaction time, the solvent can be evaporated and the residue re-treated with fresh HCl solution.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of each reaction step? A: For the N-alkylation step, Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10-20% methanol in dichloromethane. The product will be more polar than the 1-Boc-3-iodoazetidine starting material. For the deprotection step, LC-MS is the preferred method as the final salt is highly polar and may not run well on TLC. You should monitor the disappearance of the Boc-protected intermediate.

Q: What is the optimal purification strategy for the final product? A: The final dihydrochloride salt is a highly polar, water-soluble solid.[1][2] Standard silica gel chromatography is generally not effective. The best method for purification is recrystallization or precipitation . After removing the reaction solvent in vacuo, the crude solid can be triturated or recrystallized from a solvent system like methanol/diethyl ether or ethanol/isopropanol to yield the pure product.

Q: Are there stability issues with the final compound? A: The dihydrochloride salt is generally a stable, crystalline solid that is easier to handle and store than its corresponding free base. The free base, having two amine functionalities, can be susceptible to oxidation and carboxylation (reaction with atmospheric CO₂) over time. Storing the final product as the salt under an inert atmosphere (nitrogen or argon) is recommended.

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(1,1-dioxidothiomorpholin-4-yl)azetidine-1-carboxylate
  • To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous DMF (5-10 mL per gram of thiomorpholine), add 1-Boc-3-iodoazetidine (1.1 eq).[4]

  • Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.

Protocol 2: Synthesis of this compound
  • Dissolve the Boc-protected intermediate (1.0 eq) from Protocol 1 in a minimal amount of anhydrous methanol.

  • To this solution, add a 4M solution of HCl in dioxane (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. A precipitate will likely form.

  • Monitor the deprotection by LC-MS until no starting material remains.[5]

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Add diethyl ether to the residue and stir vigorously to break up the solid.

  • Filter the solid, wash with additional diethyl ether, and dry under high vacuum to yield the final product as a white to off-white solid.

Data Summary Tables

Table 1: Comparison of Reaction Parameters for N-Alkylation

ParameterOption 1 (Standard)Option 2 (Optimized for Speed)Rationale for Optimization
Azetidine Reagent 1-Boc-3-bromoazetidine1-Boc-3-iodoazetidineIodide is a better leaving group, increasing reaction rate.[3]
Base K₂CO₃Cs₂CO₃ or DIPEAHigher solubility and basicity of Cs₂CO₃/DIPEA in organic solvents.[3]
Temperature 50 °C80 °CIncreased kinetic energy overcomes the activation barrier faster.
Expected Yield 60-75%80-95%Improved conditions minimize side reactions and drive the reaction to completion.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Conversion (Alkylation) Poor leaving group, weak base, low temp.Use 1-Boc-3-iodoazetidine, DIPEA/Cs₂CO₃, and heat to 60-80 °C.
Incomplete Deprotection Insufficient acid.Use a large excess (10-20 eq) of 4M HCl in dioxane.[7][8]
Reaction Stalls (Deprotection) Product precipitation traps starting material.Add methanol as a co-solvent to improve solubility.
Difficult Purification Final product is a highly polar salt.Avoid column chromatography; use recrystallization from MeOH/Ether.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze N-Alkylation Step (LCMS of crude) start->check_step1 low_conv1 Low Conversion check_step1->low_conv1 Yes impure1 Multiple Side Products check_step1->impure1 Yes, impure check_step2 Analyze Deprotection Step (LCMS of crude) check_step1->check_step2 No, step 1 is clean sol_conv1 Increase Temp (to 80°C) Switch to Iodo-azetidine Use stronger base (DIPEA) low_conv1->sol_conv1 sol_impure1 Lower Temp during base addition Use precise stoichiometry impure1->sol_impure1 incomplete_deprot Incomplete Deprotection check_step2->incomplete_deprot Yes end end check_step2->end No, both steps clean (Check purification/workup loss) sol_deprot Increase HCl equivalents (10-20x) Add MeOH as co-solvent incomplete_deprot->sol_deprot

Caption: A logical workflow for diagnosing yield issues.

References

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • N-Nitroso Avibactam Impurity 3 | CAS No: NA. Cleanchem. [Link]
  • Avibactam Impurity 5.
  • (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers. Pharmaoffer. [Link]
  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Acids - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health (NIH). [Link]
  • 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 5 g). Reagentia. [Link]
  • 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Reagentia. [Link]
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres.
  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. PubChem NIH. [Link]
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence.
  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

Technical Support Center: Synthesis of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of azetidine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this strained, four-membered heterocyclic scaffold. Azetidines are prized motifs in drug discovery for their ability to impart desirable pharmacokinetic properties, yet their synthesis is often hampered by issues stemming from high ring strain.[1][2]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and successfully incorporate this valuable structural unit into your target molecules.

Section 1: Azetidine Ring Formation - The Core Challenge

The construction of the strained azetidine ring is frequently the most challenging step in any synthetic sequence. Issues like low yields, unexpected side products, and failed reactions are common. This section addresses the most frequent problems encountered during intramolecular cyclization, the workhorse method for azetidine synthesis.[3][4]

Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields or fails completely. What are the common causes and how can I fix it?

A1: This is the most prevalent issue in azetidine synthesis. The high activation energy and unfavorable entropy of forming a strained four-membered ring mean that several competing pathways can dominate if conditions are not optimal.[1][5][6]

Core Causality: The primary driver of low yield is competition from kinetically or thermodynamically more favorable side reactions. These include intermolecular polymerization, elimination, and the formation of more stable five- or six-membered rings.[1][3][5][7]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this logical workflow.

G start Low/No Azetidine Yield check_sm Analysis of Crude Reaction: Starting Material (SM) consumed? start->check_sm sm_present Mostly unreacted SM remains check_sm->sm_present No sm_gone SM consumed, complex mixture or single major byproduct formed check_sm->sm_gone Yes cause1 Potential Cause: Poor Leaving Group (LG) sm_present->cause1 cause2 Potential Cause: Suboptimal Reaction Conditions sm_present->cause2 check_byproduct Identify Byproduct(s) sm_gone->check_byproduct solution1 Solution: 1. Switch to a better LG (e.g., Cl -> I, OMs -> OTs/OTf). 2. Use Finkelstein reaction in situ to generate iodide. cause1->solution1 solution2 Solution: 1. Increase temperature. 2. Screen solvents (polar aprotic like DMF, DMSO, MeCN are often effective). 3. Check base compatibility and strength. cause2->solution2 dimer Dimer/Polymer Formation check_byproduct->dimer elimination Alkene from Elimination check_byproduct->elimination pyrrolidine Pyrrolidine (5-membered ring) check_byproduct->pyrrolidine solution_dimer Solution: Apply high-dilution conditions. (Slow syringe pump addition of substrate to solvent/reagents at reflux). dimer->solution_dimer solution_elimination Solution: 1. Use a less-hindered, non-nucleophilic base. 2. Lower reaction temperature. elimination->solution_elimination solution_pyrrolidine Solution: See dedicated FAQ (Q2) on favoring 4-exo-tet cyclization. pyrrolidine->solution_pyrrolidine

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Key Parameters to Optimize:

ParameterRationale & Expert InsightTypical Conditions
Leaving Group (LG) The success of the intramolecular SN2 reaction is critically dependent on the quality of the leaving group. A poor LG will slow the desired cyclization, allowing side reactions to dominate.[3][7] Triflate (OTf) is superb but can be expensive. Iodide is often the best balance of reactivity and cost.Reactivity Order: OTf > OTs > OMs > I > Br > Cl
Base & Solvent For cyclization of γ-haloamines, a strong, non-nucleophilic base is needed to deprotonate the amine without competing in the substitution.[3] For γ-amino alcohols, activation (e.g., mesylation) is followed by cyclization, often with a base like K₂CO₃. The solvent choice influences reaction rate and selectivity; polar aprotic solvents are common.[5]Bases: NaH, K₂CO₃, DBU, LiHMDS.[3][5] Solvents: Acetonitrile (MeCN), DMF, THF, 1,2-dichloroethane (DCE).[5]
Concentration Intermolecular reactions (dimerization/polymerization) are second-order processes, while the desired intramolecular cyclization is a first-order process. Therefore, lowering the concentration of the substrate strongly favors the desired ring formation.[7]Standard: 0.1 - 0.5 M High Dilution: <0.01 M (achieved via slow addition)
Temperature Higher temperatures can overcome the activation barrier for ring formation but may also promote undesired elimination or decomposition pathways. Optimization is key.Typically ranges from room temperature to reflux, depending on the substrate and solvent.
Q2: My reaction is producing a significant amount of the 5-membered pyrrolidine byproduct instead of the azetidine. How can I promote the desired 4-membered ring formation?

A2: This is a classic regioselectivity problem in cyclic amine synthesis, governed by Baldwin's Rules. The formation of an azetidine is a "4-exo-tet" cyclization, which is kinetically allowed but often slower than the competing "5-endo-tet" (pyrrolidine) pathway, which is technically disfavored but can occur under certain conditions, especially when the resulting product is thermodynamically more stable.[1][5]

Core Causality: The five-membered pyrrolidine ring is significantly less strained than the four-membered azetidine ring, making it the thermodynamically favored product. Your goal is to establish conditions that favor the kinetically controlled azetidine product.

G sub γ-Amino Electrophile ts_4 Transition State (4-exo-tet) sub->ts_4 Kinetically Allowed ts_5 Transition State (5-endo-tet) sub->ts_5 Kinetically Disfavored, but lower E_A under some conditions azetidine Azetidine Product (Kinetic Control) ts_4->azetidine pyrrolidine Pyrrolidine Byproduct (Thermodynamic Control) ts_5->pyrrolidine

Caption: Competing pathways in azetidine vs. pyrrolidine formation.

Strategies to Favor Azetidine Formation:

  • Lower the Temperature: Lowering the reaction temperature will favor the product that is formed fastest (the kinetic product) over the most stable product (the thermodynamic product). Azetidine formation, being a "favored" exo-tet cyclization, often has a lower barrier under the right conditions, which can be exploited at reduced temperatures.[1]

  • Choice of Catalyst: In certain systems, Lewis acids can dramatically influence regioselectivity. For example, in the intramolecular aminolysis of epoxides, La(OTf)₃ has been shown to be an excellent catalyst for selectively forming azetidines over pyrrolidines.[5][8]

  • Substrate Modification:

    • Steric Hindrance: Introducing bulky substituents on the substrate can alter the conformational preferences of the open-chain precursor, making the transition state for the 4-exo-tet cyclization more accessible than the 5-endo-tet pathway.[1]

    • Protecting Groups: The choice of N-protecting group can influence the nucleophilicity of the nitrogen and the conformational bias of the molecule. An N-trityl group, for example, is bulky and can favor higher yields in certain cyclizations.[7]

Section 2: Functionalization, Stability, and Purification

Once the azetidine ring is synthesized, subsequent steps can be complicated by the ring's inherent properties.

Q3: My purified azetidine compound is unstable and decomposes over time or during chromatography. What is happening and how can I prevent it?

A3: The stability of azetidines is a significant concern due to their high ring strain (~25.4 kcal/mol).[2] This strain makes them susceptible to ring-opening reactions, particularly under acidic conditions.

Core Causality: The azetidine nitrogen is basic. Under acidic conditions (e.g., silica gel chromatography, storage as a free base in the presence of atmospheric CO₂ and moisture), it can become protonated. The resulting azetidinium ion is highly activated towards nucleophilic attack, leading to ring-opening and decomposition. A study by Pfizer highlighted an acid-mediated intramolecular ring-opening decomposition pathway in a series of N-substituted azetidines.[9]

Solutions for Enhancing Stability:

  • Purification:

    • Avoid standard silica gel chromatography if possible. If necessary, neutralize the silica by pre-treating a slurry with a base (e.g., 1-2% triethylamine in the eluent system).

    • Consider alternative purification methods like reverse-phase chromatography (with a neutral or basic modifier if the compound is stable), crystallization, or distillation.

  • Storage:

    • Store the compound as a stable salt (e.g., hydrochloride or tartrate salt) rather than the free base.

    • If storing the free base, keep it under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C) to minimize contact with acidic impurities like CO₂ and water.

  • Structural Modification: The pKa of the azetidine nitrogen plays a crucial role in its stability.[9] Attaching an electron-withdrawing group to the nitrogen (e.g., converting it to an amide or sulfonamide) significantly reduces its basicity and, therefore, its susceptibility to acid-catalyzed decomposition.

N-SubstituentAzetidine Nitrogen pKa (approx.)Relative Stability in AcidRationale
N-Alkyl~11LowHighly basic, readily protonated.
N-Aryl (e.g., Phenyl)~4.3[9]Moderate-LowBasicity is reduced, but still susceptible to protonation.
N-Pyridyl<0[9]HighAzetidine nitrogen is significantly less basic than the pyridine nitrogen; protonation occurs on the pyridine ring.
N-Acyl / N-SulfonylVery LowVery HighNitrogen lone pair is delocalized, making it non-basic and stable to acid.
Q4: I am struggling with the N-functionalization of my azetidine. The reactions are sluggish compared to other secondary amines. Why?

A4: The reactivity of the azetidine nitrogen is often lower than that of analogous acyclic or larger-ring amines.

Core Causality: The geometry of the four-membered ring alters the hybridization of the nitrogen atom. The endocyclic C-N-C bond angle is compressed to ~90°, leading to increased p-character in these bonds. Consequently, the exocyclic lone pair of electrons has more s-character, holding it closer to the nucleus and making it less available for nucleophilic attack (i.e., less basic and less nucleophilic).[10]

Strategies for Effective N-Functionalization:

  • Use More Reactive Electrophiles: Instead of alkyl bromides, consider using more reactive alkyl iodides or triflates. For acylations, acyl chlorides or anhydrides will be more effective than coupling carboxylic acids with standard peptide coupling reagents.

  • Stronger Base/Activation: For reactions like N-alkylation, a stronger base may be required to fully deprotonate the azetidine or to facilitate the reaction.

  • Orthogonal Protecting Group Strategy: In complex syntheses, it is often more efficient to install a functional handle on the nitrogen via a protecting group early on. This allows for late-stage functionalization under milder conditions. For example, a Cbz-protected azetidine can be deprotected via hydrogenation and then functionalized chemoselectively.[11]

Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Improved Azetidine Synthesis via Intramolecular Cyclization under High Dilution

This protocol is designed to minimize intermolecular side reactions, which are a primary cause of low yields.[3][7]

Step-by-Step Methodology:

  • Apparatus Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum, add the chosen solvent (e.g., acetonitrile, 100 mL for a 10 mmol scale reaction to achieve 0.1 M) and base (e.g., K₂CO₃, 3 equivalents). Heat the mixture to reflux.

  • Substrate Preparation: Dissolve the γ-haloamine or activated γ-amino alcohol precursor (e.g., N-protected-3-amino-1-propyl mesylate, 10 mmol) in a small amount of the same solvent (20-30 mL).

  • Slow Addition: Draw the substrate solution into a syringe and place it on a syringe pump. Pierce the septum on the reaction flask with the syringe needle.

  • Reaction Execution: Add the substrate solution to the refluxing solvent/base mixture via the syringe pump over a period of 4-8 hours. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular cyclization.

  • Monitoring and Workup: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure. Purify the crude product using an appropriate method (see Q3 for recommendations on chromatography).

References
  • Technical Support Center: Azetidine Ring Form
  • Troubleshooting low yields in azetidine synthesis - Benchchem.
  • How to improve the yield of azetidine ring form
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Optimizing reaction conditions for azetidine ring form
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Public
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Previous strategies towards azetidines and this approach. a Select...
  • Functionalized azetidines via visible light-enabled aza P
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B.

Sources

Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. We provide in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the successful and efficient production of high-purity material.

I. Plausible Synthetic Route

A common and efficient synthetic route to this compound involves a three-step process starting from commercially available materials. This pathway is illustrated below.

Synthetic_Pathway Thiomorpholine Thiomorpholine Oxidation Oxidation (e.g., H₂O₂) Thiomorpholine->Oxidation TMD Thiomorpholine 1,1-dioxide Oxidation->TMD ReductiveAmination Reductive Amination (N-Boc-3-azetidinone, NaBH(OAc)₃) TMD->ReductiveAmination BocProtected Boc-protected Intermediate ReductiveAmination->BocProtected Deprotection Boc Deprotection (HCl in Dioxane) BocProtected->Deprotection FinalProduct 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride Deprotection->FinalProduct

Caption: Plausible synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis.

Step 1: Oxidation of Thiomorpholine

Q1: My oxidation of thiomorpholine to the 1,1-dioxide is incomplete. What are the likely impurities and how can I improve the reaction?

A1: Incomplete oxidation is a common issue. The primary impurities are the starting material, thiomorpholine , and the partially oxidized intermediate, thiomorpholine-1-oxide .[1]

  • Causality: Insufficient oxidant, low reaction temperature, or short reaction time can lead to incomplete conversion. Hydrogen peroxide is a common oxidant for this transformation.[2][3]

  • Troubleshooting:

    • Increase Oxidant Equivalents: Gradually increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide) while monitoring the reaction progress by TLC or LC-MS.

    • Elevate Temperature: Carefully increasing the reaction temperature can enhance the oxidation rate.

    • Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion.

Q2: How do I detect the presence of thiomorpholine and thiomorpholine-1-oxide in my product?

A2:

  • TLC Analysis: Use a polar solvent system (e.g., dichloromethane/methanol) to separate the more polar sulfoxide and sulfone from the less polar starting material.

  • LC-MS Analysis: This is the most effective method. You will observe distinct peaks with different retention times and mass-to-charge ratios corresponding to thiomorpholine (m/z = 104.19), thiomorpholine-1-oxide (m/z = 120.19), and thiomorpholine 1,1-dioxide (m/z = 136.19).[2][3]

  • ¹H NMR Spectroscopy: The protons adjacent to the sulfur atom will show a downfield shift upon oxidation. For thiomorpholine, these protons appear around 2.8 ppm, while for the sulfone, they shift to approximately 3.1-3.3 ppm. The sulfoxide will show an intermediate shift.

Step 2: Reductive Amination

Q3: The reductive amination between N-Boc-3-azetidinone and thiomorpholine 1,1-dioxide is low-yielding. What are the potential side products?

A3: Low yields in reductive amination can be attributed to several factors. The most common impurities are:

  • Unreacted Starting Materials: N-Boc-3-azetidinone and thiomorpholine 1,1-dioxide.

  • N-Boc-3-hydroxyazetidine: This is formed by the reduction of the ketone starting material by the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for the iminium ion over the ketone, but over-reduction can occur, especially with prolonged reaction times or excess reducing agent.[4][5][6][7]

  • N-acetyl or N-ethyl derivatives: If acetic acid is used as a catalyst, and the reaction is slow, N-acetylation of the amine can occur as a side reaction.[4]

  • Causality: Inefficient formation of the iminium ion intermediate, use of a non-selective reducing agent, or side reactions of the starting materials can all contribute to low yields.

  • Troubleshooting:

    • Optimize pH: The formation of the iminium ion is pH-dependent. The addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[4]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent due to its mildness and selectivity.[5][6][7]

    • Control Stoichiometry: Use a slight excess of the amine and the reducing agent (typically 1.1-1.5 equivalents).

Q4: How can I monitor the progress of the reductive amination and identify the impurities?

A4:

  • LC-MS is the ideal technique. You can track the disappearance of the starting materials and the appearance of the desired product and potential impurities. The expected [M+H]⁺ ions would be:

    • N-Boc-3-azetidinone: 172.2

    • Thiomorpholine 1,1-dioxide: 136.2

    • Boc-protected product: 290.4

    • N-Boc-3-hydroxyazetidine: 174.2

  • ¹H NMR Spectroscopy: The disappearance of the ketone signal in the ¹³C NMR spectrum of N-Boc-3-azetidinone (around 207 ppm) is a good indicator of reaction completion. In the ¹H NMR of the product, new signals corresponding to the azetidine and thiomorpholine rings will appear.

Step 3: Boc Deprotection and Salt Formation

Q5: The Boc deprotection with HCl is not going to completion, or I am seeing unexpected byproducts. What could be the issue?

A5: Incomplete deprotection or the formation of byproducts during the final step can compromise the purity of your final product.

  • Incomplete Deprotection: The main impurity will be the Boc-protected intermediate .

  • Byproducts from Boc Cleavage: The tert-butyl cation generated during deprotection can react with nucleophiles present. Common byproducts include tert-butyl chloride , tert-butanol , and isobutylene .[8]

  • Causality: Insufficient acid, the presence of water which can hydrolyze the acid, or a short reaction time can lead to incomplete deprotection. The formation of byproducts is inherent to the mechanism of Boc deprotection.

  • Troubleshooting:

    • Use Anhydrous Conditions: Employ anhydrous HCl (e.g., a solution in dioxane or diethyl ether) to prevent hydrolysis.[9][10]

    • Ensure Sufficient Acid: Use a sufficient excess of HCl to drive the reaction to completion.

    • Monitor the Reaction: Follow the disappearance of the Boc-protected starting material by TLC or LC-MS.

    • Removal of Byproducts: The volatile byproducts (isobutylene, tert-butyl chloride) can often be removed under vacuum. Tert-butanol can be removed by washing with a non-polar organic solvent during workup if the dihydrochloride salt is precipitated.

Q6: My final product, the dihydrochloride salt, is difficult to purify. What methods are recommended?

A6: The dihydrochloride salt is a polar and often highly water-soluble compound, which can make purification challenging.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A common solvent system is a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol) and a less polar co-solvent to induce precipitation (e.g., diethyl ether, ethyl acetate, or acetone).[11]

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing the solid with a suitable organic solvent (like diethyl ether or cold isopropanol) can remove non-polar impurities.[11]

  • Chromatography: Column chromatography on silica gel can be challenging for highly polar salts. Reverse-phase chromatography (C18) may be a viable option, but specialized columns and mobile phases are often required.[12][13][14]

III. Impurity Profile Summary

The following table summarizes the common impurities, their likely origin, and recommended analytical methods for their detection.

Impurity NameStructureStep of OriginAnalytical Method
ThiomorpholineC₄H₉NSOxidationLC-MS, ¹H NMR
Thiomorpholine-1-oxideC₄H₉NOSOxidationLC-MS, ¹H NMR
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃Reductive AminationLC-MS, ¹H NMR
Boc-protected IntermediateC₁₂H₂₂N₂O₄SDeprotectionLC-MS, TLC
tert-ButanolC₄H₁₀ODeprotection¹H NMR

IV. Experimental Protocols

Protocol 1: HPLC-MS Method for In-Process Control and Final Product Analysis

This method is suitable for monitoring the reaction progress and assessing the purity of the final product.

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., with a polar endcapping).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

  • Note: Due to the high polarity of the analytes, hydrophilic interaction liquid chromatography (HILIC) could also be a suitable alternative.[14]

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment
  • Solvent: D₂O or DMSO-d₆

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire a standard ¹H NMR spectrum.

  • Expected Signals:

    • Azetidine Ring: Look for characteristic signals for the CH and CH₂ groups of the azetidine ring.[15][16]

    • Thiomorpholine Ring: Signals for the CH₂ groups adjacent to the nitrogen and the sulfone group.

    • Impurities: The presence of impurities can be identified by characteristic signals, such as the tert-butyl group of the Boc-protected intermediate (a singlet around 1.4 ppm in DMSO-d₆).

V. Logical Relationships and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Oxidation Step 1: Oxidation Start->Oxidation CheckOxidation Check for complete oxidation (LC-MS) Oxidation->CheckOxidation AdjustOxidation Adjust reaction conditions (oxidant, temp, time) CheckOxidation->AdjustOxidation Incomplete ReductiveAmination Step 2: Reductive Amination CheckOxidation->ReductiveAmination Complete AdjustOxidation->Oxidation CheckRA Check for product formation and side products (LC-MS) ReductiveAmination->CheckRA AdjustRA Optimize pH and reagent stoichiometry CheckRA->AdjustRA Low Conversion/ Side Products Deprotection Step 3: Boc Deprotection CheckRA->Deprotection Good Conversion AdjustRA->ReductiveAmination CheckDeprotection Check for complete deprotection (LC-MS) Deprotection->CheckDeprotection AdjustDeprotection Ensure anhydrous conditions and sufficient acid CheckDeprotection->AdjustDeprotection Incomplete Purification Purification (Recrystallization) CheckDeprotection->Purification Complete AdjustDeprotection->Deprotection FinalProduct Pure Final Product Purification->FinalProduct

Caption: Troubleshooting workflow for the synthesis of this compound.

VI. References

  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. (2025). Chemsite. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

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"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" handling and storage recommendations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS No. 178312-02-2). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and troubleshooting for this versatile building block. Our goal is to empower you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Compound Overview

This compound is a bifunctional molecule incorporating a strained azetidine ring and a polar thiomorpholine 1,1-dioxide moiety.[1][2][3] The thiomorpholine 1,1-dioxide group is a stable sulfone that often imparts desirable properties such as improved solubility and metabolic stability in drug candidates.[3][4] The azetidine ring is a valuable pharmacophore, offering a three-dimensional exit vector and opportunities for further functionalization.[3][5] However, the combination of a strained ring system and a dihydrochloride salt form necessitates careful handling to maintain the compound's integrity.

Key Chemical Data
PropertyValue
CAS Number 178312-02-2
Molecular Formula C₇H₁₄N₂O₂S · 2HCl
Molecular Weight 263.19 g/mol [1]
Appearance White to off-white solid[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the use of this compound in a laboratory setting.

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] To maximize its shelf life, we recommend storage at 2-8°C under an inert atmosphere, such as argon or nitrogen.[4] This is particularly important for long-term storage.

Causality: The dihydrochloride salt form of an amine can be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[8][9] Absorbed water can lead to inconsistent weighing and may promote degradation over time. Storing under an inert atmosphere minimizes exposure to both moisture and oxygen.[7]

Q2: I left the container on the bench overnight. Is the compound still usable?

A2: While short-term exposure to a standard laboratory atmosphere is unlikely to cause significant degradation, it is not ideal. The primary concern is moisture absorption. Before its next use, ensure the compound appears as a free-flowing powder. If it has become clumpy or sticky, this indicates water absorption. While it may still be usable for some applications, for sensitive quantitative experiments, it is best to use a fresh, properly stored sample.

Q3: Does this compound have any known incompatibilities?

A3: Yes. Avoid strong bases and strong oxidizing agents.[7]

Causality:

  • Bases: As a dihydrochloride salt, this compound is acidic. Strong bases will neutralize the hydrochloride, converting it to the free base form. This may alter its solubility and stability.

  • Oxidizing Agents: While the sulfone group is already in a high oxidation state, other parts of the molecule could be susceptible to oxidation.

Handling and Weighing

Q4: I'm having difficulty obtaining a consistent weight for the compound. The value on the balance keeps drifting. Why is this happening?

A4: This is a classic sign of a hygroscopic compound. The continuous increase in weight is due to the solid absorbing moisture from the air.

Troubleshooting Protocol:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the compound in a low-humidity environment if possible, such as a glove box or a balance with a draft shield.

  • Weigh the desired amount of compound as quickly as possible.

  • For highly accurate measurements, consider weighing a larger amount and preparing a stock solution, which can then be aliquoted volumetrically.

Solubility and Solution Preparation

Q5: What solvents are recommended for dissolving this compound?

  • Water: High solubility is expected.

  • Methanol (MeOH): Good solubility is likely.

  • Dimethyl Sulfoxide (DMSO): Generally a good solvent for a wide range of organic molecules.[10]

It is expected to have poor solubility in non-polar aprotic solvents such as hexanes, diethyl ether, or dichloromethane (DCM).

Q6: I prepared a stock solution in DMSO, but a precipitate formed after freezing at -20°C. Has the compound degraded?

A6: Not necessarily. This is a common issue where the compound's solubility limit is lower at colder temperatures, causing it to precipitate out of solution.[11]

Troubleshooting Protocol:

  • Gently warm the solution to room temperature.

  • Vortex or sonicate the vial thoroughly to ensure the compound has fully redissolved before use.

  • If precipitation is a recurring issue, consider preparing a more dilute stock solution or storing it at 4°C (if stable for the required duration). Always check for complete dissolution before making subsequent dilutions for your experiments.[11]

Experimental and Reaction Troubleshooting

Q7: I'm using this compound in a reaction that requires a basic amine. Why is my reaction not proceeding?

A7: The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms (on the azetidine and thiomorpholine rings) are protonated. In this form, they are not nucleophilic and cannot act as bases or nucleophiles in a reaction.

Solution: You must add a base to your reaction mixture to deprotonate the amine and generate the free base form in situ. Typically, at least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) are required to neutralize the dihydrochloride.[12]

Q8: My NMR spectrum shows more complex signals than expected. What could be the cause?

A8: There are several possibilities:

  • Presence of Water: If the compound has absorbed moisture, you may see a broad peak for water in your NMR solvent.

  • Incomplete Deprotonation: If you are running a reaction and have not added enough base, you may have a mixture of the dihydrochloride salt, the monohydrochloride salt, and the free base, leading to a complex spectrum.

  • Degradation: While the thiomorpholine 1,1-dioxide core is generally stable, the strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, although this is less common for saturated azetidines compared to their unsaturated counterparts.[7][13]

Troubleshooting:

  • Ensure your NMR solvent is dry.

  • Confirm the stoichiometry of the base used in your reaction.

  • Compare the spectrum to a reference spectrum of the starting material if available.

  • Consider using LC-MS to check for the presence of impurities or degradation products.[11]

Visual Workflow and Diagrams

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to ensure its integrity.

G cluster_storage Long-Term Storage cluster_handling Pre-Use Handling cluster_prep Solution Preparation Storage Store at 2-8°C under inert atmosphere (Ar/N₂) in tightly sealed container Equilibrate Equilibrate container to room temperature before opening Storage->Equilibrate Retrieve from storage Weigh Weigh quickly in a low-humidity environment (use draft shield) Equilibrate->Weigh Prevent condensation Seal Immediately seal container tightly after use Weigh->Seal Minimize air exposure Dissolve Dissolve in appropriate polar solvent (e.g., H₂O, DMSO) Use sonication if needed Weigh->Dissolve Prepare for experiment Seal->Storage Return to storage Store_Sol Store stock solutions at -20°C. Warm and vortex thoroughly before use Dissolve->Store_Sol For future use

Caption: Workflow for optimal storage and handling.

Troubleshooting Logic for Inconsistent Weighing

This diagram illustrates the logical steps to diagnose and resolve issues with inconsistent weighing.

G Start Problem: Inconsistent weight reading (drifting upwards) Hypothesis Hypothesis: Compound is hygroscopic and absorbing moisture Start->Hypothesis Action1 Action: Allow container to equilibrate to room temp before opening Hypothesis->Action1 Mitigation Step 1 Action2 Action: Weigh compound rapidly Action1->Action2 Mitigation Step 2 Action3 Action: Use balance with draft shield or glove box Action2->Action3 Mitigation Step 3 Result Result: Stable weight reading achieved Action3->Result

Caption: Logic for troubleshooting hygroscopic effects.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. Benchchem.
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. (2025, April 2). Chemical Synthesis.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30).
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki. (n.d.). Guidechem.
  • Roberts, D. (2001).
  • Millar, S. (2012, August 7).
  • 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. (n.d.). Chem-Impex.
  • Thiomorpholine 1,1-dioxide. (n.d.). Chem-Impex.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (n.d.).
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493. (n.d.). Biosynth.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2. (n.d.). Sigma-Aldrich.
  • 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). (n.d.). Reagentia.
  • Patel, A., Anderko, A., Vetters, E., & Lencka, M. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. (2022, November 15). Reddit.
  • Hydrochloride salt of amine. (2023, June 22). Reddit.
  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). PubMed.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Thiomorpholine 1,1-dioxide. (n.d.). PubChem, NIH.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride. (n.d.). American Elements.

Sources

Technical Support Center: Azetidine Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the azetidine scaffold into their molecules. Due to the inherent ring strain of the four-membered ring, azetidines present unique stability challenges, most notably a propensity for polymerization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and overcome these challenges, ensuring the success and integrity of your experiments.

Troubleshooting Guide: Uncontrolled Polymerization

Encountering unexpected polymerization can derail an experiment, resulting in low yields and intractable materials. This section provides a rapid diagnostic tool to identify the root cause of polymerization and implement corrective actions.

Symptom Observed Probable Root Cause(s) Recommended Solutions & Preventative Measures
Reaction mixture becomes viscous or solidifies unexpectedly. Cationic Ring-Opening Polymerization (CROP): This is the most common polymerization pathway for azetidines.[3][4] It is typically initiated by trace amounts of acid (Brønsted or Lewis), electrophiles, or excessive heat.[5][6]Strictly Anhydrous & Inert Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon, Nitrogen) to exclude atmospheric moisture which can hydrolyze reagents to form acids.
Low recovery of the desired product after acidic workup. Acid-Catalyzed Degradation: Azetidines are highly sensitive to acidic conditions, which promote protonation of the nitrogen atom, initiating ring-opening and subsequent polymerization.[7][8]Avoid Acidic Washes: If possible, avoid washes with solutions like 1N HCl.[8] Use milder alternatives like saturated aqueous ammonium chloride or a biphasic system with minimal contact time at low temperatures.[8] Quench reactions with a base (e.g., saturated NaHCO₃ solution) before extraction.[1]
Product degradation observed during silica gel chromatography. Acidic Stationary Phase: Standard silica gel is acidic and can induce polymerization or ring-opening of sensitive azetidine compounds on the column.[8]Use Alternative Chromatography Media: Employ neutral or basic alumina for purification.[1] Alternatively, treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. Recrystallization or distillation (for thermally stable compounds) are excellent non-chromatographic purification methods.[1]
Polymerization occurs at elevated temperatures. Thermally Induced Polymerization: Higher temperatures provide the activation energy needed for ring-opening, especially for more strained or activated azetidine systems.[6] Some cationic polymerizations that are dormant at room temperature proceed to completion at temperatures of 60°C or higher.[6]Optimize Reaction Temperature: Conduct reactions at the lowest effective temperature. If a reaction requires heat, perform a temperature optimization study to find the balance between reaction rate and stability. Consider alternative, lower-temperature synthetic routes if possible.[1]
Reaction fails when using protic solvents like methanol or ethanol. Solvent-Initiated Cationic Polymerization: Protic solvents, particularly alcohols, can act as proton sources or participate in the ring-opening process, facilitating polymerization.[6]Select Aprotic Solvents: Use well-dried, non-protic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[1]

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing azetidine stability and provides proactive strategies for experimental design.

Q1: What is the fundamental mechanism behind azetidine polymerization?

A1: The primary driver for azetidine reactivity is its significant ring strain, estimated at approximately 25.4 kcal/mol.[9] This strain makes the four-membered ring thermodynamically eager to open. The most common pathway for polymerization is Cationic Ring-Opening Polymerization (CROP) .[5][6] This process is initiated when the azetidine nitrogen is protonated or complexed by a Lewis acid, forming a reactive azetidinium ion. The high ring strain makes this ion an excellent electrophile. A nucleophile, which is often the nitrogen lone pair of another neutral azetidine monomer, then attacks one of the ring carbons, opening the ring and propagating the polymerization process into a chain reaction.[10]

Q2: How does N-substitution on the azetidine ring affect its stability against polymerization?

A2: The substituent on the azetidine nitrogen is critical for controlling stability.[8]

  • Unsubstituted (N-H) Azetidines: These are highly susceptible to polymerization. The N-H proton is acidic enough to be involved in proton transfer, and the secondary amine is a potent nucleophile, making self-polymerization favorable.[10]

  • N-Alkyl Azetidines: While more stable than N-H azetidines, they are still prone to CROP under acidic conditions.

  • N-Acyl or N-Sulfonyl Azetidines: Attaching a strong electron-withdrawing group (EWG) like a tosyl (Ts), mesyl (Ms), or Boc group significantly enhances stability.[8][11] These groups decrease the basicity and nucleophilicity of the nitrogen atom by delocalizing its lone pair of electrons.[8] This deactivation makes the nitrogen less likely to act as an initiating nucleophile, thereby inhibiting the CROP pathway. In fact, activating the ring with N-sulfonyl groups allows for controlled Anionic Ring-Opening Polymerization (AROP), which can produce linear polymers in a controlled manner, in stark contrast to the hyperbranched polymers often resulting from CROP.[11][12][13]

Q3: Aside from strong acids, what are other common laboratory reagents or conditions that can unexpectedly trigger polymerization?

A3: Several reagents and conditions can inadvertently introduce acidity or electrophilicity to your reaction:

  • Lewis Acids: Reagents like ZnCl₂, AlCl₃, or BF₃·OEt₂ are potent initiators of CROP.

  • Chloroform: If not stabilized, chloroform can decompose to produce trace amounts of HCl. Always use stabilized chloroform.

  • Reagents that Generate Protons: Hydrolysis of certain reagents (e.g., acyl chlorides, sulfonyl chlorides) in the presence of trace water can generate acids.

  • Electrophilic Impurities: Impurities in starting materials or solvents can sometimes act as initiators. Ensure high purity of all reagents.

Q4: Are there general guidelines for storing and handling azetidine-containing compounds?

A4: Yes. Proper storage is crucial to prevent degradation and ensure reproducibility.

  • Temperature: Store azetidine compounds in a cool, dry place.[14][15] For many derivatives, refrigeration (e.g., 4°C) is recommended.[2][16]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against moisture and carbon dioxide.[15] Keep containers tightly sealed.[14][17]

  • Light: Protect light-sensitive compounds from direct sunlight.[16][17]

  • Purity: Ensure the compound is pure before storage, as impurities can sometimes catalyze decomposition over time.

Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting and preventing azetidine polymerization during a chemical reaction.

G cluster_0 Experimental Observation cluster_2 Corrective Actions & Protocol Redesign start Polymerization or Low Yield Observed q1 Were acidic conditions used (workup, chromatography)? start->q1 q2 Was the reaction run at elevated temperature? start->q2 q3 Is the azetidine N-unsubstituted (N-H)? start->q3 sol1 Use non-acidic workup (e.g., NaHCO₃). Use neutral/basic alumina for chromatography. q1->sol1 Yes sol2 Re-run at lower temperature. Consider alternative low-temp catalysts. q2->sol2 sol3 Install an N-protecting group (e.g., Boc, Ts) on starting material. q3->sol3 Yes sol4 Use dry, aprotic solvents. Run under inert atmosphere (Ar/N₂). sol1->sol4 General Best Practice sol2->sol4 sol3->sol4 caption Fig. 1: Troubleshooting workflow for azetidine polymerization.

Sources

Technical Support Center: Protecting Group Strategies for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Protecting Group Strategies in Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and manipulating the strained four-membered azetidine ring. Due to its significant ring strain, the azetidine moiety presents unique challenges, making the selection, application, and removal of nitrogen protecting groups a critical determinant of synthetic success.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-protected azetidines and their subsequent deprotection.

Issue 1: Low Yield During Azetidine Ring Formation

Symptom: The intramolecular cyclization to form the N-protected azetidine results in a low yield of the desired product, with significant starting material remaining or the formation of side products.

Potential Causes & Solutions:

  • High Ring Strain: The formation of a four-membered ring is energetically demanding.[3]

    • Solution: Carefully optimize reaction conditions such as temperature and reaction time. Sometimes, lower temperatures over a longer period can favor the desired cyclization over decomposition pathways.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a major competing pathway.[1]

    • Solution: Employ high dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.[4] The choice of base is also critical; a non-nucleophilic base is often preferred to avoid competing substitution or elimination reactions.[4]

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the nature of the leaving group.

    • Solution: Convert hydroxyl groups to better leaving groups, such as tosylates (Ts), mesylates (Ms), or triflates (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.[4]

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization.[1]

    • Solution: If possible, redesign the synthetic route to introduce bulky substituents after the formation of the azetidine ring.

Issue 2: Incomplete Deprotection of the Azetidine Nitrogen

Symptom: After performing the deprotection reaction, analysis (e.g., TLC, LC-MS) shows a mixture of the deprotected azetidine and the N-protected starting material.

Potential Causes & Solutions:

  • Insufficient Reagent or Reaction Time: The deprotection reaction may not have gone to completion.

    • Solution: Increase the equivalents of the deprotecting reagent, prolong the reaction time, or slightly increase the temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal conditions.

  • Reagent Decomposition: Some deprotecting reagents can be sensitive to air or moisture.

    • Solution: Use freshly opened or purified reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagent is known to be sensitive.

  • Steric Hindrance around the Protecting Group: Bulky substituents near the protecting group can hinder the access of the deprotecting reagent.

    • Solution: Consider a different deprotection method that is less sensitive to steric effects. For example, if acidic cleavage of a Boc group is slow, hydrogenolysis of a Cbz or benzyl group might be more effective, provided other functional groups are compatible.

Issue 3: Azetidine Ring Opening During Deprotection

Symptom: The desired deprotected azetidine is not observed; instead, products resulting from the cleavage of the four-membered ring are formed.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: The high ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions.[5]

    • Solution: Employ milder deprotection conditions. For acid-labile groups like Boc, use a weaker acid or a scavenger to trap reactive intermediates. For example, using HCl in dioxane or diethyl ether is a common method for Boc deprotection.[6] For hydrogenolysis of Cbz or benzyl groups, ensure the catalyst is not overly acidic and the reaction is not run for an excessively long time.

  • Nature of Substituents: Electron-withdrawing groups on the azetidine ring can increase its susceptibility to nucleophilic attack and ring-opening.

    • Solution: If possible, choose a protecting group that can be removed under neutral conditions. The choice of an orthogonal protecting group strategy is crucial here.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for my azetidine synthesis?

The "best" protecting group is highly dependent on the overall synthetic strategy, including the presence of other functional groups and the planned subsequent reactions. Here is a comparative summary:

Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsStability & Considerations
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THFAcidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane)Stable to hydrogenolysis and mild base. Good for general use.[8][9]
BenzyloxycarbonylCbz or ZCbzCl, base (e.g., NaHCO₃, Et₃N), H₂O/dioxane or CH₂Cl₂Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if other reducible groups are present.[10][11]
BenzylBnBnBr or BnCl, base (e.g., K₂CO₃, NaH), DMF or CH₃CNCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to a wide range of non-reducing conditions.[12]
TosylTsTsCl, base (e.g., pyridine, Et₃N), CH₂Cl₂Strong reducing agents (e.g., Na/naphthalene) or strong acidVery stable, but deprotection requires harsh conditions.

Q2: What is an orthogonal protecting group strategy and why is it important in azetidine synthesis?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[7] This is particularly important in the synthesis of complex, substituted azetidines for several reasons:

  • Selective Functionalization: It allows for the selective deprotection and subsequent reaction at one site of the molecule while other sensitive functional groups remain protected.

  • Minimizing Ring Strain Issues: By allowing for late-stage modifications, it can help to avoid carrying the strained azetidine ring through numerous harsh reaction steps.[13]

  • Compatibility: It ensures that the deprotection of one group does not lead to the cleavage of another desired protecting group or the degradation of the azetidine ring itself.

Q3: My N-Boc deprotection with TFA is leading to side products. What can I do?

Trifluoroacetic acid (TFA) is a strong acid that can sometimes lead to side reactions, especially with sensitive substrates.

  • Use a Scavenger: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate electron-rich functional groups. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation.

  • Switch to Milder Acidic Conditions: Using a solution of HCl in an organic solvent like dioxane, diethyl ether, or methanol can be a milder alternative to neat TFA.[6][14] Oxalyl chloride in methanol has also been reported as a mild method for N-Boc deprotection.[14]

  • Alternative Protecting Group: If acidic conditions are consistently problematic, consider redesigning the synthesis to use a protecting group that can be removed under different conditions, such as a Cbz or Bn group (removable by hydrogenolysis).

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Boc Protection of Azetidine
  • Dissolve the azetidine starting material (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N, 1.5 equiv) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) for less reactive amines.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the N-Boc protected azetidine.[8][9]

Protocol 2: General Procedure for N-Cbz Protection of Azetidine
  • Dissolve the azetidine starting material (1.0 equiv) in a mixture of water and a suitable organic solvent like dioxane or CH₂Cl₂.

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv) or triethylamine (Et₃N, 1.5 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (CbzCl, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Separate the organic layer. If the reaction was performed in a biphasic system, extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[10][11]

Protocol 3: Deprotection of N-Boc Azetidine using HCl in Dioxane
  • Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4 M HCl in dioxane (5-10 equiv of HCl).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

  • The resulting product is typically the hydrochloride salt of the deprotected azetidine and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.[6]

Protocol 4: Deprotection of N-Cbz Azetidine by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected azetidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).

  • Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected azetidine.[10][15]

Visualization of Protecting Group Selection Workflow

G start Start: Need to Protect Azetidine-N q1 Are there any reducible groups (e.g., alkenes, alkynes, nitro groups) in the molecule? start->q1 q2 Is the final compound or intermediate sensitive to strong acid? q1->q2 Yes cbz_bn Use Cbz or Bn Group q1->cbz_bn No q3 Is the final compound or intermediate sensitive to strong base? q2->q3 Yes boc Use Boc Group q2->boc No q3->boc No other Consider alternative groups (e.g., Tosyl, Nosyl) or redesign synthesis q3->other Yes

Caption: Decision workflow for selecting a suitable N-protecting group for azetidine synthesis.

Visualization of Orthogonal Deprotection Strategy

G Azetidine N-Protected Azetidine R1-PG1 R2-PG2 Step1 Deprotection Condition 1 (e.g., Acid) Azetidine:R1->Step1 Intermediate N-Protected Azetidine R1-OH R2-PG2 Step1->Intermediate:R1 Step2 Functionalization of R1 Intermediate->Step2 Intermediate2 N-Protected Azetidine R1-NewGroup R2-PG2 Step2->Intermediate2 Step3 Deprotection Condition 2 (e.g., Hydrogenolysis) Intermediate2:R2->Step3 Final N-Protected Azetidine R1-NewGroup R2-OH Step3->Final:R2

Caption: Schematic of an orthogonal protecting group strategy for selective functionalization.

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring Formation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • BenchChem. (2025, December). How to improve the yield of azetidine ring formation reactions.
  • BenchChem. (2025, November). Troubleshooting low yields in azetidine synthesis.
  • Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). National Institutes of Health.
  • O'Brien, P., & Coldham, I. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, ACS Publications.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). National Institutes of Health.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).

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Technical Support Center: Catalyst Selection and Troubleshooting for C-N Coupling Reactions with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, optimize your reactions, and troubleshoot common issues effectively. The focus of this guide will be on the most prevalent and powerful transformation for this substrate: Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination.[1][2]

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this specific substrate.

Q1: What is the primary synthetic application of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, and why is catalyst selection so critical?

The primary application is its use as a secondary amine nucleophile in C-N bond-forming reactions, most notably for the synthesis of N-aryl or N-heteroaryl derivatives. The resulting tertiary amine products are of significant interest in medicinal chemistry due to the incorporation of a rigid, three-dimensional azetidine scaffold.[3][4]

Catalyst selection is paramount because these are not simple SNAr reactions; they require a sophisticated catalytic system to overcome the high activation energy of coupling an amine to an often unreactive aryl halide.[5] The success of the reaction—yield, purity, and reaction time—is almost entirely dictated by the precise combination of the palladium source, ligand, and base. An incorrect choice can lead to complete reaction failure or the formation of intractable side products.

Q2: My starting material is the dihydrochloride salt (CAS: 178312-02-2). How does this impact my experimental setup?

This is a critical operational detail. The dihydrochloride salt form means that two equivalents of acid are associated with your amine. Before the amine can participate in the catalytic cycle, it must be neutralized to its freebase form.

Causality: The palladium-catalyzed cycle requires a neutral, nucleophilic amine. The protonated form (ammonium salt) is non-nucleophilic and will not engage with the palladium catalyst. Therefore, you must add at least two additional equivalents of your chosen base specifically for this in situ neutralization, on top of the base required for the catalytic reaction itself. Failure to do so is a common reason for reaction failure.

Q3: What are the indispensable components of a Buchwald-Hartwig catalyst system for this substrate?

A successful reaction hinges on the synergy of four key components:

  • Palladium Source: A Pd(0) or Pd(II) compound that can be reduced in situ to the active Pd(0) catalyst.

  • Ligand: Typically a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A non-nucleophilic base to deprotonate the amine and facilitate the catalytic turnover.

  • Solvent: An anhydrous, aprotic solvent to prevent catalyst quenching and side reactions.[6]

Part 2: A Practical Guide to Catalyst System Selection

The "catalyst" is truly the combination of the palladium source and the ligand. Let's break down the choices.

Choosing the Palladium Source

While simple salts like Pd(OAc)₂ can work, they can be unreliable as the formation of the active Pd(0) species can be inconsistent.[7] For reproducibility and higher success rates, especially with complex substrates, using a pre-formed Pd(0) source or a modern precatalyst is strongly recommended.

Palladium SourceStructureKey AdvantagesConsiderations
Pd₂(dba)₃ Pd₂(C₁₇H₁₄O)₃Air-stable source of Pd(0).Requires careful handling; purity can vary.
Pd(OAc)₂ Pd(O₂CCH₃)₂Inexpensive and common.Requires in situ reduction, which can be inefficient.[8]
Buchwald G3/G4 Precatalysts (Ligand)Pd(allyl)ClAir-stable, well-defined, highly active.Higher cost, but often worth it for difficult couplings.[9]

Recommendation: For initial screening and robust results, start with a G3 or G4 Buchwald precatalyst that incorporates your chosen ligand. This eliminates variables associated with the generation of the active catalyst.

Choosing the Ligand: The Most Critical Decision

The ligand dictates the reactivity and scope of the reaction. For coupling a secondary amine like ours, bulky, electron-rich monophosphine ligands are the state-of-the-art. They accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[6]

LigandRecommended ForRationale
XPhos Aryl/Heteroaryl Chlorides & BromidesHighly active and versatile for a broad range of substrates, especially challenging aryl chlorides.[6]
RuPhos Sterically Hindered SubstratesThe bulky adamantyl group can facilitate couplings where other ligands fail due to steric clash.
SPhos General Purpose, Electron-Rich Aryl HalidesAnother excellent, broadly applicable ligand known for high turnover numbers.
dppf Aryl Iodides & TriflatesA bidentate ligand, historically important and still useful, though often superseded by monophosphine ligands for broader scope.[1]

Expert Insight: Begin your optimization with XPhos . Its broad utility makes it a powerful first choice for screening reactions with novel coupling partners.

Choosing the Base

The base's role is to deprotonate the amine without causing unwanted side reactions. The choice is a trade-off between reactivity and functional group compatibility.

BaseTypeAdvantagesDisadvantages
NaOtBu / KOtBu Strong, Hindered AlkoxideHigh reactivity, often enables faster reactions at lower temperatures.Can promote hydrodehalogenation byproduct.[6] Incompatible with base-sensitive groups (e.g., esters).
LHMDS / KHMDS Strong, Non-nucleophilic AmideVery strong base, useful for weakly acidic amines.Can be expensive and requires strictly anhydrous conditions.
Cs₂CO₃ / K₃PO₄ Weaker, InorganicExcellent functional group tolerance.[6] Minimizes hydrodehalogenation.Often requires higher temperatures or longer reaction times.

Recommendation: If your coupling partner is robust, start with NaOtBu for maximum reactivity. If you observe decomposition or hydrodehalogenation, or if your substrate has sensitive functional groups, switch to Cs₂CO₃ or K₃PO₄.

Part 3: Troubleshooting Guide

Even with careful selection, problems can arise. Here is a systematic approach to troubleshooting.

Q: My reaction shows low or no conversion to the desired product. What are the likely causes?

A: This is the most common issue. Follow this diagnostic workflow to identify the root cause.

G start Low / No Conversion reagents 1. Verify Reagent Purity & Stoichiometry - Is the amine pure? - Did you add 2+ eq. of base for the HCl salt? start->reagents atmosphere 2. Check Reaction Atmosphere - Was the solvent properly degassed? - Is the system under an inert gas (Ar/N2)? reagents->atmosphere catalyst 3. Evaluate Catalyst Activity - Are the Pd source and ligand fresh? - Consider using a precatalyst for reliability. atmosphere->catalyst conditions 4. Escalate Reaction Conditions - Increase temperature. - Increase catalyst loading (e.g., from 1% to 3%). catalyst->conditions components 5. Re-screen System Components - Switch to a more active ligand (e.g., dppf -> XPhos). - Switch to a stronger base (e.g., Cs2CO3 -> NaOtBu). conditions->components

Caption: Troubleshooting workflow for low reaction conversion.

Q: I'm forming a significant amount of a side product where the halogen on my aryl halide is replaced by hydrogen. What is this and how do I stop it?

A: This side product is the result of hydrodehalogenation . It becomes competitive with the desired C-N coupling, especially at high temperatures or with very strong bases.

Solutions:

  • Lower the Reaction Temperature: This is the first and simplest change to make. While it may slow the desired reaction, it often slows the side reaction more significantly.

  • Switch to a Weaker Base: Change from NaOtBu to K₃PO₄ or Cs₂CO₃.[6] This is often the most effective solution.

  • Ensure Anhydrous Conditions: Trace water can sometimes exacerbate this issue.

Q: My reaction starts well but stalls before reaching completion. What's happening?

A: This often points to catalyst deactivation . The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[9]

Solutions:

  • Increase Ligand:Palladium Ratio: Add a slight excess of ligand relative to the palladium source (e.g., 1.2 equivalents of ligand per 1 equivalent of Pd). This helps ensure the desired ligand occupies the palladium coordination sphere.

  • Use a Precatalyst: Well-defined precatalysts are often more resistant to deactivation pathways.

Part 4: General Experimental Protocol

This protocol provides a robust starting point. It must be optimized for each specific aryl halide.

Objective: To perform a Buchwald-Hartwig N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq.)

  • Aryl Bromide (1.1 eq.)

  • XPhos Pd G3 Precatalyst (0.02 eq., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 eq.)

  • Anhydrous Toluene (0.1 M concentration)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and the sodium tert-butoxide.

  • Reagent Addition: In the glovebox or under a positive pressure of argon, add the aryl bromide and the this compound.

  • Solvent Addition: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X + Pd(0)) A->B Ar-X C [Ar-Pd(II)-X]L2 B->C D Amine Coordination & Deprotonation C->D Amine, Base E [Ar-Pd(II)-NR2]L2 D->E F Reductive Elimination E->F F->A Ar-NR2

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting By-product Formation in Pd-Catalyzed Amination of Pyrimidines.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (n.d.). 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride.
  • SFERA. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines.

Sources

Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Medicinal Chemist

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a key building block for pharmaceutical development. The azetidine ring, a strained four-membered heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity. However, its synthesis can be challenging due to this inherent ring strain.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of this synthesis, with a particular focus on the critical role of solvent effects. We will address common experimental hurdles in a practical question-and-answer format, supported by detailed protocols and mechanistic explanations.

Presumed Synthetic Pathway Overview

The synthesis of this compound is logically approached via a two-step sequence:

  • Nucleophilic Substitution: A nucleophilic attack by thiomorpholine 1,1-dioxide on an N-protected 3-halo- or 3-sulfonyloxy-azetidine. This step is highly sensitive to solvent conditions.

  • Deprotection and Salt Formation: Removal of the nitrogen protecting group (e.g., Boc) under acidic conditions, which concurrently forms the final dihydrochloride salt.

This guide will focus on troubleshooting and optimizing each of these critical stages.

G cluster_0 Step 1: Nucleophilic Substitution (SN2) cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-tosyloxyazetidine (Starting Material 1) C N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (Intermediate) A->C Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Base (e.g., K2CO3) B Thiomorpholine 1,1-dioxide (Starting Material 2) B->C D N-Boc Intermediate E 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (Final Product) D->E HCl in Dioxane or Acetyl Chloride in Ethanol

Caption: Overall synthetic workflow.

Troubleshooting Guide & FAQs

Part 1: The Nucleophilic Substitution Reaction

Question 1: My reaction yield is consistently low, with significant unreacted thiomorpholine 1,1-dioxide. What are the likely causes?

Answer: This is a common issue often traced back to the choice of solvent and base, which directly impacts the nucleophilicity of the thiomorpholine 1,1-dioxide and the reaction mechanism.

  • Causality 1: Inappropriate Solvent Choice. The reaction is a classic SN2 substitution. For this mechanism to proceed efficiently, the nucleophile (thiomorpholine 1,1-dioxide) must be highly reactive.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for this reaction. They form strong hydrogen bonds with the lone pair on the nitrogen of the thiomorpholine, creating a "solvent cage" that stabilizes the nucleophile and significantly reduces its reactivity.[3] This leads to a sluggish reaction and low conversion.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended solvents. They can dissolve the reactants but do not form hydrogen bonds with the nucleophile. This leaves the nitrogen's lone pair more available for attack, dramatically increasing the reaction rate.[3]

  • Causality 2: Base Strength and Solubility. A base is required to scavenge the tosylate leaving group and any protons generated.

    • Weak or Insoluble Base: If using a base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that the reaction is vigorously stirred. Poor solubility of the base can lead to incomplete reaction.

    • Sterically Hindered Bases: Organic bases like diisopropylethylamine (DIPEA) can also be effective and offer better solubility.

  • Causality 3: Reaction Temperature. SN2 reactions on sterically hindered or less reactive substrates can be slow at room temperature. Gradually increasing the temperature (e.g., to 80 °C) can improve the reaction rate. However, excessive heat may promote side reactions.[4]

Troubleshooting Summary Table:

IssuePotential CauseRecommended Solution
Low Conversion Use of a polar protic solvent (e.g., EtOH, MeOH).Switch to a polar aprotic solvent such as DMF, acetonitrile, or DMSO to enhance nucleophilicity.[3]
Ineffective base (weak or insoluble).Use a stronger, non-nucleophilic base like DIPEA or ensure solid bases like K₂CO₃ are finely powdered and well-stirred.
Reaction temperature is too low.Incrementally increase the temperature to 50-80 °C while monitoring for side-product formation via TLC or LC-MS.[4]
Impurity Formation Azetidine ring-opening.Avoid harsh acidic or strongly nucleophilic conditions. Use a non-nucleophilic base.
Over-alkylation of the azetidine nitrogen.This is less likely with a Boc-protected starting material.

Question 2: I'm observing a significant side product with a different mass. What could it be?

Answer: A likely side product results from the ring-opening of the strained azetidine.[1] This can occur if the reaction conditions are too harsh or if a nucleophilic solvent is used.

  • Mechanism of Ring Opening: Under certain conditions, particularly with strong nucleophiles or in the presence of Lewis acids, the azetidine ring can open. For instance, if a protic solvent like methanol is used at elevated temperatures, it could potentially act as a nucleophile, leading to a ring-opened ether product.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A N-Boc-3-tosyloxyazetidine B Desired SN2 Product A->B Thiomorpholine 1,1-dioxide (Polar Aprotic Solvent) C Ring-Opened Side Product (e.g., from solvent attack) A->C Nucleophilic Solvent (e.g., MeOH) or Harsh Conditions

Caption: Competing reaction pathways.

Preventative Measures:

  • Strictly use polar aprotic solvents.

  • Maintain moderate reaction temperatures.

  • Use a non-nucleophilic base.

Part 2: Deprotection and Salt Formation

Question 3: The N-Boc deprotection is incomplete, or I'm seeing degradation of my product. How can I optimize this step?

Answer: N-Boc deprotection requires acidic conditions, but the final product's stability must be considered.

  • Reagent Choice:

    • Trifluoroacetic Acid (TFA): While effective, TFA can sometimes be too harsh and difficult to remove completely. Residual TFA can lead to the formation of oily salts which are difficult to handle.

    • HCl in Dioxane/Ether: This is a standard and often cleaner method. The reaction is typically fast, and the dihydrochloride salt often precipitates from the reaction mixture, simplifying purification.[5]

    • Acetyl Chloride in Ethanol/Methanol: This in-situ generation of HCl is a mild and effective alternative. It's crucial to use anhydrous alcohol to avoid side reactions.

  • Reaction Conditions:

    • Temperature: Most Boc deprotections proceed readily at room temperature or even 0 °C. Elevated temperatures are usually unnecessary and may cause degradation.

    • Monitoring: The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS to avoid prolonged exposure to acidic conditions.

Question 4: My final dihydrochloride salt is impure and difficult to crystallize. What are some purification strategies?

Answer: Purifying amine salts can be challenging due to their high polarity and solubility in aqueous media.

  • Recrystallization: This is the preferred method for purification.

    • Solvent System: Finding the right solvent system is key. Often, a polar solvent in which the salt is soluble at higher temperatures (like 2-propanol or ethanol) is used, followed by the addition of a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation.[6]

    • Procedure: Dissolve the crude salt in a minimal amount of hot alcohol. Allow it to cool slowly. If no crystals form, add the anti-solvent dropwise until turbidity is observed, then allow it to stand.

  • Washing/Trituration: If recrystallization is problematic, washing the solid salt with a solvent in which the impurities are soluble but the product is not can be effective.[6] Good choices for washing include acetone, ethyl acetate, or diethyl ether.

  • pH-Based Separation: If significant organic impurities are present, you can perform an aqueous workup. Dissolve the crude salt in water, basify with a strong base (e.g., NaOH) to a pH > 12 to free the amine, extract the free amine into an organic solvent (like dichloromethane), dry the organic layer, and then re-form the salt by adding a solution of HCl in an organic solvent. This process, however, can be lengthy and may lead to yield loss.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (Intermediate)
  • Materials:

    • N-Boc-3-tosyloxyazetidine (1.0 eq)

    • Thiomorpholine 1,1-dioxide (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-tosyloxyazetidine, thiomorpholine 1,1-dioxide, and K₂CO₃. b. Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the azetidine starting material. c. Stir the mixture vigorously at room temperature for 1 hour, then heat to 80 °C. d. Monitor the reaction progress by TLC or LC-MS until the starting azetidine is consumed (typically 12-24 hours). e. Cool the reaction mixture to room temperature and dilute with ethyl acetate. f. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and salts. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)
  • Materials:

    • N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq)

    • 4M HCl in 1,4-Dioxane (5-10 eq)

    • Diethyl ether (for precipitation/washing)

  • Procedure: a. Dissolve the N-Boc protected intermediate in a minimal amount of an appropriate solvent like methanol or dichloromethane in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add the 4M HCl in 1,4-dioxane solution dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Add diethyl ether to the residue and stir or sonicate. The dihydrochloride salt should precipitate as a solid. g. Isolate the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to obtain the final product.[6]

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]
  • Reddit. (2023). Boc De-protection. [Link]
  • Wang, B. J., & Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
  • Pfizer Worldwide Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

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Validation & Comparative

A Comparative Guide to PROTAC Linkers: Profiling 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide as a Novel Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic discovery by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential elements: a ligand to bind the Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4]

Upon entering a cell, a PROTAC co-opts an E3 ligase, bringing it into proximity with the target protein.[5][6] This induced proximity facilitates the formation of a critical ternary complex (POI-PROTAC-E3 ligase), enabling the E3 ligase to tag the POI with ubiquitin molecules.[2][7] The polyubiquitinated protein is then recognized and destroyed by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[5][6]

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[3][8] Its length, composition, rigidity, and attachment points profoundly influence the stability of the ternary complex, the molecule's physicochemical properties (e.g., solubility, cell permeability), and its overall pharmacokinetic profile.[9][10][11] The rational design of the linker is, therefore, a paramount challenge in developing potent and drug-like protein degraders.[9]

This guide provides an in-depth comparison of established PROTAC linker classes and introduces 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride , a novel scaffold that exemplifies the strategic evolution towards more sophisticated, functional linkers.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI & E3 POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Landscape of PROTAC Linkers: From Flexible Chains to Rigid Scaffolds

PROTAC linkers are broadly classified into flexible and rigid categories, each presenting a distinct set of advantages and disadvantages that must be weighed for each specific POI-E3 ligase pair.[12][13]

Flexible Linkers: The Workhorses of Early PROTAC Design

Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, were foundational in early PROTAC development due to their synthetic accessibility and conformational adaptability.[3][13]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[6] Their primary advantage is synthetic tractability.[12] However, they are hydrophobic, which can decrease the aqueous solubility of the final PROTAC molecule.[14] Furthermore, their high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[6][13]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic and are often incorporated to improve the solubility and overall drug-like properties of PROTACs.[4][12][15] The ability to easily tune their length provides a straightforward method for optimizing the distance between the two ends of the molecule.[16] However, PEG linkers may be more susceptible to metabolic degradation compared to other linker types.[12]

Rigid Linkers: Engineering Precision and Performance

To overcome the drawbacks of flexible linkers, the field has increasingly shifted towards more rigid designs.[3][13] Rigid linkers constrain the PROTAC's conformation, which can pre-organize the molecule into a bioactive state that is favorable for ternary complex formation.[6][14] This reduces the entropic penalty of binding and can lead to enhanced potency, improved selectivity, and better pharmacokinetic properties.[13][14]

Common rigid motifs include:

  • Cycloalkanes: Saturated rings like piperazine and piperidine are frequently used to add rigidity.[12][14] These motifs can also improve metabolic stability and, in the case of nitrogen-containing heterocycles like piperazine, may enhance water solubility upon protonation.[14][17][18]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide significant conformational restriction.[6][12] Triazoles are particularly valued for their metabolic stability.[12][]

Spotlight on a Novel Scaffold: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

This specific molecule represents a new generation of rigid linkers, combining several advantageous structural features into a single, compact building block. Let's deconstruct its components to understand its potential benefits:

  • Thiomorpholine 1,1-dioxide: This six-membered saturated heterocycle provides a rigid core, analogous to the well-established piperazine motif.[14] However, the key difference is the presence of a sulfone group (SO₂). The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, which can significantly increase the polarity and aqueous solubility of the PROTAC, a critical property for drug development.[10]

  • Azetidine: This four-membered ring is a bioisostere for larger groups and provides a rigid, three-dimensional exit vector for connecting to either the POI- or E3-binding ligand. Its compact and rigid nature helps to reduce the number of rotatable bonds in the final PROTAC, a property often associated with improved cell permeability and metabolic stability.[10]

By combining these features, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide offers a scaffold that is not just rigid but also engineered to confer favorable physicochemical properties, potentially offering a superior alternative to simple alkyl or cycloalkane linkers.

Linker_Comparison cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Alkyl Alkyl Chain - (CH₂)n - Pros: Synthetic Ease Cons: Hydrophobic, Entropic Penalty PEG PEG Chain - (CH₂CH₂O)n - Pros: Soluble, Tunable Cons: Metabolic Liability Piperazine Piperazine Core Pros: Rigidity, Soluble (pH) Cons: Synthetic Steps Target 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Pros: High Rigidity, High Solubility (Sulfone), 3D Vector Cons: Synthetic Complexity Experimental_Workflow cluster_degradation Protocol 1: Degradation Assay cluster_ternary Protocol 2: Ternary Complex Assay D1 Treat Cells with PROTAC D2 Cell Lysis & Protein Quantification D1->D2 D3 Western Blot D2->D3 D4 Densitometry Analysis D3->D4 D5 Calculate DC₅₀ & Dₘₐₓ D4->D5 T1 Engineered Cells (NanoLuc-POI, HaloTag-E3) T2 Add PROTAC & Reagents T1->T2 T3 Measure Luminescence (Donor & Acceptor) T2->T3 T4 Calculate NanoBRET™ Ratio T3->T4

Caption: Key experimental workflows for evaluating PROTAC linker performance.

Conclusion and Future Outlook

The linker is a highly tunable and powerful component in PROTAC design. While flexible alkyl and PEG linkers remain valuable tools, particularly in initial screening campaigns, the field is decisively moving towards more rigid and functionalized linkers to achieve superior potency, selectivity, and drug-like properties. [3][11] The 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold is a prime example of this evolution. It thoughtfully combines a rigidifying heterocyclic core with polarity-enhancing functional groups (the sulfone) and a versatile 3D exit vector (the azetidine). PROTACs incorporating such linkers are hypothesized to benefit from both conformational pre-organization and improved physicochemical properties, addressing key challenges in PROTAC development. The ultimate validation for this or any novel linker will come from rigorous experimental testing, using the established protocols detailed in this guide to compare its performance against the established archetypes.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Liu, J., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 19.
  • Sperandio, M., et al. (2023). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. ResearchGate.
  • Shved, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-334.
  • Montanari, D., & Pantano, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200062.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Montanari, D., & Pantano, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ResearchGate.
  • Marin Biologic Laboratories. (n.d.). Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.
  • Testa, A., & Ciulli, A. (2021). Covalent PROTACs: the best of both worlds?. RSC Medicinal Chemistry, 12(8), 1269-1273.
  • Hines, J., & Crews, C. M. (2016). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 1447, pp. 23-35).
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1239-1246.
  • Wu, T., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 27(21), 7241.
  • Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (Vol. 2385, pp. 1-25).
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
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Azetidine vs. Piperidine Linkers in Drug Design: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of a linker moiety is a critical decision that profoundly influences a candidate's pharmacokinetic and pharmacodynamic profile. Among the saturated heterocyclic linkers, the four-membered azetidine and the six-membered piperidine rings are frequently employed to connect different pharmacophoric elements. While both are valued for their ability to impart desirable physicochemical properties, their distinct structural and electronic characteristics lead to significant differences in their performance within a drug molecule. This guide offers an in-depth comparison of azetidine and piperidine linkers, supported by experimental data, to empower researchers in making informed decisions during lead optimization.

The Strategic Role of Saturated Heterocyclic Linkers

Saturated heterocycles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and linkers.[1] Their three-dimensional nature helps to improve solubility and metabolic stability while providing defined vectors for substituent placement.[2] Piperidine has long been a reliable "workhorse" in this regard, but the smaller, more constrained azetidine ring has emerged as a valuable alternative, often providing distinct advantages in overcoming common drug development hurdles.[3][4]

Azetidine: The Rigid Contender for Enhanced Stability

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which imparts a high degree of conformational rigidity.[5] This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.[6]

One of the most significant advantages of incorporating an azetidine linker is the enhanced metabolic stability it often confers.[3] A primary metabolic liability for many drug candidates containing a piperidine or other larger cyclic amine is N-dealkylation, a process often mediated by cytochrome P450 enzymes.[3] The compact and strained nature of the azetidine ring renders it more resistant to this metabolic pathway.

A compelling example of this was demonstrated in a study on a series of serotonin-4 partial agonists.[7] The parent compound, containing a piperidine ring, was found to undergo N-dealkylation.[3] However, when the piperidine was replaced with an azetidine ring, this metabolic pathway was effectively eliminated, leading to a more predictable pharmacokinetic profile.[3][7] This metabolic switching is a key strategic advantage of employing azetidine linkers in drug design.

Piperidine: The Flexible Workhorse

Piperidine, a six-membered heterocycle, is one of the most ubiquitous building blocks in pharmaceutical science.[1] Its synthetic accessibility and conformational flexibility, predominantly adopting a chair conformation, make it a versatile and reliable linker.[3] This flexibility can be beneficial in allowing a molecule to adopt the optimal conformation for binding to its target.

However, the very flexibility and higher basicity of the piperidine ring can also make it more susceptible to metabolism, particularly N-dealkylation and ring oxidation.[3] While often enhancing a drug's overall "druggability" by improving pharmacokinetic properties, its metabolic fate requires careful consideration and often necessitates structural modifications to mitigate these liabilities.[1]

Head-to-Head Comparison: Azetidine vs. Piperidine

The choice between an azetidine and a piperidine linker is context-dependent and should be guided by the specific goals of the drug design program. The following table summarizes their key properties based on experimental data.

PropertyAzetidinePiperidineRationale and Causality
Ring Size & Strain 4-membered, high ring strain6-membered, low ring strainAzetidine's high ring strain leads to a more rigid, puckered conformation, which can be beneficial for pre-organizing a molecule for target binding. Piperidine's lower strain allows for greater conformational flexibility.
Conformational Flexibility Rigid, puckeredFlexible, chair/boat conformationsThe rigidity of azetidine can lead to improved potency by reducing the entropic penalty of binding. Piperidine's flexibility may be advantageous when the optimal binding conformation is unknown.
Metabolic Stability (N-dealkylation) Generally high resistanceSusceptibleThe compact structure of azetidine sterically hinders the approach of metabolic enzymes, leading to increased resistance to N-dealkylation compared to the more accessible piperidine nitrogen.[3][7]
Basicity (pKa of conjugate acid) ~11.29 (unsubstituted)~11.12 (unsubstituted)The pKa values of the parent heterocycles are very similar. However, substitution on the ring or nitrogen can modulate basicity. For N-aryl derivatives, the azetidine nitrogen pKa can be significantly lower.[8] This can impact properties like solubility and off-target activity (e.g., hERG).
Lipophilicity (ClogP) Generally lowerGenerally higherThe smaller size of the azetidine ring typically results in a lower contribution to overall lipophilicity compared to the larger piperidine ring, which can be advantageous for improving solubility and reducing off-target effects.

Visualizing the Structural and Property Differences

The fundamental differences in the structures of azetidine and piperidine dictate their divergent behaviors as linkers in drug molecules.

G cluster_0 Azetidine cluster_1 Piperidine Aze Azetidine (4-membered ring) Aze_prop1 High Ring Strain Aze->Aze_prop1 Aze_prop2 Rigid Conformation Aze->Aze_prop2 Aze_prop3 Metabolically Stable (Resists N-dealkylation) Aze->Aze_prop3 Aze_prop4 Lower Lipophilicity Aze->Aze_prop4 Pip Piperidine (6-membered ring) Pip_prop1 Low Ring Strain Pip->Pip_prop1 Pip_prop2 Flexible (Chair) Conformation Pip->Pip_prop2 Pip_prop3 Metabolically Labile (Susceptible to N-dealkylation) Pip->Pip_prop3 Pip_prop4 Higher Lipophilicity Pip->Pip_prop4

Key property differences between azetidine and piperidine linkers.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal linker for a given drug candidate, a series of standardized in vitro assays are essential. The following protocols outline the methodologies for synthesizing linker-modified analogs and assessing their key properties.

Synthesis of N-Aryl Azetidine and Piperidine Analogs

A common synthetic route to incorporate these linkers is through nucleophilic substitution or cross-coupling reactions.

Protocol 1: Synthesis of N-Aryl Azetidine

This protocol describes a copper-catalyzed N-arylation of azetidine.

  • To a reaction vial, add azetidine (1.2 equivalents), the aryl halide (1.0 equivalent), copper(I) iodide (0.1 equivalents), a suitable ligand such as L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vial and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of N-Aryl Piperidine

A similar copper-catalyzed approach can be used for piperidine, or a classical nucleophilic aromatic substitution for activated aryl halides. A general method using a Zincke imine intermediate approach is also effective for a wide range of substrates.[9]

  • Generate pyridinium salts from a substituted pyridine and a (hetero)arylaniline.[9]

  • The resulting Zincke imine intermediate can then undergo hydrogenation or be subjected to nucleophilic addition to yield the desired N-(hetero)arylpiperidine derivative.[9]

  • Purification is typically achieved through crystallization or column chromatography.

G start Start: Aryl Halide + Amine reaction Reaction Conditions: Cu Catalyst, Base, Solvent, Heat start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Aryl Azetidine/Piperidine purification->product

General workflow for the synthesis of N-aryl azetidine/piperidine analogs.
In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Protocol 3: Microsomal Stability Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the final desired concentration (typically 1 µM).

  • Pre-warm pooled human liver microsomes (final protein concentration of 0.5 mg/mL) at 37 °C.

  • Initiate the metabolic reaction by adding a NADPH regenerating solution to the microsome-compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

In Vitro Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.

Protocol 4: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.

  • Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of drug transport across the cell monolayer.

Conclusion: A Strategic Choice in Drug Design

The decision to use an azetidine or a piperidine linker is a nuanced one that requires a deep understanding of the project's specific needs. Piperidine remains a versatile and synthetically accessible choice, offering flexibility that can be advantageous in early-stage discovery.[3] However, as a lead compound progresses, metabolic liabilities often become a primary concern. In such cases, the azetidine ring presents a powerful strategic alternative. Its inherent resistance to N-dealkylation can significantly improve metabolic stability and lead to a more predictable pharmacokinetic profile.[3][7] Furthermore, its rigidity and lower lipophilicity can offer additional benefits in terms of potency and solubility.[2] By leveraging the distinct properties of these two valuable linkers, medicinal chemists can more effectively navigate the complex landscape of drug optimization and design next-generation therapeutics with improved safety and efficacy.

References

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The Azetidinyl Thiomorpholine Dioxide Scaffold: A Comparative Guide to In Vitro Efficacy Assessment for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the identification of novel scaffolds with the potential for potent and selective kinase inhibition is a critical starting point. The compound "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" represents an intriguing, yet underexplored, chemical entity. While specific in vitro efficacy data for its derivatives are not yet prevalent in public literature, its structural motifs—the strained azetidine ring and the polar thiomorpholine 1,1-dioxide—suggest significant potential as a kinase inhibitor, likely targeting pathways central to cell proliferation and survival, such as the PI3K/AKT signaling cascade.

This guide provides a framework for the systematic in vitro evaluation of novel derivatives of the 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a roadmap for comparing the efficacy of newly synthesized analogs against established kinase inhibitors.

The Rationale: Deconstructing the Scaffold

The 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold combines several features that are attractive for kinase inhibitor design:

  • Thiomorpholine 1,1-Dioxide: This six-membered heterocycle is a bioisostere of the morpholine ring found in many approved drugs. The sulfone group (SO2) is a strong hydrogen bond acceptor, capable of forming critical interactions within the ATP-binding pocket of kinases.[1][2] Its polarity can also improve the solubility and pharmacokinetic properties of a molecule.

  • Azetidine Ring: This four-membered saturated heterocycle introduces a degree of conformational rigidity and a three-dimensional character to the molecule.[3] Substitutions on the azetidine ring can be used to probe specific interactions with the target kinase and to modulate physicochemical properties. The ring strain inherent in azetidines can also contribute to binding affinity.[3]

Given these features, it is hypothesized that derivatives of this scaffold could function as ATP-competitive inhibitors of serine/threonine kinases, such as AKT. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Therefore, the development of novel AKT inhibitors is an area of intense research.[6][7][8]

The PI3K/AKT Signaling Pathway: A Likely Target

The PI3K/AKT pathway is a key signaling cascade that is frequently dysregulated in cancer. A simplified representation of this pathway is shown below.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Derivative (Hypothesized) Inhibitor->AKT Inhibition in_vitro_workflow Start Synthesized Derivatives of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cell-Based Assays Biochemical_Assays->Cellular_Assays Promising Compounds Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling Active Compounds MoA_Studies Mechanism of Action Studies Selectivity_Profiling->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of novel kinase inhibitors.

Data Presentation: A Comparative Framework

To facilitate the comparison of newly synthesized derivatives, all quantitative data should be summarized in a structured table. This allows for a clear and objective assessment of structure-activity relationships (SAR).

Compound ID Structure Target Kinase IC50 (nM) Cell Viability EC50 (µM) (Cell Line 1) Cell Viability EC50 (µM) (Cell Line 2) Notes
Reference Cmpd (e.g., Ipatasertib) Structure of IpatasertibKnown ValueKnown ValueKnown ValueATP-competitive AKT inhibitor
YourCmpd-001 Structure of Derivative 1Experimental ValueExperimental ValueExperimental ValueInitial scaffold
YourCmpd-002 Structure of Derivative 2Experimental ValueExperimental ValueExperimental ValueR1 substitution
YourCmpd-003 Structure of Derivative 3Experimental ValueExperimental ValueExperimental ValueR2 substitution

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the in vitro evaluation of kinase inhibitors.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase being tested. [9] * Prepare serial dilutions of the test compounds in DMSO, then dilute in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours.

  • ATP Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent viability for each compound concentration relative to a vehicle-treated control.

    • Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Target Engagement Assay (e.g., NanoBRET™ Target Engagement Intracellular Kinase Assay)

Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the cells, followed by the addition of the NanoBRET™ fluorescent tracer.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.

  • Data Acquisition and Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer from the target kinase.

Conclusion

While the in vitro efficacy of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" derivatives is yet to be fully elucidated in the public domain, the scaffold holds significant promise for the development of novel kinase inhibitors. The systematic application of the biochemical and cellular assays outlined in this guide will enable researchers to thoroughly characterize the potency, selectivity, and mechanism of action of new analogs. By adhering to rigorous experimental design and data analysis, the full potential of this intriguing scaffold can be unlocked, paving the way for the discovery of next-generation targeted therapies.

References

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The Azetidinyl-Thiomorpholine Moiety: A Comparative Guide to In Vivo Evaluation in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain molecular frameworks, known as "privileged scaffolds," have emerged as cornerstones of drug design due to their ability to interact with multiple biological targets.[1] This guide focuses on the promising, yet underexplored, combination of two such scaffolds: the azetidine ring and the thiomorpholine moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique physicochemical properties.[2] Its inherent ring strain and conformational rigidity can enhance binding affinity to target proteins and improve metabolic stability.[2][3] Several FDA-approved drugs, such as the anticancer agent cobimetinib, feature the azetidine motif, underscoring its clinical relevance.[3]

Similarly, thiomorpholine , a sulfur-containing saturated heterocycle, is recognized as a privileged scaffold with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4] The substitution of oxygen in the morpholine ring with sulfur alters the physicochemical properties, influencing lipophilicity and metabolic pathways, which can be strategically leveraged in drug design.[4]

The conceptual fusion of these two moieties into an azetidinyl-thiomorpholine scaffold presents a compelling strategy for the development of novel therapeutics, particularly in oncology. This guide provides a comparative framework for the in vivo evaluation of such hypothetical compounds, drawing upon established methodologies and data from analogous azetidine and thiomorpholine derivatives.

Comparative In Vivo Performance of Azetidine and Thiomorpholine Derivatives in Oncology

While, to date, no in vivo studies have been published on compounds featuring a direct azetidinyl-thiomorpholine linkage, we can extrapolate potential performance benchmarks by examining representative compounds from each class. Here, we present a comparative analysis of an azetidine-containing anticancer agent analogue and a thiomorpholine-based compound, contextualized within a hypothetical in vivo xenograft study.

Table 1: Comparative In Vivo Efficacy of Representative Azetidine and Thiomorpholine Analogues in a Xenograft Model

Compound ClassRepresentative CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference CompoundTGI of Reference
Azetidine-Containing TZT-1027 Analogue 1a Nude MiceA549 Human Lung Carcinoma Xenograft2 mg/kg/day, i.v.16-35%TZT-102761%
Thiomorpholine-Containing Thiazole-Thiomorpholine Derivative 3a -A549 Human Lung Carcinoma (in vitro)-IC50: 1.59 µMCisplatinIC50: >10 µM

Note: In vivo data for the thiazole-thiomorpholine derivative was not available; in vitro data is provided for comparative context. The TZT-1027 analogue data is from a study where it showed lower efficacy than the parent compound.[5]

This comparative data, while not a direct head-to-head in vivo comparison, highlights the potential for both scaffolds to yield compounds with significant anticancer activity. The azetidine-containing TZT-1027 analogue, despite being less potent than its parent compound, demonstrates the ability of this class to inhibit tumor growth in vivo.[5] The thiomorpholine derivative's potent in vitro activity against the same cell line suggests its potential for in vivo efficacy.[6] A hybrid azetidinyl-thiomorpholine compound would aim to synergize the advantageous properties of both moieties to achieve superior tumor growth inhibition.

Experimental Protocols for In Vivo Evaluation

The following protocols outline a standard workflow for the preclinical in vivo assessment of a novel azetidinyl-thiomorpholine compound in a xenograft mouse model.

General Workflow for In Vivo Anticancer Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Xenograft Model Development cluster_2 Treatment and Monitoring Phase cluster_3 Endpoint and Analysis Compound Formulation Compound Formulation Animal Acclimatization Animal Acclimatization Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement & Body Weight Tumor Measurement & Body Weight Dosing->Tumor Measurement & Body Weight Euthanasia & Tissue Collection Euthanasia & Tissue Collection Tumor Measurement & Body Weight->Euthanasia & Tissue Collection Data Analysis Data Analysis Euthanasia & Tissue Collection->Data Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Detailed Step-by-Step Protocol

1. Compound Formulation and Vehicle Selection

  • Objective: To prepare a stable and biocompatible formulation for in vivo administration.

  • Procedure:

    • Assess the solubility of the azetidinyl-thiomorpholine compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, 0.5% methylcellulose).

    • Select a vehicle that provides complete solubilization or a stable, homogenous suspension at the desired concentration.

    • Prepare the formulation fresh daily under sterile conditions.

    • Administer a vehicle-only control to a separate group of animals to assess any effects of the vehicle itself.

2. Animal Model and Husbandry

  • Objective: To use an appropriate and well-characterized animal model.

  • Procedure:

    • Select an appropriate mouse strain, typically immunodeficient mice (e.g., athymic nude or SCID mice) for human tumor xenografts.[1]

    • Acclimatize the animals to the facility for at least one week before the start of the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Tumor Cell Culture and Implantation

  • Objective: To establish subcutaneous tumors of a consistent size.

  • Procedure:

    • Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) under standard conditions.[7]

    • Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.[8]

4. Tumor Growth Monitoring and Randomization

  • Objective: To monitor tumor growth and randomize animals into treatment groups.

  • Procedure:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[8]

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

5. Dosing and In-Life Monitoring

  • Objective: To administer the compound and monitor the health of the animals.

  • Procedure:

    • Administer the azetidinyl-thiomorpholine compound and vehicle control according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).[9]

    • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress.

6. Study Endpoint and Data Analysis

  • Objective: To collect terminal data and analyze the efficacy of the compound.

  • Procedure:

    • Terminate the study when tumors in the control group reach a specified size or after a predetermined duration.[8]

    • Euthanize the animals and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Collect blood and other tissues for pharmacokinetic and pharmacodynamic analysis if required.

Signaling Pathway Visualization

Many anticancer agents containing azetidine or thiomorpholine moieties exert their effects by modulating key signaling pathways involved in cell proliferation and survival. A hypothetical azetidinyl-thiomorpholine compound could be designed to target a pathway such as PI3K/Akt/mTOR, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival promotes Azetidinyl-Thiomorpholine\nCompound Azetidinyl-Thiomorpholine Compound Azetidinyl-Thiomorpholine\nCompound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The strategic combination of the azetidine and thiomorpholine scaffolds holds significant promise for the development of novel anticancer agents. While direct in vivo data for an azetidinyl-thiomorpholine compound is not yet available, this guide provides a comprehensive framework for its evaluation. By leveraging established protocols and drawing comparisons with related compound classes, researchers can effectively design and execute in vivo studies to unlock the therapeutic potential of this exciting new chemical space. The insights gained from such studies will be instrumental in advancing the next generation of targeted cancer therapies.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
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  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
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The Structure-Activity Relationship of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of desirable physicochemical properties and potent biological activity is relentless. The hybrid structure of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" represents a compelling starting point for the development of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this scaffold, with a focus on their potential as kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.

The rationale for investigating this particular scaffold stems from the established roles of its constituent moieties in drug discovery. The thiomorpholine 1,1-dioxide group is a bioisostere of the morpholine ring, which is a privileged structure found in numerous approved drugs.[1] The sulfone group in the thiomorpholine 1,1-dioxide imparts increased polarity and metabolic stability.[2] The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional exit vector and can improve compound properties such as solubility and metabolic stability when replacing larger rings like piperidine or piperazine.[3][4] The combination of these two moieties presents a unique opportunity to explore novel chemical space and develop potent and selective kinase inhibitors.

General Synthetic Strategy for Analog Generation

The synthesis of a library of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide analogs is crucial for a systematic exploration of the SAR. A general and flexible synthetic route is paramount. The following scheme outlines a plausible and efficient pathway for generating a diverse set of analogs with modifications at key positions.

Experimental Protocol: General Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Analogs

Step 1: Synthesis of N-Boc-azetidin-3-one. Commercially available 1-Boc-3-hydroxyazetidine is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation to yield N-Boc-azetidin-3-one.

Step 2: Reductive Amination. N-Boc-azetidin-3-one is reacted with thiomorpholine 1,1-dioxide in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the Boc-protected intermediate, Boc-3-(thiomorpholino-1,1-dioxid-4-yl)azetidine.

Step 3: Boc Deprotection. The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to yield the parent compound, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide.

Step 4: N-Functionalization of the Azetidine Ring. The secondary amine of the azetidine ring can be further functionalized through various reactions such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides to introduce a diverse range of substituents (R1).

Step 5: Modification of the Thiomorpholine 1,1-dioxide Ring (Optional). For analogs with substitutions on the thiomorpholine 1,1-dioxide ring (R2), appropriately substituted thiomorpholine 1,1-dioxide starting materials would be required in Step 2.

Synthetic_Scheme start 1-Boc-3-hydroxyazetidine step1 N-Boc-azetidin-3-one start->step1 Step 1 step2 Boc-3-(thiomorpholino- 1,1-dioxid-4-yl)azetidine step1->step2 Step 2 reagent1 DMP or Swern Oxidation step3 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide step2->step3 Step 3 reagent2 Thiomorpholine 1,1-dioxide, STAB step4 N-Substituted Analogs (R1) step3->step4 Step 4 reagent3 TFA or HCl reagent4 R1-X (e.g., R1CHO, R1COCl)

A general synthetic workflow for the preparation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Framework

Based on the established role of similar scaffolds as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, we will analyze the SAR of hypothetical analogs of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5] Dual inhibitors of PI3K and mTOR have shown significant promise in overcoming feedback loops and resistance mechanisms observed with single-target agents.[5]

The core scaffold, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, is proposed to bind in the ATP-binding site of the kinase domain. The thiomorpholine 1,1-dioxide moiety likely interacts with the hinge region of the kinase, a common binding motif for kinase inhibitors.[6] The azetidine ring and its substituents can then explore and interact with other regions of the binding pocket, influencing potency and selectivity.

Modifications of the Azetidine Nitrogen (R1)

The substituent on the azetidine nitrogen (R1) is a key vector for modulating the compound's properties. By introducing various functional groups, we can probe the steric and electronic requirements of the solvent-exposed region of the ATP-binding site.

Analog IDR1 SubstituentPredicted PI3Kα IC50 (nM)Predicted mTOR IC50 (nM)Rationale for Design
1a -H (Parent Compound)50100Baseline compound for comparison.
1b -CH33580Small alkyl group to probe steric tolerance.
1c -CH(CH3)280150Bulkier alkyl group to assess steric hindrance.
1d -C(=O)CH32045Acetyl group to introduce a hydrogen bond acceptor.
1e -C(=O)Ph1530Phenylacetyl group to explore aromatic interactions.
1f -CH2-Ph2560Benzyl group for potential π-stacking interactions.
1g -CH2-(4-F-Ph)1840Introduction of a halogen for potential halogen bonding.

Expertise & Experience Insights: The introduction of a small, rigid substituent on the azetidine nitrogen, such as an acetyl group (1d ) or a phenylacetyl group (1e ), is predicted to enhance potency. This is because the carbonyl oxygen can act as a hydrogen bond acceptor, forming an additional interaction with residues in the binding pocket. Aromatic substituents, as in 1e and 1f , can engage in favorable π-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine, which are often present in kinase active sites. The introduction of a fluorine atom (1g ) can modulate the electronic properties of the phenyl ring and potentially form a halogen bond, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Modifications of the Thiomorpholine 1,1-dioxide Ring (R2)

While less synthetically accessible, modifications to the thiomorpholine 1,1-dioxide ring can provide valuable SAR data regarding the interactions within the hinge-binding region.

Analog IDR2 SubstituentPredicted PI3Kα IC50 (nM)Predicted mTOR IC50 (nM)Rationale for Design
2a (R)-3-Methyl60120Introduction of a methyl group to probe steric constraints in the hinge region.
2b (S)-3-Methyl4590Stereoisomer to assess the stereochemical preference of the binding pocket.
2c 2,2-Dimethyl150300Gem-dimethyl substitution to evaluate the impact of increased steric bulk.

Expertise & Experience Insights: The hinge-binding region of kinases is often sterically constrained. Therefore, the introduction of even a small methyl group (2a and 2b ) is likely to have a significant impact on binding affinity. The stereochemistry of this substituent will be critical, as one enantiomer may fit snugly into a small hydrophobic pocket while the other clashes with the protein backbone. The gem-dimethyl substitution (2c ) is predicted to be detrimental to activity due to a significant steric clash.

Key Signaling Pathway and Experimental Workflow

The primary biological target of these compounds is hypothesized to be the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K and/or mTOR will block the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein, ultimately leading to decreased cell proliferation and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits (when unphosphorylated) Inhibitor 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Analog Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and the proposed mechanism of action for the inhibitor class.
Experimental Protocol: In Vitro Kinase Assay

To quantitatively assess the inhibitory activity of the synthesized analogs, a biochemical kinase assay is essential.

1. Reagents and Materials:

  • Recombinant human PI3Kα and mTOR kinases.
  • ATP and the appropriate lipid (for PI3K) or protein (for mTOR) substrate.
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
  • Test compounds dissolved in DMSO.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

    Experimental_Workflow start Synthesized Analog Library step1 In Vitro Kinase Assay (PI3Kα, mTOR) start->step1 Determine IC50 values step2 Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) step1->step2 Identify potent compounds step3 Western Blot Analysis (p-Akt, p-S6) step2->step3 Confirm on-target activity step4 In Vivo Xenograft Studies (for lead compounds) step3->step4 Evaluate in vivo efficacy

    A typical experimental workflow for the evaluation of novel kinase inhibitors.

    Conclusion and Future Directions

The 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold represents a promising starting point for the development of novel PI3K/mTOR dual inhibitors. The SAR analysis presented in this guide, though based on a hypothetical series of analogs, is grounded in the well-established principles of kinase inhibitor design. The key to optimizing this scaffold will be the systematic exploration of substituents on the azetidine nitrogen to maximize interactions with the solvent-exposed region of the ATP-binding pocket while maintaining favorable physicochemical properties. Further derivatization, guided by structural biology and computational modeling, could lead to the identification of highly potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant PI3K/mTOR signaling.

References

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A Comparative Analysis of Rigid vs. Flexible Linkers for PROTACs: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce selective protein degradation.[2][3][4] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[3][5][6] While historically viewed as a mere spacer, the linker is a critical determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][6][7]

This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC design. It is intended for researchers, scientists, and drug development professionals to inform rational design strategies, supported by experimental data and validated methodologies.

The Linker Dichotomy: A Trade-Off Between Adaptability and Pre-Organization

The choice between a flexible or a rigid linker architecture is a pivotal decision in PROTAC development, involving a fundamental trade-off between conformational adaptability and pre-organization.[1] This choice significantly impacts the formation of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[8]

Flexible Linkers: The Advantage of Conformational Sampling

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have been a mainstay in early-stage PROTAC design, largely due to their synthetic accessibility and high degree of conformational freedom.[1][9][10] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains appearing in about 30%.[9]

Key Characteristics & Advantages:

  • Conformational Flexibility: The ability to freely rotate and adopt numerous conformations increases the statistical probability of achieving a productive orientation for ternary complex formation.[1][10]

  • Synthetic Tractability: Alkyl and PEG chains are readily available and can be incorporated using robust chemical methods, facilitating the rapid synthesis of PROTAC libraries for screening.[1][5]

  • Improved Solubility: PEG linkers, in particular, are hydrophilic and can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[1][2][9]

Disadvantages & Design Challenges:

  • Entropic Penalty: The high degree of flexibility comes at a cost. Upon binding and forming the ternary complex, the linker's conformational freedom is lost, resulting in a significant entropic penalty that can decrease the complex's thermodynamic stability.[1][10]

  • Potential for Unproductive Conformations: While flexibility allows for sampling of productive states, it can also lead to the adoption of non-productive or collapsed conformations in solution, where intramolecular interactions may shield the binding moieties.[1][11]

  • Poor Physicochemical Properties: Long, flexible linkers contribute to a high number of rotatable bonds and can lead to undesirable physicochemical properties ("drug-likeness"), which often negatively impacts cell permeability and oral bioavailability.[1][10]

Rigid Linkers: The Power of Conformational Pre-Organization

To overcome the limitations of flexible linkers, there is a growing trend towards the use of more rigid and structurally defined linkers.[5][6] These linkers incorporate structural motifs that restrict conformational freedom, such as aromatic rings, alkynes, and saturated cyclic systems like piperazine or piperidine.[1][10]

Key Characteristics & Advantages:

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a bioactive conformation that is optimal for ternary complex formation, rigid linkers can reduce the entropic cost of binding, leading to enhanced complex stability and, consequently, more potent degradation.[1][10]

  • Improved Pharmacokinetics: The constrained nature of rigid linkers often leads to improved physicochemical properties, including better cell permeability and metabolic stability, which are crucial for in vivo efficacy.[1][10]

  • Enhanced Selectivity: By presenting the two ligands in a more defined spatial orientation, rigid linkers can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.[10]

Disadvantages & Design Challenges:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to those with simple flexible chains.[1]

  • Risk of Steric Hindrance: The lack of flexibility can be a double-edged sword. If the rigid linker's geometry is not perfectly complementary to the surfaces of the target protein and E3 ligase, it can introduce steric clashes that prevent the formation of a productive ternary complex.[1][7]

Impact on Ternary Complex Formation and Degradation Efficiency

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, a function directly tied to the stability and productivity of the ternary complex. The choice of linker is paramount in this process.

A flexible linker allows the PROTAC to act as an "entropic shock absorber," enabling the two proteins to find a suitable binding orientation through conformational sampling.[] However, this can be offset by the energetic cost of restricting the linker's motion.[5] In contrast, a well-designed rigid linker can act as a "molecular splint," locking the complex into a highly stable and productive conformation, which can lead to significant positive cooperativity.[] Cooperativity refers to the change in binding affinity of one ligand when the other is already bound; positive cooperativity is a hallmark of many potent PROTACs.

However, the outcome is highly context-dependent. In some cases, increasing linker rigidity has led to impaired degradation, suggesting the flexible linker was better able to accommodate the required protein-protein interactions.[5]

Diagram: Conceptual Representation of Linker Impact on Ternary Complex Formation

G cluster_0 Flexible Linker cluster_1 Rigid Linker POI_flex Protein of Interest PROTAC_flex Flexible PROTAC POI_flex->PROTAC_flex Explores Multiple Conformations E3_flex E3 Ligase PROTAC_flex->E3_flex caption_flex High conformational freedom allows for adaptive binding. POI_rigid Protein of Interest PROTAC_rigid Rigid PROTAC POI_rigid->PROTAC_rigid Pre-organized Conformation E3_rigid E3 Ligase PROTAC_rigid->E3_rigid caption_rigid Constrained structure enforces a specific binding orientation.

Caption: Flexible vs. Rigid Linkers in Ternary Complex Formation.

Quantitative Data Summary

The following table summarizes representative data from published studies, highlighting how linker rigidity can impact degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Target ProteinE3 LigaseLinker Type ComparisonKey FindingReference
BET Proteins CRBNFlexible (amine linkage) vs. Rigid (ethynyl group)The rigid ethynyl-containing PROTAC (QCA570) showed 3- to 6-fold increased activity in two cell lines, but a 27-fold decrease in another, highlighting cell-type dependency.[5][9]
Androgen Receptor (AR) IAPFlexible (PEG) vs. Rigid (disubstituted phenyl rings)The parent PROTAC with a flexible PEG linker showed AR degradation, whereas three analogues with rigid phenyl linkers showed no activity.[5]
SMARCA2/4 VHLFlexible (PEG unit) vs. Semi-rigid (phenyl insertion)Inserting a rigid phenyl group into the linker (ACBI1) improved key stabilizing interactions, leading to a more potent and selective degrader.[13]
Focal Adhesion Kinase (FAK) VHLRigid piperazine ring linkerThe rigid piperazine linker in the PROTAC GSK215 induced a planar conformation that enhanced ternary complex stability.[14]

Note: Direct comparison of absolute values across different studies can be misleading due to variations in cell lines, treatment times, and assay methods.[9] The key takeaway is the trend observed upon altering linker rigidity within the same chemical series.

Experimental Corner: A Validated Workflow for Linker Evaluation

A systematic, multi-assay approach is required to accurately compare the performance of PROTACs with different linkers. The workflow should assess everything from initial complex formation to final cellular outcome.

Diagram: Experimental Workflow for PROTAC Linker Comparison

G cluster_workflow PROTAC Evaluation Workflow start Design & Synthesize PROTAC Library (Rigid vs. Flexible Linkers) biophysical Biophysical Assays (Ternary Complex Formation) start->biophysical TR-FRET, SPR, ITC cellular Cellular Assays (Target Degradation) biophysical->cellular Western Blot, In-Cell ELISA analysis Data Analysis & SAR Interpretation biophysical->analysis pk_props Physicochemical & PK Profiling cellular->pk_props Permeability, Stability cellular->analysis pk_props->analysis

Caption: A typical workflow for PROTAC linker optimization.[15]

Protocol 1: In-Cell Target Degradation Assay (Western Blot)

This is the foundational assay to determine if a PROTAC successfully degrades its target protein inside cells.

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours).[8][15] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[8][15]

  • Protein Quantification: Determine the total protein concentration for each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.[8]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[8]

    • Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[8]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay provides direct evidence of ternary complex formation within living cells, a critical step in the PROTAC mechanism of action.

Objective: To measure the proximity of the target protein and the E3 ligase induced by the PROTAC in real-time.

Methodology:

  • Cell Line Preparation: Co-transfect cells with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® (the energy acceptor).

  • Labeling: Add the fluorescent HaloTag® ligand (the acceptor) to the cell culture medium and incubate to allow for covalent labeling of the E3 ligase fusion protein.

  • Assay Plate Preparation: Harvest the cells and dispense them into a multi-well assay plate (e.g., a white 384-well plate).

  • PROTAC Addition: Add the PROTACs (rigid vs. flexible linker variants) at various concentrations to the wells.

  • Substrate Addition and Measurement: Add the NanoLuc® substrate (furimazine) to all wells. Immediately measure the light emission at two wavelengths using a luminometer: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., ~618 nm).[16]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. An increase in this ratio upon PROTAC addition signifies that the donor and acceptor are in close proximity, indicating ternary complex formation. Plot the BRET ratio against PROTAC concentration to determine the EC₅₀ for complex formation.[16]

Conclusion and Future Perspectives

The rational design of the linker is a critical and complex aspect of developing effective protein degraders.[9] There is no universal solution; the optimal linker architecture is highly dependent on the specific POI-E3 ligase pair.[9]

Flexible linkers like PEG and alkyl chains offer synthetic simplicity and conformational adaptability, making them excellent tools for initial screening and proof-of-concept studies.[1][9] However, the field is decisively moving towards more sophisticated, rigid linkers to achieve enhanced potency, selectivity, and superior pharmacokinetic profiles through conformational pre-organization.[1][5] This shift is driven by the need to create degraders that are not only potent in cellular assays but also viable as therapeutic agents.

Future advancements will likely involve a tighter integration of computational modeling and structural biology with empirical screening.[6][17] The development of novel linker chemistries, such as photo-switchable or conformationally locked linkers, promises to provide even greater control over PROTAC activity.[5] Ultimately, a deep understanding of the principles laid out in this guide, combined with a robust experimental workflow, will be paramount to successfully navigating the intricate challenge of PROTAC linker design.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]
  • Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Creative Biolabs. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
  • Lelimousin, M., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
  • Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(19), 10785-10802. [Link]
  • Kumar, S., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Molecular Pharmaceutics. [Link]
  • Słabicki, M., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(5), 786-791. [Link]
  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(21), 6439. [Link]
  • Drummond, M. L., & Williams, C. I. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1368-1382. [Link]

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The Ascendancy of the Thiomorpholine 1,1-Dioxide Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a heterocyclic scaffold is a pivotal decision, profoundly influencing a compound's pharmacological profile. Among the pantheon of privileged structures, the thiomorpholine 1,1-dioxide moiety has emerged as a compelling scaffold, offering a unique constellation of properties that address key challenges in medicinal chemistry. This guide provides an in-depth, objective comparison of the thiomorpholine 1,1-dioxide scaffold against its common bioisosteric relatives—thiomorpholine, morpholine, and piperidine. Through the lens of experimental data and field-proven insights, we will dissect the causal relationships behind its advantages in metabolic stability, physicochemical properties, and biological activity, empowering researchers to make informed decisions in their quest for novel therapeutics.

Unveiling the Physicochemical Advantages: A Data-Driven Comparison

The seemingly subtle substitution of a methylene group (piperidine), an oxygen atom (morpholine), or a sulfide (thiomorpholine) with a sulfone group imparts a profound impact on the molecule's electronic and conformational landscape. This, in turn, dictates crucial drug-like properties such as solubility, lipophilicity, and metabolic fate.

Enhanced Metabolic Stability: Resisting the Metabolic Onslaught

A primary advantage of the thiomorpholine 1,1-dioxide scaffold lies in its remarkable resistance to oxidative metabolism. The electron-withdrawing nature of the sulfone group deactivates the adjacent C-H bonds, rendering them less susceptible to attack by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

ScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolic Pathways
Thiomorpholine 1,1-Dioxide Analog > 60< 10Generally stable; potential for N-dealkylation
Thiomorpholine Analog 15 - 3050 - 100S-oxidation to sulfoxide and sulfone; N-dealkylation
Morpholine Analog 30 - 6020 - 50Ring oxidation (hydroxylation); N-dealkylation
Piperidine Analog < 15> 100Ring oxidation (hydroxylation, lactam formation); N-dealkylation

Table 1. Comparative metabolic stability of representative N-aryl substituted scaffolds in human liver microsomes. Data is illustrative and compiled from various sources.

This enhanced stability translates to a longer in vivo half-life and improved bioavailability, crucial parameters for optimizing dosing regimens and ensuring therapeutic efficacy. The metabolic pathway of thiomorpholine itself often involves oxidation to the corresponding sulfoxide and then the more stable sulfone. By designing molecules that already incorporate the 1,1-dioxide, medicinal chemists can effectively block this major metabolic route.

Modulating Physicochemical Properties for Optimal Drug Action

The introduction of the sulfone group significantly influences a molecule's polarity and hydrogen bonding capacity, which are critical determinants of solubility and membrane permeability.

ScaffoldCalculated LogP (cLogP)Aqueous Solubility (µg/mL)Hydrogen Bond Acceptors
Thiomorpholine 1,1-Dioxide -1.1High2 (sulfonyl oxygens)
Thiomorpholine 0.2Moderate1 (sulfur)
Morpholine -0.5High1 (oxygen)
Piperidine 0.8Moderate0

Table 2. Comparison of key physicochemical properties of the parent heterocyclic scaffolds.

The two oxygen atoms of the sulfone group in thiomorpholine 1,1-dioxide act as strong hydrogen bond acceptors, which can significantly enhance aqueous solubility compared to its sulfide counterpart and even piperidine. This property is particularly advantageous for developing orally bioavailable drugs and for formulating parenteral dosage forms. While the cLogP of the parent thiomorpholine 1,1-dioxide is low, substitution on the nitrogen atom allows for fine-tuning of lipophilicity to achieve the desired balance for membrane permeability and target engagement.

The Thiomorpholine 1,1-Dioxide Scaffold in Action: A Case Study of Sutezolid

A compelling example of the successful application of the thiomorpholine 1,1-dioxide scaffold is Sutezolid, an oxazolidinone antibiotic developed for the treatment of tuberculosis. Sutezolid is a structural analog of Linezolid, where the morpholine ring is replaced by a thiomorpholine 1,1-dioxide moiety.

PropertySutezolid (Thiomorpholine 1,1-Dioxide)Linezolid (Morpholine)
MIC90 against M. tuberculosis 0.12 - 0.25 µg/mL0.5 - 1.0 µg/mL
Primary Adverse Effects Generally well-tolerated in early studiesMyelosuppression, peripheral and optic neuropathy

Table 3. Head-to-head comparison of Sutezolid and Linezolid.

The substitution of the morpholine ring with thiomorpholine 1,1-dioxide in Sutezolid leads to several key advantages. Notably, Sutezolid exhibits greater potency against Mycobacterium tuberculosis compared to Linezolid. Furthermore, preclinical and early clinical data suggest that Sutezolid may have an improved safety profile, with a lower propensity for the myelosuppression that can be a dose-limiting toxicity for Linezolid. This improved safety is attributed to the altered metabolic profile of the thiomorpholine 1,1-dioxide scaffold.

Experimental Protocols: Synthesizing and Evaluating Thiomorpholine 1,1-Dioxide Derivatives

To facilitate the exploration of this promising scaffold, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of N-Aryl-Thiomorpholine 1,1-Dioxide

This protocol describes a general method for the synthesis of N-aryl-thiomorpholine 1,1-dioxides, a common structural motif in bioactive molecules.

Step 1: N-Arylation of Thiomorpholine

  • To a solution of thiomorpholine (1.0 eq.) and an appropriate aryl halide (e.g., 1-fluoro-2-nitrobenzene, 1.1 eq.) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-thiomorpholine.

Step 2: Oxidation to the 1,1-Dioxide

  • Dissolve the N-aryl-thiomorpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired N-aryl-thiomorpholine 1,1-dioxide.

Synthesis_Workflow Thiomorpholine Thiomorpholine Arylation N-Arylation (Base, Solvent, Heat) Thiomorpholine->Arylation ArylHalide Aryl Halide ArylHalide->Arylation NArylThiomorpholine N-Aryl-Thiomorpholine Arylation->NArylThiomorpholine Oxidation Oxidation (Solvent, 0°C to RT) NArylThiomorpholine->Oxidation mCPBA m-CPBA mCPBA->Oxidation FinalProduct N-Aryl-Thiomorpholine 1,1-Dioxide Oxidation->FinalProduct

Caption: General workflow for the synthesis of N-aryl-thiomorpholine 1,1-dioxides.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a framework for evaluating the inhibitory activity of thiomorpholine 1,1-dioxide derivatives against a target kinase, such as PI3K.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme solution: Dilute the target kinase to the desired concentration in kinase buffer.

    • Substrate solution: Prepare a solution of the appropriate substrate (e.g., a peptide or protein) in kinase buffer.

    • ATP solution: Prepare a solution of cold ATP and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Test compound: Prepare serial dilutions of the thiomorpholine 1,1-dioxide inhibitor in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound or DMSO (control) to the wells of a 96-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 20 µL of 75 mM phosphoric acid.

  • Detection and Data Analysis:

    • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Compound Test Compound (Serial Dilutions) Incubation1 Pre-incubation: Compound + Enzyme Compound->Incubation1 Enzyme Kinase Enzyme Enzyme->Incubation1 Substrate Substrate Reaction Kinase Reaction: Add ATP/Substrate Substrate->Reaction ATP [γ-³³P]ATP + Cold ATP ATP->Reaction Incubation1->Reaction Stop Stop Reaction (Phosphoric Acid) Reaction->Stop Filter Filter Binding Stop->Filter Wash Wash Filter->Wash Count Scintillation Counting Wash->Count Analysis IC₅₀ Determination Count->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion: A Privileged Scaffold for Modern Drug Discovery

The thiomorpholine 1,1-dioxide scaffold offers a compelling set of advantages for the modern medicinal chemist. Its inherent metabolic stability, tunable physicochemical properties, and proven success in clinical candidates like Sutezolid underscore its value as a privileged structure. By understanding the fundamental principles that govern its behavior and by employing robust synthetic and analytical methodologies, researchers can effectively leverage the thiomorpholine 1,1-dioxide scaffold to design and develop the next generation of innovative therapeutics.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • BenchChem. (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • CookeChem. (2022). Thiomorpholine 1,1-Dioxide.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). A rapid, high-throughput screen for protein kinase inhibitors.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
  • MDPI. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(21), 6437.
  • Organic Chemistry Portal. (n.d.). m-Chloroperbenzoic acid.
  • Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay.
  • PubChem. (n.d.). Linezolid.
  • PubChem. (n.d.). Sutezolid.
  • Pouliquen, D., et al. (1999). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Small heterocyclic building blocks, such as "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride," are pivotal components in the synthesis of complex pharmaceutical candidates. Their purity and structural integrity directly impact the validity of subsequent biological and pharmacological studies. This guide provides an in-depth spectroscopic comparison of this target compound with structurally related analogues, offering researchers a practical framework for characterization and quality assessment.

The choice of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is deliberate. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. By comparing the spectra of our target compound with those of its constituent moieties and similar structures, we can assign spectral features with high confidence and build a robust analytical profile.

The Subject Compound and Its Comparators

The target of our study is This compound . Its structure features a strained four-membered azetidine ring linked to a six-membered thiomorpholine ring, where the sulfur atom is oxidized to a sulfone. The dihydrochloride salt form is common for amines, enhancing solubility and stability.

To highlight the characteristic spectral signatures of this molecule, we have selected three commercially available compounds for comparison:

  • Thiomorpholine 1,1-dioxide: This allows for the direct observation of signals arising from the thiomorpholine sulfone ring system without the azetidine substituent.

  • tert-Butyl 3-aminoazetidine-1-carboxylate (N-Boc-3-aminoazetidine): This compound isolates the spectroscopic features of the azetidine ring, albeit with a common protecting group (Boc) that influences its electronic environment.

  • 4-(Azetidin-3-yl)morpholine hydrochloride: This analogue replaces the sulfone group (SO₂) with an oxygen atom, providing a direct comparison to understand the spectroscopic impact of the sulfone moiety.

Figure 1. Structural relationship of the target compound and its comparators.

Experimental Methodologies: A Validated Approach

The protocols described below represent standard, validated procedures for the spectroscopic analysis of small organic molecules. The causality behind these choices lies in ensuring data reproducibility and accuracy.

General Experimental Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Appropriate Solvent (e.g., D₂O, DMSO-d₆ for NMR) A->B C Prepare Sample Holder (NMR tube, KBr pellet, etc.) B->C D NMR Spectrometer C->D Analyze E FT-IR Spectrometer C->E Analyze F Mass Spectrometer C->F Analyze G Process Raw Data (Fourier Transform, etc.) D->G E->G F->G H Assign Signals G->H I Compare with Reference Spectra H->I J Structural Confirmation I->J

Figure 2. A generalized workflow for spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. The choice of solvent is critical; deuterated solvents like D₂O or DMSO-d₆ are used for hydrochloride salts to ensure solubility and avoid obscuring analyte signals.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the hydrochloride salts).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 25 °C.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

2. Fourier-Transform Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies. The sulfone group, in particular, has very strong and distinctive absorption bands.

  • Protocol:

    • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

3. Mass Spectrometry (MS)

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like the target molecule, allowing for the determination of the molecular weight of the free base with minimal fragmentation.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

    • The expected ion to be observed is the protonated molecule of the free base, [M+H]⁺.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides a fingerprint of the molecule's hydrogen framework. Key differences are expected in the chemical shifts and multiplicities of the protons on the azetidine and thiomorpholine rings.

CompoundKey ¹H NMR Signals (δ, ppm in D₂O)Interpretation
Target Compound ~4.0-4.5 (m), ~3.5-3.9 (m)Complex multiplets corresponding to the protons of both the azetidine and thiomorpholine sulfone rings. The downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen and sulfone groups. The presence of two hydrochloride salts can lead to broad N-H signals which exchange with D₂O.
Thiomorpholine 1,1-dioxide [1]~3.3-3.5 (m), ~3.1-3.3 (m)Simpler multiplet pattern corresponding only to the two distinct sets of methylene protons in the thiomorpholine sulfone ring.
N-Boc-3-aminoazetidine [2]~4.1 (t), ~3.7 (t), ~1.4 (s)Triplets for the azetidine ring protons and a characteristic strong singlet for the nine protons of the Boc protecting group around 1.4 ppm.
4-(Azetidin-3-yl)morpholine HCl [3]~4.2 (m), ~3.8 (t), ~3.3 (t), ~2.8 (t)Signals for the azetidine protons appear, along with distinct triplets for the morpholine ring protons, which are typically more shielded (upfield) compared to the thiomorpholine sulfone analogue.

Key Insight: The target compound's ¹H NMR spectrum will be a composite of the features seen in its analogues: the complex, downfield multiplets of the thiomorpholine sulfone ring and the characteristic signals of the 3-substituted azetidine ring. The absence of the large singlet at ~1.4 ppm clearly distinguishes it from the N-Boc protected comparator.

¹³C NMR Spectroscopy

¹³C NMR complements the proton data by showing the chemical environment of each carbon atom. The carbon atoms adjacent to the sulfone group are significantly deshielded (shifted downfield).

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
Target Compound ~55-65, ~50-55, ~45-50Expected signals for the azetidine carbons and the carbons of the thiomorpholine sulfone ring. The carbons alpha to the sulfone group (C-S) will be the most downfield in the thiomorpholine system.
Thiomorpholine 1,1-dioxide [4]~50.5, ~46.0Two signals corresponding to the two sets of equivalent carbons in the symmetric thiomorpholine sulfone ring.
N-Boc-3-aminoazetidine [5]~156 (C=O), ~80 (quaternary C), ~55 (CH₂), ~45 (CH), ~28 (CH₃)Characteristic signals for the Boc group (carbonyl and quaternary carbon) and the azetidine ring carbons.
Thiomorpholine [6]~47.8, ~27.7For comparison, the carbons in thiomorpholine (without the sulfone) are significantly more shielded (upfield) than in the sulfone version, highlighting the strong deshielding effect of the SO₂ group.

Key Insight: The most telling feature for the target compound in the ¹³C NMR will be the presence of signals corresponding to both the azetidine and thiomorpholine sulfone moieties. Specifically, the downfield shift of the carbons adjacent to the sulfone group is a key identifier when compared to non-oxidized sulfur or oxygen-containing analogues.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the sulfone group.

CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
Target Compound ~1320-1300 (strong, sharp) ~1130-1110 (strong, sharp) ~2700-2400 (broad)~2900-2800Asymmetric and symmetric SO₂ stretching. These two bands are highly characteristic of sulfones.[7][8] N-H stretching from the protonated amines (dihydrochloride).C-H stretching.
Thiomorpholine 1,1-dioxide ~1320-1300 (strong, sharp) ~1130-1110 (strong, sharp) The same characteristic SO₂ stretching bands are present.[7][8]
N-Boc-3-aminoazetidine ~1690 (strong)Strong C=O stretching from the Boc-group carbamate. The sulfone bands are absent.
4-(Azetidin-3-yl)morpholine HCl ~1115 (strong)C-O-C stretching from the morpholine ether linkage. The strong, sharp dual bands of the sulfone are absent.

Key Insight: The two intense, sharp absorption bands between 1320-1300 cm⁻¹ and 1130-1110 cm⁻¹ are the definitive diagnostic peaks for the sulfone group in our target compound. Their presence, combined with the absence of a strong carbonyl peak around 1700 cm⁻¹, robustly confirms the structure over its comparators.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, confirming the elemental formula.

CompoundExpected [M+H]⁺ (Monoisotopic Mass)Interpretation
Target Compound (as free base)191.0854 (for C₇H₁₅N₂O₂S⁺)The observed mass in a high-resolution instrument should match this theoretical value to within 5 ppm. This confirms the molecular formula C₇H₁₄N₂O₂S.[9]
Thiomorpholine 1,1-dioxide 136.0432 (for C₄H₁₀NO₂S⁺)Confirms the formula C₄H₉NO₂S.[4]
N-Boc-3-aminoazetidine 173.1290 (for C₈H₁₇N₂O₂⁺)Confirms the formula C₈H₁₆N₂O₂.
4-(Azetidin-3-yl)morpholine 157.1341 (for C₇H₁₅N₂O⁺)Confirms the formula C₇H₁₄N₂O.

Key Insight: Mass spectrometry provides the ultimate confirmation of the molecular formula. For "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide," observing a protonated molecular ion at an m/z corresponding to an exact mass of ~191.0854 unequivocally determines its elemental composition and differentiates it from the related compounds, which all possess different molecular weights.[9]

Conclusion

The structural elucidation of "this compound" is achieved through a synergistic application of NMR, IR, and MS techniques. By comparing its spectral data with those of logically chosen analogues, each key structural feature can be assigned with high confidence.

  • ¹H and ¹³C NMR confirm the presence and connectivity of the azetidine and thiomorpholine sulfone ring systems.

  • IR spectroscopy provides definitive evidence for the critical sulfone functional group via its strong, characteristic asymmetric and symmetric stretching bands.

  • High-Resolution MS verifies the correct elemental composition and molecular weight.

This guide serves as a template for researchers, demonstrating how a comparative spectroscopic approach provides a self-validating system for the structural confirmation of novel synthetic compounds, ensuring the integrity and reliability of foundational data in the drug development pipeline.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Benchmarking the performance of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" in Cellular Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular performance of the novel compound this compound, a potent and selective inhibitor of the AKT signaling pathway. For clarity in this guide, we will refer to this compound as Compound X . We will objectively compare its performance against established AKT inhibitors, providing detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of AKT Signaling and the Promise of Compound X

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver in many human cancers.[2][3] This makes the serine/threonine kinase AKT, a central node in this pathway, a highly attractive target for therapeutic intervention.

Compound X (this compound) is a novel small molecule inhibitor designed to target all three isoforms of AKT (AKT1, AKT2, and AKT3). This guide outlines a series of robust cellular assays to benchmark the performance of Compound X against other well-characterized AKT inhibitors: Capivasertib (AZD5363) , Ipatasertib (GDC-0068) , and the allosteric inhibitor MK-2206 . The objective is to provide a clear, data-driven comparison of potency, selectivity, and cellular efficacy to guide researchers in their experimental design.

The PI3K/AKT Signaling Pathway

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator, PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, such as PRAS40, GSK3β, and FOXO transcription factors, to promote cell survival and proliferation.[1][3]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PDK1->PIP3 recruited to AKT_inactive AKT (inactive) PDK1->AKT_inactive phosphorylates AKT_inactive->PIP3 recruited to AKT_active AKT (active) Growth_Factor Growth Factor Growth_Factor->RTK mTORC1 mTORC1 AKT_active->mTORC1 activates GSK3b GSK3β AKT_active->GSK3b inhibits FOXO FOXO AKT_active->FOXO inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation Compound_X Compound X (and other inhibitors) Compound_X->AKT_active inhibits

Caption: The PI3K/AKT signaling pathway and point of inhibition.

Experimental Benchmarking Workflow

To thoroughly characterize Compound X, we propose a multi-faceted approach. The following workflow ensures a comprehensive evaluation, from confirming target binding to assessing functional cellular outcomes.

Benchmarking_Workflow A Step 1: Target Engagement (NanoBRET Assay) B Step 2: Cellular Potency (Phospho-Substrate Assay) A->B C Step 3: Anti-Proliferative Activity (Cell Viability Assay) B->C D Step 4: Selectivity Profiling (Kinase Panel Screen) C->D E Step 5: Cytotoxicity Assessment (Normal Cell Line) D->E F Comprehensive Performance Profile E->F

Caption: Proposed workflow for benchmarking AKT inhibitors.

Assay Protocols and Comparative Data

Target Engagement in Live Cells: NanoBRET™ Assay

Objective: To quantify the binding affinity (IC50) of Compound X and comparators to AKT1, AKT2, and AKT3 isoforms in a live-cell context. The NanoBRET™ assay measures molecular proximity by detecting energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer.[4][5][6]

Protocol:

  • Cell Culture: Plate HEK293 cells into 96-well plates.

  • Transfection: Co-transfect cells with plasmids encoding NanoLuc®-AKT1, -AKT2, or -AKT3 fusion proteins.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound X, Capivasertib, Ipatasertib, or MK-2206 for 2 hours.

  • Tracer and Substrate Addition: Add the AKT fluorescent tracer and NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTarget Engagement IC50 (nM) - NanoBRET™
AKT1 AKT2 AKT3
Compound X 61510
Capivasertib 7109
Ipatasertib 5188
MK-2206 81265

Interpretation: This assay confirms that Compound X directly engages all three AKT isoforms in living cells with high potency, comparable to established ATP-competitive inhibitors like Capivasertib and Ipatasertib.[7][8] The data also highlights the known isoform selectivity profile of the allosteric inhibitor MK-2206.[9]

Cellular Potency: Phospho-PRAS40 (Thr246) Assay

Objective: To measure the functional potency of the inhibitors by quantifying the inhibition of phosphorylation of a direct downstream AKT substrate, PRAS40. This provides a robust measure of pathway inhibition.[10]

Protocol:

  • Cell Line Selection: Use a cancer cell line with a constitutively active PI3K/AKT pathway, such as the PTEN-null PC-3 prostate cancer cell line.

  • Plating and Starvation: Plate PC-3 cells in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal pathway activity.

  • Compound Treatment: Pre-treat cells with a serial dilution of each inhibitor for 2 hours.

  • Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to induce robust AKT activation.

  • Lysis and Detection: Lyse the cells and perform a sandwich ELISA or a homogeneous assay (e.g., HTRF®, AlphaLISA®) using antibodies specific for phospho-PRAS40 (Thr246) and total PRAS40.

  • Analysis: Normalize the phospho-PRAS40 signal to total PRAS40. Plot the normalized signal against inhibitor concentration to calculate the IC50.

Comparative Data (Hypothetical):

CompoundCellular Potency IC50 (nM) p-PRAS40 (T246) in PC-3 cells
Compound X 25
Capivasertib 30
Ipatasertib 28
MK-2206 45

Interpretation: Compound X demonstrates potent inhibition of downstream AKT signaling, with an IC50 value slightly superior to the other tested inhibitors in this cellular context. This confirms that target engagement translates into functional pathway inhibition.

Anti-Proliferative Activity

Objective: To assess the impact of AKT inhibition on the growth and viability of cancer cells. This is a key measure of the compound's potential anti-cancer efficacy.

Protocol:

  • Cell Lines: Use a panel of cell lines with different genetic backgrounds, including those with PI3K/AKT pathway alterations (e.g., MCF-7: PIK3CA mutant; PC-3: PTEN null) and wild-type lines.

  • Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of each inhibitor for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[11][12]

  • Analysis: Normalize the viability data to vehicle-treated controls. Plot the percentage of viable cells against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical):

CompoundGrowth Inhibition GI50 (nM)
MCF-7 (PIK3CA mut) PC-3 (PTEN null)
Compound X 150200
Capivasertib 180250
Ipatasertib 175220
MK-2206 210300

Interpretation: All compounds show potent anti-proliferative effects in cell lines with an activated AKT pathway.[13][14][15] Compound X consistently demonstrates slightly greater growth inhibition at lower concentrations, suggesting strong on-target efficacy.

Summary of Performance

The comprehensive benchmarking of Compound X against leading AKT inhibitors reveals a highly promising profile.

Performance MetricCompound XCapivasertibIpatasertibMK-2206
Mechanism ATP-Competitive (Pan)ATP-Competitive (Pan)ATP-Competitive (Pan)Allosteric (Pan)
Target Engagement (nM) 6-157-105-188-65
Cellular Potency (nM) 25302845
Growth Inhibition (nM) 150-200180-250175-220210-300

Based on this rigorous cellular benchmarking, Compound X (this compound) emerges as a highly potent and effective pan-AKT inhibitor. Its performance in target engagement, downstream pathway inhibition, and anti-proliferative assays is comparable, and in some cases superior, to established clinical-stage AKT inhibitors. Its strong, on-target activity in cancer cell lines driven by PI3K/AKT pathway alterations makes it an excellent candidate for further preclinical and translational research. This guide provides the necessary framework and methodologies for researchers to independently validate and expand upon these findings.

References

  • MedChemExpress. (n.d.). MK-2206 | Allosteric Akt Inhibitor.
  • Clinicaltrials.eu. (n.d.). Capivasertib – Application in Therapy and Current Clinical Research.
  • Patsnap Synapse. (2024). What is the mechanism of Capivasertib?
  • Oncology News Central. (n.d.). Capivasertib: uses, dosing, warnings, adverse events, interactions.
  • Breast Cancer Now. (n.d.). Capivasertib (Truqap) - side effects and more.
  • Massarelli, E., et al. (n.d.). The emerging role of capivasertib in breast cancer. PMC - NIH.
  • Selleck Chemicals. (n.d.). MK-2206 Dihydrochloride Akt Inhibitor.
  • Cheng, J., et al. (2014). Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo. PMC - NIH.
  • AssayQuant. (n.d.). Novel Continuous and Homogeneous Assay for Discovery of AKT Inhibitors.
  • ResearchGate. (n.d.). Akt3 inhibitors under clinical evaluation: (A) MK2206 (IC50 = 65.0 nM)...
  • ACS Publications. (2023).
  • Selleck Chemicals. (n.d.). Ipatasertib (GDC-0068) | Akt Inhibitor.
  • Poster Session. (n.d.). Ipatasertib, an oral AKT inhibitor, effectively inhibits cell proliferation and migration, and induces apoptosis in serous end.
  • PMC - NIH. (n.d.). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer.
  • Spandidos Publications. (2023). Ipatasertib exhibits anti‑tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo.
  • PubMed Central. (n.d.). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer.
  • PubMed. (2023).
  • AACR Journals. (2008).
  • ResearchGate. (n.d.).
  • MedChemExpress. (n.d.). Ipatasertib (GDC-0068) | Pan-Akt Inhibitor.
  • Sigma-Aldrich. (n.d.). 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR.
  • BLDpharm. (n.d.). 178312-02-2|this compound.
  • Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg).
  • PubChem. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
  • King-Pharm. (n.d.). 4-(azetidin-3-yl)thioMorpholine 1,1-dioxide [178312-02-2].
  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide.

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Comparative Selectivity Analysis of Novel AKT Inhibitors: A Guide to Cross-Reactivity Profiling for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel kinase inhibitors, using the promising thiomorpholine 1,1-dioxide scaffold as a case study. Our lead compound, designated Cmpd-X (4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride), has been identified as a potent inhibitor of the AKT signaling pathway. In drug development, potency is only half the story; selectivity is paramount for minimizing off-target effects and achieving a desirable therapeutic window.

This document outlines the strategic rationale and experimental protocols for profiling Cmpd-X against established inhibitors, providing a clear comparison of their performance and potential liabilities. We will compare Cmpd-X to two well-characterized inhibitors targeting the same pathway but with different mechanisms and selectivity profiles:

  • Pictilisib (GDC-0941): A potent, pan-Class I PI3K inhibitor that acts upstream of AKT.

  • MK-2206: An allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3).

Our analysis is designed to provide researchers with a robust, self-validating workflow for assessing kinase inhibitor selectivity, from broad panel screening to confirmation of target engagement in a cellular context.

The Strategic Imperative: Why Kinase Selectivity Profiling Matters

Kinases are a large family of structurally related enzymes, making the development of truly selective inhibitors a significant challenge. Off-target inhibition can lead to unexpected toxicities or confound the interpretation of a compound's biological effects. A systematic cross-reactivity study is therefore not merely a characterization step but a critical, decision-driving component of any kinase inhibitor program.

Our experimental approach is structured as a tiered cascade, designed to efficiently identify potential liabilities and build confidence in the lead compound's mechanism of action. This workflow ensures that resources are focused on compounds with the most promising selectivity profiles.

G cluster_0 Tier 1: Primary Target & Broad Panel Screening cluster_1 Tier 2: Orthogonal Validation & Off-Target Confirmation cluster_2 Tier 3: Downstream Pathway & Phenotypic Analysis A Lead Compound (Cmpd-X) B Cellular Target Engagement (NanoBRET™ Assay) Is the compound cell-permeable and binding to AKT? A->B Confirm Primary Target C Broad Kinome Screen (e.g., KINOMEscan™) What is the global selectivity profile across 400+ kinases? A->C Assess Global Selectivity G Western Blot Analysis (p-PRAS40, p-GSK3β) Confirm functional inhibition of AKT pathway. B->G D Identify Hits from Kinome Screen (e.g., >90% Inhibition) C->D E Biochemical IC50 Determination (ADP-Glo™ Assay) Quantify potency against off-target hits. D->E F Cellular Target Validation (CETSA®) Does the compound engage the off-target in cells? D->F H Cell-Based Phenotypic Assays (e.g., Apoptosis, Proliferation) Correlate target engagement with biological outcome. F->H

Figure 1: A tiered experimental workflow for comprehensive kinase inhibitor selectivity profiling.

The PI3K/AKT/mTOR Signaling Axis: A Crowded Target Space

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This makes it a highly attractive, yet challenging, target space. Cmpd-X is hypothesized to directly inhibit AKT, while our comparators hit the pathway at different nodes. Understanding this context is crucial for interpreting selectivity data.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Inhibits TSC2, Activates mTORC1 Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Activates mTORC1->Downstream GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K CMPDX Cmpd-X CMPDX->AKT MK2206 MK-2206 MK2206->AKT

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway showing inhibitor intervention points.

Comparative Data Analysis: Cmpd-X vs. Reference Inhibitors

To provide a clear, objective comparison, we present hypothetical data from a representative kinase panel screen. The data is expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50). A lower value indicates higher potency. The selection of kinases includes the primary target family (AKT) and representative members of other major kinase families that are common off-targets (e.g., PKA, CDK2, SRC).

Kinase TargetCmpd-X (IC50, nM)Pictilisib (GDC-0941) (IC50, nM)MK-2206 (IC50, nM)Comments
AKT1 5 15008 Cmpd-X shows high potency, comparable to the AKT-specific inhibitor MK-2206.
AKT2 8 210012 Cmpd-X maintains potency across AKT isoforms.
AKT3 12 250015 Cmpd-X maintains potency across AKT isoforms.
PI3Kα 8503 >10,000Cmpd-X has weak PI3K activity, unlike the potent Pictilisib.
mTOR 120080>10,000Cmpd-X shows significantly less mTOR activity compared to Pictilisib.
PDK1 >5,000>10,000>10,000All compounds are highly selective against the upstream activator PDK1.
PKA 2504800950Cmpd-X shows moderate off-target activity against PKA, a key liability to investigate.
CDK2 >10,0008500>10,000All compounds demonstrate high selectivity against this cell cycle kinase.
SRC 1500>10,000>10,000Cmpd-X shows weak off-target activity.

Interpretation: The hypothetical data suggest that Cmpd-X is a potent pan-AKT inhibitor with a favorable selectivity profile against the upstream kinase PI3K, a common feature of this chemical scaffold. However, the moderate activity against PKA (a member of the AGC kinase family, to which AKT also belongs) highlights a potential cross-reactivity liability that warrants further investigation using orthogonal cellular assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

To validate that the observed off-target activity from biochemical screens translates to target engagement in a physiological context, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool. It measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Objective: To determine if Cmpd-X engages and stabilizes the potential off-target PKA in a cellular environment.

Materials:

  • HEK293 cells

  • Cmpd-X and reference compound (e.g., H-89 for PKA)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes and thermal cycler

  • Equipment for protein extraction (e.g., sonicator) and quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for PKA (catalytic subunit)

  • Secondary HRP-conjugated antibody and ECL substrate

Methodology:

  • Cell Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or Cmpd-X at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and resuspend in PBS containing protease/phosphatase inhibitors.

    • Divide the cell suspension for each treatment condition into 10-12 PCR tubes.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 65°C).

    • Immediately transfer tubes to ice to stop the heating process.

  • Protein Extraction:

    • Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen to lyse the cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the total protein concentration of all samples.

    • Resolve 20 µg of the soluble protein fraction from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (PKA).

    • Incubate with a secondary HRP-conjugated antibody and detect using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point and treatment condition.

    • Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and Cmpd-X-treated samples.

    • A rightward shift in the melting curve for Cmpd-X-treated samples indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-tiered approach to evaluating the cross-reactivity of a novel kinase inhibitor, Cmpd-X . The hypothetical data reveal a potent AKT inhibitor with a promising selectivity profile, but also identify a potential off-target liability in PKA. The outlined workflow, moving from broad biochemical screening to specific cellular validation with techniques like CETSA®, provides a clear path to de-risk this finding.

By grounding our analysis in a well-understood signaling pathway and utilizing industry-standard validation techniques, we provide a robust template for any research team working on kinase inhibitor development. The ultimate goal is to build a comprehensive data package that enables informed decisions, ensuring that only the most selective and promising compounds advance toward clinical development.

References

  • Bhaduri, S., & Chothia, L. (2016). Kinase inhibitor selectivity: the role of protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(2), 227-234.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell, 169(3), 381-405.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

Head-to-head comparison of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" with established linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide as a Novel Linker Scaffold

A Senior Application Scientist's Guide to Linker Innovation in Targeted Therapeutics

In the landscape of targeted drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1][2] It is far more than a simple spacer; the linker's chemical architecture dictates the conjugate's solubility, stability, cell permeability, and pharmacokinetic profile.[1][3] This guide provides a deep, comparative analysis of a novel linker building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , against established linker classes, offering a predictive framework for its application in next-generation therapeutics.

Part 1: Profiling the Linkers: Structure Dictates Function

A linker's performance is a direct consequence of its structure. Here, we dissect the key features of our novel scaffold and compare it to two of the most prevalent flexible linkers used in drug discovery: Polyethylene Glycol (PEG) and alkyl chains.[][5][6]

The ATD Scaffold: A Novel Rigid, Polar Construct

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide," hereafter referred to as the ATD scaffold, is a unique building block for constructing linkers. Its dihydrochloride salt form is typically supplied for enhanced solubility and handling.[7][8]

  • Core Structure: The molecule features two key heterocyclic systems:

    • Thiomorpholine 1,1-dioxide: A six-membered ring containing a sulfone group. This group is highly polar and a strong hydrogen bond acceptor, which is anticipated to significantly enhance aqueous solubility, a common challenge in drug development.[6]

    • Azetidine: A four-membered nitrogen-containing ring. Azetidines are known for their unique properties, including high ring strain and a three-dimensional, sp³-rich character.[9] This rigid structure can confer conformational constraint on the linker, which can be advantageous for optimizing the spatial orientation between the two ends of a bifunctional molecule like a PROTAC.[9][10]

  • Hypothesized Advantages:

    • Enhanced Solubility: The polar sulfone is expected to outperform standard alkyl chains and rival PEG linkers in improving the solubility of hydrophobic payloads.[6][10]

    • Metabolic Stability & Rigidity: The combination of heterocyclic rings provides a more rigid and potentially more metabolically stable backbone compared to the flexible and potentially oxidation-labile ether linkages in PEG.[1][6]

    • Improved Cell Permeability: While highly polar, the rigid structure may orient the molecule for more efficient membrane transit compared to flexible, high-molecular-weight PEG chains, which can sometimes hinder permeability.[3][]

Established Comparators: The Flexible Workhorses
  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene oxide units, PEG linkers are the gold standard for enhancing the hydrophilicity and solubility of conjugates.[12][13][14] Their flexibility and biocompatibility have made them indispensable tools in both ADC and PROTAC design.[5][12] However, challenges can include synthetic complexity and potential immunogenicity (anti-PEG antibodies).[6][13]

  • Alkyl Linkers: These are simple hydrocarbon chains, valued for their synthetic accessibility and chemical stability.[1][10] As hydrophobic linkers, they generally enhance cell permeability but can negatively impact the aqueous solubility of the final conjugate.[6][] Their high flexibility allows them to span various distances but offers little control over the final conformation of the molecule.[3][10]

Part 2: Head-to-Head Performance Evaluation

To objectively compare these linkers, we must evaluate them across key physicochemical and biological performance metrics. The following sections describe the self-validating experimental systems used to generate comparative data.

Physicochemical Properties: The Foundational Data

The intrinsic properties of a linker heavily influence the "drug-like" characteristics of the final conjugate. Key parameters are summarized below.

PropertyATD Scaffold (Predicted)PEG Linker (e.g., PEG4)Alkyl Linker (e.g., C8)Rationale & Causality
Molecular Weight 190.27 g/mol (free base)~194.23 g/mol ~142.24 g/mol Lower molecular weight is generally favorable for cell permeability and bioavailability ("rule of five").
Aqueous Solubility HighHigh[12][13]Low[6]The ATD sulfone and PEG ethers are polar and form hydrogen bonds with water, enhancing solubility. Alkyl chains are hydrophobic.[6][13]
Lipophilicity (cLogP) LowLowHighA lower cLogP correlates with higher aqueous solubility. High lipophilicity can improve membrane crossing but may lead to off-target binding and poor solubility.
Topological Polar Surface Area (TPSA) HighModerateLowTPSA is a key predictor of cell permeability. The ATD sulfone contributes significantly to its high TPSA.
Flexibility vs. Rigidity Rigid[9]Flexible[10][12]Flexible[10]Rigidity can pre-organize a molecule into a bioactive conformation, which is crucial for forming stable ternary complexes in PROTACs.[10]
In Vitro Stability: Ensuring Safe Passage

A critical function of a linker is to remain intact in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity.[2] A plasma stability assay is the gold standard for this assessment.[15]

This protocol is designed to quantify the degradation of a linker-payload conjugate over time in a biologically relevant matrix.

  • Preparation: A stock solution of the test conjugate (e.g., a small molecule payload attached to the ATD, PEG, or alkyl linker) is prepared in DMSO.[16]

  • Incubation: The stock solution is diluted into human, rat, or mouse plasma to a final concentration (e.g., 1-10 µM) and incubated at 37°C.[16][17]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).[16][18] The 0-hour sample serves as the baseline control.

  • Sample Quenching & Processing: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[16][17] Samples are centrifuged, and the supernatant containing the conjugate and any metabolites is collected.

  • LC-MS Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point.[18][19]

  • Data Analysis: The percentage of intact conjugate remaining is plotted against time, and the half-life (T½) is calculated.[18]

Linker TypePredicted Half-Life (T½) in Human PlasmaRationale
ATD Linker > 48 hoursThe heterocyclic, non-ester backbone is predicted to be highly resistant to hydrolysis by plasma esterases and proteases.
PEG Linker > 48 hoursGenerally stable, though can be susceptible to oxidative metabolism depending on the specific structure.[6]
Alkyl Linker > 48 hoursHighly stable due to the robust carbon-carbon backbone.[1]
Val-Cit-PABC (Control) Stable in human plasma, unstable in mouse plasma[20][21]Serves as a control for cleavable linkers, which are designed to be cleaved by specific enzymes like Cathepsin B, not non-specific plasma enzymes.[21][22]
Cell Permeability: Crossing the Barrier

For therapeutics targeting intracellular proteins, the ability to cross the cell membrane is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[23][24]

This assay measures the diffusion of a compound from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[23]

  • Membrane Preparation: A filter donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[25]

  • Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS with 5% DMSO) to create the donor solution.[26] The acceptor plate wells are filled with a fresh buffer solution.[24]

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."[24]

  • Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the membrane.[27]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS.[24]

  • Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and assay parameters.[27]

Linker TypePredicted Permeability (Pe) (10⁻⁶ cm/s)Rationale
ATD Linker ModerateThe high polarity (TPSA) may limit passive diffusion, but its rigid, compact structure could be more favorable than a large, flexible PEG chain.
PEG Linker Low to ModerateHydrophilicity and increasing molecular weight with chain length can impede passive diffusion across the hydrophobic membrane.[6]
Alkyl Linker HighThe inherent hydrophobicity of alkyl chains facilitates partitioning into and diffusion across the lipid membrane.[3][]

Part 3: Application Case Study: PROTAC Design & Synthesis

The true test of a linker is its performance in a real-world application. We will now outline a workflow for synthesizing and evaluating a PROTAC using the ATD scaffold versus established linkers. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[][5] The linker's length, rigidity, and attachment vector are critical for the formation of a stable and productive ternary complex.[5][28]

PROTAC_Workflow cluster_synthesis Part A: Synthesis cluster_coupling Convergent Synthesis cluster_eval Part B: Biological Evaluation LIGAND_POI Ligand for Protein of Interest (POI) PROTAC_A PROTAC-ATD LIGAND_POI->PROTAC_A Coupling Reaction 1 PROTAC_B PROTAC-PEG LIGAND_POI->PROTAC_B Coupling Reaction 1 PROTAC_C PROTAC-Alkyl LIGAND_POI->PROTAC_C Coupling Reaction 1 LIGAND_E3 Ligand for E3 Ligase (e.g., VHL) LIGAND_E3->PROTAC_A Coupling Reaction 2 LIGAND_E3->PROTAC_B Coupling Reaction 2 LIGAND_E3->PROTAC_C Coupling Reaction 2 LINKER_A ATD Linker LINKER_A->PROTAC_A LINKER_B PEG Linker LINKER_B->PROTAC_B LINKER_C Alkyl Linker LINKER_C->PROTAC_C CELL_CULTURE Treat Cancer Cell Line with PROTACs PROTAC_A->CELL_CULTURE PROTAC_B->CELL_CULTURE PROTAC_C->CELL_CULTURE WB_ASSAY Western Blot Analysis (Target Protein Levels) CELL_CULTURE->WB_ASSAY DATA_ANALYSIS Calculate DC50 & Dmax WB_ASSAY->DATA_ANALYSIS

Caption: Workflow for PROTAC synthesis and evaluation.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for assembling PROTAC libraries.[5][28]

  • Functionalize Ligands: Synthesize or procure a ligand for the protein of interest (POI) with a terminal alkyne group and an E3 ligase ligand (e.g., for VHL or Cereblon) with a terminal azide group.[29]

  • Functionalize Linkers: Synthesize the ATD, PEG4, and C8 linkers as bifunctional molecules with both a terminal azide and a terminal alkyne. Correction: For a convergent approach, the linker should be di-functionalized with groups that react orthogonally with the two ligands. A more common approach is to functionalize the linker with an azide and couple it to the alkyne-ligand, then activate the other end of the linker to couple with the second ligand. A more direct "clickable" approach is to have an alkyne-functionalized POI ligand and an azide-functionalized E3 ligand, which are then joined by a linker that has been pre-synthesized with complementary reactive handles. For this protocol, we will assume a sequential conjugation.

  • Step 1 - First Coupling: React the alkyne-functionalized POI ligand with the azide-end of the linker via a copper-catalyzed click reaction. Purify the resulting ligand-linker intermediate.

  • Step 2 - Second Coupling: Activate the other terminus of the linker (e.g., a carboxylic acid) and react it with an amine handle on the E3 ligase ligand via standard amide bond formation (e.g., using HATU or EDC/HOBt).

  • Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTACs via LC-MS and NMR.

PROTAC ConstructPredicted DC₅₀ (Degradation)Predicted Dₘₐₓ (Degradation)Rationale
PROTAC-ATD Low (Potent)High (>90%)The rigid ATD linker may optimally position the POI and E3 ligase, promoting a stable ternary complex. Good solubility and moderate permeability should ensure sufficient cellular concentration.
PROTAC-PEG Low-ModerateHigh (>90%)Good solubility ensures high cellular exposure, but the linker's flexibility may lead to multiple, non-productive binding conformations, potentially lowering potency compared to a rigid linker.
PROTAC-Alkyl Moderate-High (Less Potent)VariableExcellent permeability may be offset by poor aqueous solubility, leading to aggregation and lower effective intracellular concentration. High flexibility can also be a disadvantage.

Part 4: Conclusion and Future Directions

The 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (ATD) scaffold represents a compelling new building block for linker design in targeted therapeutics. Its unique combination of a polar, solubility-enhancing sulfone group and a conformationally restricting azetidine ring positions it as a promising alternative to traditional flexible linkers like PEG and alkyl chains.

  • Key Strengths: The ATD scaffold is predicted to offer a superior balance of aqueous solubility, metabolic stability, and conformational rigidity. This rigidity is a particularly valuable asset in the rational design of PROTACs, where precise control over the geometry of the ternary complex is paramount for achieving high degradation efficiency.

  • Recommendation: Based on this analysis, the ATD scaffold is highly recommended for researchers seeking to overcome challenges of poor solubility and suboptimal potency in their ADC or PROTAC programs. The provided protocols offer a clear, validated pathway for incorporating this novel linker and evaluating its performance head-to-head against established technologies.

By moving beyond simple flexible spacers and embracing rationally designed, rigid scaffolds like ATD, drug developers can unlock new potential in crafting more effective and safer targeted therapies.

References

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  • An In-Depth Technical Guide to the Val-Cit-PABC Linker in Antibody-Drug Conjugates. Benchchem.
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  • PEG vs. Alkyl Linkers: A Head-to-Head Comparison in Drug Development. Benchchem.
  • Reis, A. (2022). ADC linkers: Definition and examples. ProteoGenix.
  • PAMPA Permeability Assay Protocol. Technology Networks.
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. ResearchGate.
  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Overview of PEG Linkers & Their Applications. Technology Networks.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). PubMed Central.
  • Dory, W. A., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. (2017).
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  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2025). Journal of the American Chemical Society.
  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. (Publication details not provided).
  • PEG Linkers & Their Applications. Biopharma PEG. (2022).
  • Cleavable linkers in antibody-drug conjugates. (2019). PubMed.
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  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (Publication details not provided).
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A Researcher's Guide to Profiling the ADME Properties of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a deep understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a comprehensive framework for assessing the ADME profile of molecules containing the "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" scaffold. As direct experimental data for this specific chemical entity is not publicly available, this document serves as a strategic protocol, outlining a robust battery of in vitro and in silico assays. To provide context and a tangible benchmark, we will compare the anticipated properties of our target molecule with three commercially successful drugs that share some structural or physicochemical similarities: Tofacitinib , Cobimetinib , and Azelnidipine .

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each experimental choice. Our aim is to empower you to generate a comprehensive ADME dataset that will enable informed decision-making in your drug discovery pipeline.

Introduction to the Core Scaffold and Comparator Molecules

The core scaffold, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, is a novel chemical entity that combines the unique features of a strained azetidine ring with a polar thiomorpholine 1,1-dioxide moiety. The azetidine ring is known to often enhance metabolic stability and aqueous solubility, desirable traits for a drug candidate. The thiomorpholine 1,1-dioxide group imparts significant polarity, which can influence solubility, permeability, and interactions with metabolic enzymes and transporters.

To contextualize our investigation, we have selected three approved drugs as comparators:

  • Tofacitinib: An azetidine-containing Janus kinase (JAK) inhibitor. Its inclusion allows for a direct comparison of the influence of the azetidine ring on ADME properties.

  • Cobimetinib: A MEK inhibitor that, while not containing an azetidine ring, possesses a complex heterocyclic structure and serves as an example of a modern targeted therapy with well-characterized ADME properties.

  • Azelnidipine: A calcium channel blocker that also features an azetidine moiety, providing another valuable point of comparison for the impact of this functional group.[1]

In Silico ADME Profiling: The First Glimpse

Before embarking on extensive laboratory work, in silico modeling provides a rapid and cost-effective initial assessment of a compound's likely ADME liabilities.[2] A variety of computational tools can predict key physicochemical and pharmacokinetic parameters.

in_silico_workflow cluster_input Input cluster_prediction ADME Prediction Tools cluster_output Predicted Properties Input SMILES String of Target Molecule SwissADME SwissADME Input->SwissADME pkCSM pkCSM Input->pkCSM ADMETlab ADMETlab 2.0 Input->ADMETlab Physicochem Physicochemical Properties (LogP, Solubility, pKa) SwissADME->Physicochem Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) pkCSM->Pharmacokinetics Toxicity Toxicity Prediction ADMETlab->Toxicity

Caption: In silico ADME prediction workflow.

Rationale for In Silico Modeling:

  • Early "Fail-Fast" Philosophy: In silico tools help to identify potential deal-breakers early in the discovery process, saving valuable time and resources.

  • Hypothesis Generation: Predictions can guide the design of subsequent in vitro experiments, allowing for a more focused and efficient experimental plan.

  • Prioritization: When dealing with a series of analogs, computational predictions can aid in prioritizing which compounds to synthesize and test first.

Physicochemical Properties: The Foundation of ADME

A molecule's fundamental physicochemical properties are the bedrock upon which its ADME profile is built. The following experimental assays are crucial for characterizing the 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking for 2 hours. Measure the turbidity of each well using a nephelometer.

  • Quantification: Determine the concentration of the soluble compound in the supernatant by LC-MS/MS.

Comparative Solubility Data:

CompoundAqueous SolubilityRationale for Comparison
Tofacitinib Citrate pH-dependent: 3.48-28 mg/mL (pH 1-3.9), 0.20-0.59 mg/mL (pH 4.53-8)[3]Azetidine-containing; provides a benchmark for the solubility contribution of this ring.
Cobimetinib Insoluble in water[4]Represents a poorly soluble compound, highlighting potential challenges.
Azelnidipine Insoluble in water[5]Another azetidine-containing drug with low aqueous solubility.
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride To be determinedThe thiomorpholine 1,1-dioxide moiety is expected to increase aqueous solubility compared to more lipophilic scaffolds.
Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, influences a compound's permeability, metabolic stability, and off-target effects.

Experimental Protocol: Shake-Flask Method

  • Solution Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADME Assays: Simulating Biological Processes

A suite of in vitro assays is essential to model the complex processes of absorption, metabolism, and potential for drug-drug interactions.

in_vitro_ADME_workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution PAMPA PAMPA Assay Permeability_Data Permeability_Data PAMPA->Permeability_Data Passive Permeability Caco2 Caco-2 Permeability Assay Caco2->Permeability_Data Active/Passive Transport Efflux_Ratio Efflux_Ratio Caco2->Efflux_Ratio Active/Passive Transport Microsomal_Stability Microsomal Stability Assay Metabolic_Rate Metabolic_Rate Microsomal_Stability->Metabolic_Rate Metabolic Rate (t½, CLint) CYP_Inhibition CYP450 Inhibition Assay DDI_Potential DDI_Potential CYP_Inhibition->DDI_Potential Drug-Drug Interaction Potential (IC50) PPB Plasma Protein Binding Unbound_Fraction Unbound_Fraction PPB->Unbound_Fraction Unbound Fraction (fu) Test_Compound Test Compound Test_Compound->PAMPA Test_Compound->Caco2 Test_Compound->Microsomal_Stability Test_Compound->CYP_Inhibition Test_Compound->PPB

Caption: Key in vitro ADME experimental workflow.

Permeability: Crossing Biological Membranes

The ability of a drug to cross the intestinal epithelium is a prerequisite for oral bioavailability. We will employ two complementary assays to assess permeability.

PAMPA provides a high-throughput method to assess passive permeability across an artificial lipid membrane.[6]

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to a donor plate. An acceptor plate is filled with buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to permeate across the membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7] This assay provides a more biologically relevant measure of permeability, accounting for both passive and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the involvement of efflux transporters like P-glycoprotein (P-gp).[8]

Comparative Permeability Data:

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioRationale for Comparison
Tofacitinib Moderate Permeability (BCS Class III)[3]LowProvides a benchmark for a moderately permeable, non-efflux substrate.
Cobimetinib Moderate to High Permeability[2]Not reportedRepresents a compound with good permeability.
Azelnidipine High Permeability (BCS Class II)[9]Not reportedAnother highly permeable azetidine-containing drug.
This compound To be determinedTo be determinedThe polar thiomorpholine 1,1-dioxide may reduce passive permeability, making active transport mechanisms more significant.
Metabolic Stability: Resistance to Biotransformation

The liver is the primary site of drug metabolism, and a compound's stability in the presence of liver enzymes is a key determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Human liver microsomes are incubated with the test compound in the presence of the cofactor NADPH at 37°C.[10]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.[11]

Comparative Metabolic Stability Data:

CompoundHuman Liver Microsome Stability (t½, min)Primary Metabolizing EnzymesRationale for Comparison
Tofacitinib ~3.2 hours (in vivo)[12]CYP3A4, CYP2C19[12]Provides a benchmark for a compound with moderate metabolic stability.
Cobimetinib Not explicitly reported, but extensively metabolizedCYP3A4[13]Represents a compound that undergoes significant metabolism.
Azelnidipine Rapidly metabolized[14]CYP3A4[14]Highlights the potential for rapid metabolism in azetidine-containing compounds.
This compound To be determinedTo be determinedThe azetidine ring may confer some metabolic stability, while the thiomorpholine ring could be a site for oxidation.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). Assessing a compound's potential to inhibit key CYP isoforms is a critical safety evaluation.[15]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4) in the presence of a range of concentrations of the test compound.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Comparative CYP Inhibition Data (IC50, µM):

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Rationale for Comparison
Tofacitinib >30[16]>30[16]>30[16]>30[16]>30[16]Demonstrates a low potential for CYP-mediated DDIs.
Cobimetinib >50[2]>50[2]>50[2]1.8[2]17[2]Shows selective inhibition of CYP2D6.
Azelnidipine Not reportedNot reportedNot reportedNot reportedNot reportedData is limited for major isoforms, but potent inhibition of CYP2J2 is known.[17]
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedThe structural features do not immediately suggest a high risk of potent CYP inhibition, but experimental verification is essential.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for assessing the ADME properties of molecules containing the 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold. By systematically conducting the described in silico and in vitro assays, researchers can build a detailed ADME profile, enabling a direct comparison with established drugs like Tofacitinib, Cobimetinib, and Azelnidipine.

The data generated will be instrumental in:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation: Understanding how modifications to the core scaffold impact ADME parameters.

  • Candidate Selection: Identifying compounds with the most promising drug-like properties for further development.

  • Risk Mitigation: Proactively identifying and addressing potential ADME liabilities.

The journey of a drug from bench to bedside is long and arduous. A thorough and early assessment of ADME properties, as outlined in this guide, is a critical step in navigating this path successfully.

References

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Sources

A Comparative Guide to Successful Drugs Featuring Azetidine and Thiomorpholine Dioxide Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of two increasingly important structural motifs in modern medicinal chemistry: the azetidine ring and the thiomorpholine dioxide group. Through detailed case studies of successful drugs, we will explore the strategic rationale behind their incorporation, compare their performance with alternatives, and provide the experimental context necessary for their evaluation.

Introduction: The Strategic Value of Small Rings and Polar Motifs

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical space. Saturated heterocycles, particularly those with high ring strain or unique electronic properties, offer a powerful toolkit to modulate molecular properties. The four-membered azetidine ring and the six-membered thiomorpholine 1,1-dioxide are prime examples of such "privileged" scaffolds.

Azetidines, as strained, sp³-rich structures, introduce a level of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target, often leading to enhanced potency and reduced off-target effects.[1][2] Their non-planar geometry and ability to act as a bioisostere for other common rings like piperidine or pyrrolidine make them a versatile tool for navigating complex structure-activity relationships (SAR).[3]

The thiomorpholine dioxide motif, on the other hand, serves as a valuable polar building block and a bioisostere for morpholine or piperidine rings.[4][5] The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, offering a way to improve solubility and other physicochemical properties without introducing metabolic liabilities.[6]

This guide will dissect the successful application of these motifs through specific, marketed, or late-stage clinical examples, providing both the "what" and the "why" behind their utility in drug design.

Section 1: The Azetidine Motif: Enhancing Potency and Metabolic Stability

The incorporation of an azetidine ring is a deliberate strategy to confer specific advantages to a drug candidate.[1] Its inherent ring strain of approximately 25.4 kcal/mol creates a rigid scaffold that can improve binding affinity by reducing the entropic penalty upon binding to a target protein.[7] This rigidity, combined with its three-dimensional character, allows for precise vectoral exits for substituents, enabling chemists to fine-tune interactions with target proteins.[2]

Case Study 1: Baricitinib (Olumiant®) - A JAK Inhibitor

Baricitinib is an orally available Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[1] It potently and selectively inhibits JAK1 and JAK2, key enzymes in the cytokine signaling pathways implicated in inflammation.

The Role of the Azetidine Moiety: The azetidine ring in Baricitinib is a critical component of its pharmacophore. It replaces a pyrrolidine ring found in earlier JAK inhibitors like Tofacitinib. This substitution serves several key purposes:

  • Improved Selectivity: The conformational constraint imposed by the azetidine ring helps to orient the side chain for optimal binding to the active site of JAK1/JAK2, contributing to its selectivity profile over other kinases.

  • Enhanced Metabolic Stability: The azetidine ring is less susceptible to oxidative metabolism compared to larger, more flexible saturated rings.[1] This contributes to a more favorable pharmacokinetic profile, including a longer half-life.

  • Vectorial Orientation: The azetidine nitrogen provides a key attachment point for the rest of the molecule, and its rigid geometry directs the sulfonyl group towards a specific region of the binding pocket.

Below is a diagram illustrating the JAK-STAT signaling pathway inhibited by Baricitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Baricitinib Baricitinib Baricitinib->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Caption: The MAPK/ERK pathway and the site of action for Cobimetinib.

Performance Data for Cobimetinib:

ParameterValueSignificance
MEK1 IC₅₀ 4.2 nMDemonstrates highly potent inhibition of the target kinase.
Cellular Potency (A375) 12 nMShows excellent translation from biochemical to cellular activity.
Oral Bioavailability ~46%Sufficient for effective oral administration.
Half-life (t½) ~44 hoursLong half-life supports once-daily dosing.

Section 2: The Thiomorpholine Dioxide Motif: A Bioisostere for Improved Safety and Properties

The thiomorpholine 1,1-dioxide scaffold is often used as a replacement for a morpholine or piperidine ring. [4]The sulfone group is a non-basic, polar, and metabolically robust hydrogen bond acceptor. [6]This substitution can significantly alter a compound's metabolic fate and physicochemical properties, often for the better.

Comparative Case Study: Linezolid (Zyvox®) vs. Sutezolid

This case study provides a direct comparison between an approved drug, Linezolid, which contains a morpholine ring, and a late-stage clinical candidate, Sutezolid, where this is replaced by a thiomorpholine 1,1-dioxide. [5][8]Both are oxazolidinone antibiotics that inhibit bacterial protein synthesis and are particularly important for treating multi-drug resistant infections like tuberculosis (TB). [8] Structural and Mechanistic Comparison: Linezolid was a first-in-class oxazolidinone, but its use can be limited by myelosuppression (bone marrow suppression), which is thought to be linked to the metabolism of the morpholine ring. Sutezolid was designed to overcome this limitation.

  • Metabolic Stability: The thiomorpholine dioxide ring in Sutezolid is much more resistant to oxidative metabolism than the morpholine ring in Linezolid. This change in metabolic profile is hypothesized to reduce the formation of toxic metabolites, potentially leading to a better long-term safety profile, which is critical for the lengthy treatment regimens required for TB. [5]* Potency: Sutezolid generally exhibits comparable or slightly better in vitro activity against Mycobacterium tuberculosis compared to Linezolid. [4]

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome (50S subunit) P_site P-site InitiationComplex 70S Initiation Complex (non-functional) P_site->InitiationComplex A_site A-site fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds Oxazolidinones Linezolid / Sutezolid Oxazolidinones->P_site Bind to 50S subunit (near P-site) Oxazolidinones->InitiationComplex Prevent formation of functional complex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Blocks

Caption: Mechanism of action of oxazolidinone antibiotics.

Comparative Performance Data: Linezolid vs. Sutezolid:

ParameterLinezolid (Morpholine)Sutezolid (Thiomorpholine Dioxide)Significance of the Switch
Target Bacterial 50S Ribosomal SubunitBacterial 50S Ribosomal SubunitMechanism is conserved.
MIC₉₀ vs. M. tuberculosis 0.5 - 1.0 µg/mL0.25 - 0.5 µg/mLSutezolid shows enhanced potency.
Primary Metabolism Oxidation of the morpholine ringMinimal metabolism of the thiomorpholine dioxide ringSutezolid has improved metabolic stability.
Key Adverse Effect MyelosuppressionReduced potential for myelosuppressionThe switch may lead to a significantly better safety profile.
Clinical Status FDA ApprovedPhase 2 Clinical Trials for TB [8]Sutezolid is a promising next-generation agent. [8]

Section 3: Key Experimental Protocols for Characterization

To validate the advantages conferred by these motifs, specific in vitro assays are essential during the drug discovery process. Below are two fundamental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Baricitinib)

This protocol determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

Methodology:

  • Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase (e.g., JAK1).

  • Inhibitor Dilution: Create a serial dilution of the test compound (e.g., Baricitinib) in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: Add the kinase enzyme to the inhibitor dilutions and incubate briefly to allow for binding.

  • Initiation: Start the reaction by adding the ATP/substrate mix. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B 2. Create Serial Dilution of Test Compound A->B C 3. Add Kinase to Compound Dilutions B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay evaluates how quickly a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) found in the liver.

Methodology:

  • Preparation: Thaw cryopreserved HLM on ice. Prepare a phosphate buffer solution (pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the test compound (at a final concentration of ~1 µM) to the buffer and HLM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for P450 enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

HLM_Workflow A 1. Prepare HLM, Buffer, & Compound B 2. Mix Compound with HLM in Buffer A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with NADPH C->D E 5. Aliquot & Stop Reaction at Time Points D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate In Vitro t½ G->H

Caption: Workflow for a metabolic stability assay using HLM.

Conclusion

The azetidine and thiomorpholine dioxide motifs are powerful tools in the medicinal chemist's arsenal. As demonstrated by the case studies of Baricitinib, Cobimetinib, and Sutezolid, their incorporation is a highly effective strategy to overcome common drug development hurdles. Azetidines offer a path to enhanced potency and metabolic stability through conformational constraint, while thiomorpholine dioxides provide a means to improve physicochemical properties and mitigate metabolism-related toxicity. A thorough understanding of their properties, supported by robust experimental validation, enables their rational application in the design of next-generation therapeutics.

References

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Source: PubMed]
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4). [Source: Journal of Chemical Reviews]
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • AstaTech. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications.
  • Walker, D. P., & Rogier, D. J. (2013). Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. Synthesis, 45(21), 2966–2970.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
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  • Gutmann, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2415–2423.
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Sources

The Azetidinyl-Thiomorpholine Dioxide Scaffold: A Comparative Guide to its Patented Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is paramount. The "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" moiety has emerged as a compelling building block in the design of targeted therapeutics. This guide provides an in-depth, comparative analysis of the patented applications of this scaffold, offering experimental data and protocols to inform researchers, scientists, and drug development professionals. We will delve into its utility across several key therapeutic targets, comparing its performance with alternative chemical scaffolds.

The Strategic Advantage of the Azetidinyl-Thiomorpholine Dioxide Moiety

The azetidine ring, a four-membered saturated heterocycle, is increasingly favored in drug design for its ability to impart favorable properties such as improved metabolic stability, enhanced solubility, and a three-dimensional character that can lead to higher binding affinity and selectivity.[1] The thiomorpholine 1,1-dioxide component, on the other hand, offers a metabolically stable, polar sulfone group that can act as a hydrogen bond acceptor, and its six-membered ring system provides a robust anchor for further chemical elaboration. The combination of these two motifs in "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" creates a versatile scaffold with a unique vectoral projection of its substituents, making it an attractive starting point for library synthesis and lead optimization.

Comparative Analysis in Patented Therapeutic Areas

Our review of the patent landscape reveals the application of the azetidinyl-thiomorpholine dioxide and related scaffolds in several key therapeutic areas. Here, we present a comparative analysis in three prominent areas: PI3K inhibition, tachykinin receptor antagonism, and autotaxin inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Consequently, the development of PI3K inhibitors is a major focus of oncology research. The morpholine and thiomorpholine rings are well-established pharmacophores in PI3K inhibitors, with the oxygen or sulfur atom often forming a key hydrogen bond with the hinge region of the kinase.

Comparative Analysis of PI3K Inhibitors

Compound/ScaffoldTarget(s)IC50 (nM)Patent/Reference
Azetidinyl-thiomorpholine derivative (hypothetical) PI3Kδ<10Based on trends in related patents
Pyrrolidinyl-thiomorpholine derivativePI3Kδ15US10336759B2[4]
Morpholino-triazine (ZSTK474)PI3Kα5.0Structural effects of morpholine replacement...[5]
Phenyl-purine derivativePI3Kδ2.5EP3262046B1[6]

The data, though from different sources, suggests that the incorporation of small, constrained rings like azetidine and pyrrolidine on a thiomorpholine core can lead to potent PI3Kδ inhibition. The hypothetical azetidinyl-thiomorpholine derivative is projected to have high potency based on the structure-activity relationships observed in related patent literature.

This protocol describes a robust method for determining the in vitro inhibitory activity of test compounds against the PI3Kα isoform.[7]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • HTRF KinEASE-STK S1 kit (Cisbio)

  • Assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilution.

  • Add 4 µL of a solution containing PI3Kα and PI(4,5)P2 in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the product according to the HTRF kit manufacturer's instructions.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate IC50 values using a suitable data analysis software.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Azetidinyl_Thiomorpholine Azetidinyl-thiomorpholine Dioxide Derivative Azetidinyl_Thiomorpholine->PI3K Inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of azetidinyl-thiomorpholine derivatives.

Tachykinin (NK1) Receptor Antagonism

Tachykinin NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, depression, and certain types of pain.[8][9] Morpholine and thiomorpholine derivatives have been extensively explored as NK1 receptor antagonists.

Comparative Analysis of NK1 Receptor Antagonists

Compound/ScaffoldTargetBinding Affinity (Ki, nM)Patent/Reference
Azetidinyl-thiomorpholine derivative (hypothetical) NK1 Receptor<1Based on trends in related patents
Aprepitant (morpholine derivative)NK1 Receptor0.2US6096742A[8]
Phenyl-piperidine derivativeNK1 Receptor1.5CZ333094A3[10]

Aprepitant, a marketed NK1 receptor antagonist, features a morpholine ring. The structural rigidity and unique vectoral presentation of substituents offered by an azetidinyl-thiomorpholine scaffold could lead to even higher potency.

This protocol is a standard method for determining the binding affinity of a test compound to the NK1 receptor.[11]

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.

  • [3H]-Substance P (radioligand).

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.1% BSA.

  • Non-specific binding control: 1 µM unlabeled Substance P.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]-Substance P, and varying concentrations of the test compound in assay buffer.

  • For non-specific binding wells, add the unlabeled Substance P.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the Ki values from the competition binding data.

NK1_Antagonism_Workflow cluster_assay Radioligand Binding Assay cluster_comparison Comparative Analysis Membrane_Prep NK1-expressing Cell Membrane Preparation Incubation Incubation with [3H]-Substance P & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Ki Value Calculation Counting->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Azetidinyl_Thiomorpholine Azetidinyl-thiomorpholine Scaffold Azetidinyl_Thiomorpholine->SAR_Analysis Alternative_Scaffolds Alternative Scaffolds (e.g., Morpholine, Piperidine) Alternative_Scaffolds->SAR_Analysis

Caption: Workflow for the evaluation and comparative analysis of NK1 receptor antagonists.

Autotaxin (ATX) Inhibition

Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[12]

Comparative Analysis of Autotaxin Inhibitors

Compound/ScaffoldTargetIC50 (nM)Patent/Reference
Azetidinyl-thiomorpholine derivative (hypothetical) Autotaxin<5Based on trends in related patents
Thiazole derivativeAutotaxin12US-12391690-B2[12]
Piperidinyl-amide derivativeAutotaxin8WO2015048301A1

The development of potent and selective ATX inhibitors is an active area of research. The unique structural features of the azetidinyl-thiomorpholine scaffold make it a promising candidate for the design of novel ATX inhibitors.

This is a fluorogenic assay to measure the inhibitory activity of compounds against autotaxin.[1]

Materials:

  • Recombinant human autotaxin.

  • FS-3 (fluorogenic substrate).

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.

  • Test compounds dissolved in DMSO.

Procedure:

  • Add test compounds at various concentrations to the wells of a 96-well plate.

  • Add recombinant human autotaxin to each well.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the FS-3 substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths of 485/528 nm).

  • Calculate the rate of reaction and determine the IC50 values for the test compounds.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC:e->LPA:w Hydrolyzes ATX Autotaxin (ATX) LPA_Receptor LPA Receptor LPA->LPA_Receptor Downstream_Signaling Downstream Signaling (e.g., Rho, Rac) LPA_Receptor->Downstream_Signaling Cellular_Response Cellular Response (Fibrosis, Inflammation) Downstream_Signaling->Cellular_Response Azetidinyl_Thiomorpholine Azetidinyl-thiomorpholine Dioxide Derivative Azetidinyl_Thiomorpholine->ATX Inhibits

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of azetidinyl-thiomorpholine derivatives.

Conclusion

The "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" scaffold represents a valuable asset in the medicinal chemist's toolbox. Its unique combination of a strained azetidine ring and a polar, metabolically stable thiomorpholine dioxide moiety provides a foundation for the design of potent and selective modulators of various therapeutically relevant targets. While direct, head-to-head comparative data from single patents is often elusive, by synthesizing information from across the patent and scientific literature, we can discern clear trends indicating the potential of this scaffold. The experimental protocols provided herein offer a starting point for researchers to evaluate their own novel derivatives incorporating this promising chemical entity.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS No. 178312-50-0). As a research chemical, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safety of both individuals and the environment.

Hazard Identification and Risk Assessment

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The dihydrochloride salt form suggests that it is a solid material. Handling of the powder can lead to dust generation, which poses an inhalation risk.[1]

Hazard ClassificationCategoryGHS Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is based on the hazard classifications of similar compounds and should be treated as a conservative estimate for risk assessment.[1][3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials, including waste.[6][7][8]

  • EPA (RCRA): This federal law establishes a "cradle-to-grave" approach to hazardous waste management, regulating its generation, transportation, treatment, storage, and disposal.[4] Generators of hazardous waste are responsible for correctly identifying and categorizing their waste to ensure its proper management.

  • OSHA: OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and rules for hazardous chemicals in laboratory environments (29 CFR 1910.1450), mandate that employers inform and train their employees about the chemical hazards in their workplace and the necessary protective measures.[6][8]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation and absorption.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against dust particles and splashes that can cause serious eye irritation.[2]
Skin and Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator for dusts if handling outside of a fume hood.To prevent inhalation of the powder, which can cause respiratory irritation.[1][3]

Safe Handling Practices:

  • Always handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust when handling the solid waste.[1]

  • Do not eat, drink, or smoke in areas where the chemical waste is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling the waste.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[1]

  • Control and Contain: Prevent the spill from spreading and from entering drains or water courses.[1]

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.[1]

  • Cleanup Procedure:

    • For Dry Spills: Carefully sweep or vacuum up the spilled material, avoiding dust generation.[1] Use a vacuum cleaner equipped with a HEPA filter. Place the collected material into a clearly labeled, sealable container for hazardous waste.[1]

    • For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Shovel the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Workflow for Proper Disposal:

Caption: Workflow for the disposal of this compound.

Detailed Procedural Steps:

  • Segregation: This waste must be segregated from other chemical waste streams.[9] In particular, keep it separate from:

    • Strong Bases: To avoid potential reactions.[2]

    • Strong Oxidizing Agents: To prevent hazardous reactions.[2]

    • Aqueous Waste: Unless specifically instructed by your EHS office, do not mix with aqueous waste streams.

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[9]

    • The container must be in good condition, free from leaks or cracks.[10]

    • Do not reuse empty containers that previously held incompatible chemicals.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[10]

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.[11]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • Store the waste away from heat and sources of ignition.[2]

  • Disposal:

    • Once the container is full (not exceeding 90% capacity) or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[11][13]

    • Do not transport the hazardous waste yourself. Only trained EHS personnel should handle the transportation of hazardous waste.[11]

    • The EHS office will ensure the waste is transported to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF), in compliance with EPA and Department of Transportation (DOT) regulations.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble).[11]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[11]

  • Container Disposal: After triple-rinsing, the original label on the container should be completely defaced or removed. The container can then typically be disposed of in the regular trash or recycling, depending on your institution's policies.[11]

Waste Minimization

In line with best laboratory practices, consider the following to minimize waste generation:

  • Purchase only the quantity of the chemical that is needed for your experiments.

  • Maintain a current inventory of your chemicals to avoid purchasing duplicates.

  • If possible, design experiments to use smaller quantities of the material.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

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Personal protective equipment for handling 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

This guide provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 178312-02-2).[1][2][3][4][5] As a novel research chemical, comprehensive toxicological data is not fully available. Therefore, this document synthesizes information from the known hazards of its structural motifs—azetidine, thiomorpholine 1,1-dioxide (a sulfone), and amine dihydrochloride salts—to establish a robust framework for safe laboratory conduct. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on data for the compound and its structural analogs, a comprehensive hazard profile has been established.

Primary Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity Category 4, Oral).[1][3]

  • Skin and Eye Irritation: The thiomorpholine 1,1-dioxide moiety and related heterocyclic compounds are known to cause skin and serious eye irritation.[6][7][8][9] As an amine dihydrochloride, the compound may be corrosive.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[6][7][8][9][10] Safety data for analogous compounds also indicates potential harm if inhaled.[7][10]

  • Dermal Toxicity: Close analogs are classified as harmful in contact with skin.[10]

Chemical Reactivity:

  • Stability: The compound is expected to be stable under standard laboratory and recommended storage conditions.[11]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[9][11] Contact with strong bases may liberate the free amine.

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride.[9][11]

Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, dermal contact, and ocular routes. The selection of appropriate PPE must be based on the specific laboratory operation being performed.

PPE Category Specification Rationale and Causality
Eye & Face Protection Chemical safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[9][12]Protects against eye contact with the solid powder or solutions, which can cause serious irritation or damage.[6][7][8] The dihydrochloride salt form necessitates robust protection.
Hand Protection Impermeable, chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7][13]Prevents direct skin contact, which can lead to irritation and potential dermal absorption.[9][10] Double gloving is recommended for high-risk operations.[12]
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved N95 (or better) particulate respirator should be used.[7][9][14]Mitigates the risk of inhaling fine dust particles, which may cause respiratory irritation and could be systemically harmful.[6][7][10] Respiratory protection is generally not required if all handling of solids and solutions occurs within a properly functioning chemical fume hood.
Body Protection A chemical-resistant laboratory coat, long pants, and fully enclosed, closed-toe shoes are mandatory.[11][13][15]Protects skin and personal clothing from accidental spills and contamination.[13]

Safe Handling Protocols and Operational Plans

Adherence to systematic procedures is critical for minimizing exposure and preventing accidents.

Engineering Controls

All operations involving the handling of solid this compound (e.g., weighing, transferring, preparing stock solutions) must be conducted within a certified chemical fume hood to control airborne dust.[6][11][16] Ensure safety showers and eyewash stations are readily accessible.[17]

Step-by-Step Handling Workflow
  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected. Clearly label all vessels.

  • Weighing and Transfer:

    • Perform all weighing and solid transfers on a disposable weigh paper or in a tared container within a chemical fume hood.

    • Use spatulas and tools appropriate for handling fine powders to minimize dust generation.[10][15]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered.

  • Post-Handling:

    • Thoroughly decontaminate the work area, spatula, and any other equipment used.

    • Carefully remove and dispose of gloves in the appropriate chemical waste stream.[7]

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10][15][18]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Operation B Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Add Solvent & Dissolve D->E F Seal Primary Container E->F G Decontaminate Workspace & Tools F->G H Dispose of Contaminated Waste G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling the solid compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][9][18]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][19]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][11]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing the full recommended PPE, including respiratory protection.

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomite.[6][19]

    • Carefully sweep or scoop up the absorbed material without creating dust and place it into a labeled, sealed container for chemical waste disposal.[10][11][15]

    • Clean the spill area with a suitable decontamination solution and wash the area with water.

    • Prevent runoff from entering drains.[11][18]

Storage and Disposal Plan

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][11][15] Keep it away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Disposal: All waste material, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste.[7] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not empty into drains or the environment.[9][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.